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  • Product: Pyrrolo[1,2-a]quinoline
  • CAS: 317-17-9

Core Science & Biosynthesis

Foundational

Unlocking the Therapeutic Potential of the Pyrrolo[1,2-a]quinoline Scaffold: A Senior Scientist’s Guide to Biological Activity and Experimental Validation

Executive Summary As drug resistance and complex disease pathologies outpace conventional pharmacophores, the discovery of novel, modular chemical scaffolds is paramount. The pyrrolo[1,2-a]quinoline system—an N-bridged t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug resistance and complex disease pathologies outpace conventional pharmacophores, the discovery of novel, modular chemical scaffolds is paramount. The pyrrolo[1,2-a]quinoline system—an N-bridged tricyclic framework—has emerged as a privileged structure in medicinal chemistry. Embedded in natural alkaloids like gephyrotoxin and serving as the backbone for numerous synthetic derivatives, this scaffold exhibits a remarkably broad spectrum of biological activities, ranging from potent anticancer properties to antitubercular and antifungal efficacy[1][2].

This whitepaper provides a comprehensive, mechanistic analysis of the pyrrolo[1,2-a]quinoline scaffold. Written from the perspective of applied drug discovery, it bridges the gap between structural chemistry and biological validation, offering robust, self-validating experimental protocols to accurately quantify its therapeutic potential.

The Architectural Advantage of the Scaffold

The pharmacological versatility of the pyrrolo[1,2-a]quinoline core stems from its rigid, planar topology, which allows for deep intercalation or highly specific binding within protein pockets[3]. By employing scaffold hybridization strategies—such as substituting the 3-hydroxy-4-methoxyphenyl ring of known inhibitors with the pyrroloquinoline core—medicinal chemists can dramatically alter the pharmacokinetic and pharmacodynamic profiles of the resulting molecules[4][5]. The nature and position of substituents (e.g., halogens, ester groups) on this core strictly define its biological profile, enabling targeted drug design[2].

Oncological Applications: Tubulin Polymerization Inhibition

A primary mechanism of action for synthetic pyrrolo[1,2-a]quinolines in oncology is the disruption of microtubule dynamics. By acting as structural analogs to known microtubule inhibitors like phenstatin, these compounds bind with high affinity to the colchicine site on β-tubulin[4][5].

The causality here is direct: binding at the colchicine site prevents the addition of tubulin heterodimers to the growing plus-end of the microtubule. This failure to form a functional mitotic spindle triggers the spindle assembly checkpoint, leading to G2/M cell cycle arrest and subsequent apoptosis[2]. For instance, compound 10a , a rationally designed pyrrolo[1,2-a]quinoline derivative, demonstrated exceptional cytotoxicity against the A498 renal cancer cell line with a GI50 of 27 nM, outperforming the control drug phenstatin[4].

TubulinPathway Ligand Pyrrolo[1,2-a]quinoline Derivative (e.g., 10a) Target Colchicine Binding Site on β-Tubulin Ligand->Target Binds to Inhibition Inhibition of Tubulin Polymerization Target->Inhibition Induces Arrest G2/M Cell Cycle Arrest Inhibition->Arrest Causes Apoptosis Apoptosis in Cancer Cells Arrest->Apoptosis Triggers

Mechanism of tubulin polymerization inhibition by pyrrolo[1,2-a]quinolines.

Antimicrobial and Antitubercular Efficacy

Beyond oncology, the scaffold exhibits profound antimicrobial properties. The rise of multidrug-resistant (MDR) Mycobacterium tuberculosis necessitates new mechanistic classes of antibiotics. Specific derivatives, such as dimethyl-1-(4-fluorobenzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate (compound 4j ), have shown potent activity against both the H37Rv strain and MDR strains of M. tuberculosis[6].

Furthermore, brominated derivatives of the scaffold exhibit potent antifungal activity against Candida albicans. Molecular docking studies reveal that these compounds form strong hydrogen binding interactions with critical pathogenic proteins, including secreted aspartic protease 3 (SAP3) and sterol 14-alpha demethylase[7].

Quantitative Bioactivity Profile

To facilitate rapid comparison, the following table summarizes the key quantitative data for leading pyrrolo[1,2-a]quinoline derivatives across different therapeutic areas.

Compound DesignationTarget Organism / Cell LineBiological ActivityPotency MetricReference
Compound 10a A498 Renal Cancer CellsTubulin Polymerization InhibitionGI50 = 27 nM[4]
Compound 4j M. tuberculosis (H37Rv)AntitubercularMIC = 8 µg/mL[6]
Compound 4j M. tuberculosis (MDR)AntitubercularMIC = 16 µg/mL[6]
BQ-06, BQ-07, BQ-08 Candida albicansAntifungal (SAP3 Inhibition)MIC = 0.4 µg/mL[7]

Methodological Framework: Validating Biological Activity

As a Senior Application Scientist, I emphasize that the reliability of bioactivity data is entirely dependent on the rigor of the experimental design. Below are the self-validating protocols used to evaluate the primary activities of this scaffold.

Protocol 1: Cell-Free Tubulin Polymerization Assay (Anticancer Validation)

Rationale: To prove that the cytotoxicity observed in cell lines is mechanistically driven by tubulin inhibition, we must isolate the target. Using purified porcine brain tubulin removes complex cellular pharmacokinetics (efflux pumps, metabolism) from the equation, providing a direct measure of target engagement.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute lyophilized porcine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP. Causality: GTP is essential for the thermodynamic driving force of tubulin polymerization.

  • Compound Incubation: Pre-incubate the tubulin solution (3 mg/mL) with varying concentrations of the pyrrolo[1,2-a]quinoline derivative (e.g., 1 µM to 50 µM) in a 96-well half-area plate at 4°C for 10 minutes.

  • Self-Validating Controls:

    • Positive Control: Phenstatin or Colchicine (proves the assay can detect colchicine-site binders).

    • Negative Control: 1% DMSO vehicle (establishes the uninhibited

      
       of polymerization).
      
  • Kinetic Readout: Transfer the plate to a microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: The assembly of tubulin into microtubules increases light scattering, resulting in an increase in

    
    . Calculate the IC50 by plotting the steady-state absorbance against the log concentration of the inhibitor.
    
Protocol 2: Resazurin Microtiter Assay (REMA) for Anti-TB Activity

Rationale: Traditional optical density measurements are highly inaccurate for M. tuberculosis due to its slow replication rate (15-20 hour doubling time) and tendency to clump. REMA utilizes resazurin, a non-fluorescent blue dye that is reduced by the electron transport chain of living cells to resorufin, a highly fluorescent pink compound. This provides a quantifiable, objective readout of cell viability[6].

Step-by-Step Methodology:

  • Inoculum Preparation: Culture M. tuberculosis (H37Rv or MDR strain) in Middlebrook 7H9 broth supplemented with OADC until log phase (OD600 ≈ 0.6-0.8). Dilute the culture to a final assay concentration of

    
     CFU/mL.
    
  • Compound Dilution: Perform two-fold serial dilutions of the pyrrolo[1,2-a]quinoline derivatives in the 96-well plate (range: 128 µg/mL to 0.25 µg/mL).

  • Self-Validating Controls:

    • Positive Control: Rifampicin and Isoniazid (validates strain susceptibility).

    • Negative Control: Drug-free media with bacteria (validates maximum viability/fluorescence).

    • Sterility Control: Media only (rules out contamination; must remain blue).

  • Incubation: Add the bacterial inoculum to the wells and incubate the plate at 37°C for 7 days. Causality: The 7-day period is mandatory to allow sufficient metabolic activity for the slow-growing mycobacteria.

  • Indicator Addition: Add 30 µL of 0.01% resazurin solution to each well. Incubate for an additional 24 hours.

  • Readout: Assess the plate visually (blue to pink color change) and quantitatively using a fluorometer (Ex 530 nm / Em 590 nm). The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

REMAWorkflow Prep Prepare M. tuberculosis Inoculum Dilution Serial Dilution of Compounds Prep->Dilution Incubation Incubate 7 Days at 37°C (Include Controls) Dilution->Incubation Resazurin Add Resazurin Reagent (Redox Indicator) Incubation->Resazurin Readout Fluorescence Readout (Calculate MIC) Resazurin->Readout

Step-by-step REMA workflow for evaluating antitubercular activity.

Conclusion and Future Directions

The pyrrolo[1,2-a]quinoline scaffold represents a highly tunable pharmacophore with validated efficacy across multiple disease states. The transition from in silico design and synthetic chemistry to biological validation requires stringent, well-controlled assays. Future optimization of this scaffold should focus on improving aqueous solubility and conducting comprehensive in vivo pharmacokinetic (PK) and pharmacodynamic (PD) profiling to advance these promising hits into lead candidates.

References

  • A few examples of pyrrolo[1,2-a]quinoline-containing natural products and pharmaceuticals.ResearchGate.
  • Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach.MDPI.
  • Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach.NIH/PMC.
  • Cytotoxicity and Antimycobacterial Properties of Pyrrolo[1,2-a]quinoline Derivatives: Molecular Target Identification and Molecular Docking Studies.NIH/PMC.
  • Batch and Flow Synthesis of Pyrrolo[1,2-a]-quinolines via an Allene-Based Reaction Cascade.ACS Publications.
  • Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives.NIH/PMC.
  • Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation.MDPI.

Sources

Exploratory

The Pyrrolo[1,2-a]quinoline Skeleton: Structural Significance, Biological Activity, and Advanced Synthetic Methodologies

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Whitepaper Executive Summary The pyrrolo[1,2-a]quinoline skeleton is a privileged tricyclic N-bridgehea...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Whitepaper

Executive Summary

The pyrrolo[1,2-a]quinoline skeleton is a privileged tricyclic N-bridgehead heterocyclic pharmacophore that has garnered immense interest in modern drug discovery. Characterized by a pyrrole ring fused to a quinoline core, this structural motif is ubiquitous in a variety of bioactive natural products and synthetic derivatives. As a Senior Application Scientist, I have observed that the unique electronic distribution and conformational rigidity of this scaffold allow it to selectively intercalate with biological targets ranging from neuronal ion channels to mycobacterial cell walls. This whitepaper critically examines the natural occurrence of this skeleton, quantifies its pharmacological efficacy, and provides field-proven, self-validating synthetic workflows for its construction.

Structural Biology & Natural Occurrence: The Gephyrotoxin Paradigm

The most prominent natural product harboring a fully or partially saturated pyrrolo[1,2-a]quinoline core is Gephyrotoxin . Isolated in 1977 from the skin secretions of the Colombian poison dart frog Dendrobates histrionicus, gephyrotoxin is a perhydropyrrolo[1,2-a]quinoline alkaloid characterized by five chiral centers and a (Z)-pent-2-en-4-ynyl side chain[1].

Unlike the highly lethal batrachotoxins found in similar amphibian species, gephyrotoxin exhibits a relatively low toxicity profile but possesses profound neuromodulatory properties[2]. It acts as a non-competitive blocker of nicotinic acetylcholine receptor (nAChR) ion channels—showing high selectivity for ganglionic-type receptors over neuromuscular types—and functions as a mild muscarinic antagonist[1]. This dual-action profile makes the perhydropyrrolo[1,2-a]quinoline skeleton an invaluable template for designing neurotherapeutics targeting neurodegenerative diseases.

Pharmacology Gephyrotoxin Gephyrotoxin (Perhydropyrrolo[1,2-a]quinoline) nAChR Nicotinic ACh Receptor (Ganglionic Selectivity) Gephyrotoxin->nAChR High Affinity Binding mAChR Muscarinic ACh Receptor Gephyrotoxin->mAChR Low Affinity Binding Blockade Non-Competitive Channel Blockade nAChR->Blockade Allosteric Interaction Antagonism Mild Antagonism mAChR->Antagonism Receptor Inhibition Neuro Neuromuscular Transmission Modulation Blockade->Neuro Antagonism->Neuro

Pharmacological targeting of acetylcholine receptors by gephyrotoxin.

Pharmacological Landscape & Quantitative Efficacy

Beyond natural alkaloids, synthetic functionalization of the pyrrolo[1,2-a]quinoline core has unlocked a vast pharmacological landscape. Recent high-throughput screening campaigns have identified specific derivatives with potent anti-tubercular and antineoplastic activities. The table below summarizes the quantitative data driving current clinical interest.

Table 1: Biological Activity Profile of Pyrrolo[1,2-a]quinoline Derivatives
Derivative Class / CompoundTarget / Disease ModelMechanism of ActionQuantitative EfficacySource
Gephyrotoxin (Natural)Neurological / nAChRNon-competitive channel blockerHigh ganglionic selectivity[1]
Compound 4j (Dimethyl 1-(4-fluorobenzoyl)-5-methyl...-dicarboxylate)Mycobacterium tuberculosis (H37Rv & MDR strains)Anti-tubercularMIC: 8–16 µg/mL[3]
Compound 9a (Cyano-substituted pyrrolo[1,2-a]quinoline)Cancer (Leukemia & Solid Tumors)Tubulin polymerization inhibitionHigh apoptotic induction[4]

Advanced Synthetic Workflows & Mechanistic Causality

The historical synthesis of pyrrolo[1,2-a]quinolines relied heavily on harsh conditions, transition-metal catalysts, or highly toxic reagents like diazomethane[5]. Modern synthetic chemistry demands greener, scalable, and highly stereospecific methodologies. Below are two state-of-the-art protocols, detailed with mechanistic causality and self-validating analytical checks.

Visible-Light Photoredox Catalysis (Transition-Metal-Free)

This protocol leverages the organic dye Rhodamine 6G (Rh-6G) to achieve a one-pot annulation of N-arylpyrroles with arylalkynes under blue light[6].

Causality: N,N-diisopropylethylamine (DIPEA) is utilized not merely as a base, but as a critical reductive quencher. It reduces the photo-excited Rh-6G* to a radical anion (Rh-6G•⁻), which subsequently transfers an electron to the aryl bromide substrate. This single electron transfer (SET) generates an aryl radical that undergoes intermolecular trapping by the alkyne, followed by intramolecular cyclization.

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried Schlenk tube, combine 1-(2-bromophenyl)-1H-pyrrole (1.0 equiv), aromatic alkyne (1.5 equiv), and Rh-6G (5 mol%).

  • Solvent & Donor Addition: Dissolve the mixture in anhydrous DMF (0.1 M). Add DIPEA (2.0 equiv).

  • Degassing (Critical Validation Step): Subject the mixture to three freeze-pump-thaw cycles. Self-Validation: Oxygen rapidly quenches both the excited photocatalyst and the intermediate carbon radicals. Running a parallel control reaction in ambient air must yield <5% product to validate that the reaction proceeds via the proposed radical pathway.

  • Irradiation: Irradiate the vessel using a 455 nm blue LED array at 25 °C for 16 hours.

  • Workup: Quench with deionized water, extract with EtOAc, and purify via silica gel chromatography. Confirm product identity via HRMS and ¹H-NMR (specifically noting the disappearance of the pyrrole C2 proton).

Photoredox Rh Rh-6G (Ground State) Rh_exc Rh-6G* (Excited State) Rh->Rh_exc Blue Light (455 nm) Rh_rad Rh-6G•⁻ (Radical Anion) Rh_exc->Rh_rad Reductive Quenching by DIPEA Rh_rad->Rh SET to Aryl Bromide ArylRad Aryl Radical Intermediate Rh_rad->ArylRad -Br⁻ DIPEA DIPEA (Electron Donor) DIPEA->Rh_rad ArylBr 1-(2-Bromophenyl)-1H-pyrrole ArylBr->ArylRad SET Reduction Alkyne Aromatic Alkyne Addition ArylRad->Alkyne Intermolecular Trapping Product Pyrrolo[1,2-a]quinoline Alkyne->Product Intramolecular Cyclization & Rearomatization

Visible-light photoredox catalytic cycle for pyrrolo[1,2-a]quinoline synthesis.

Continuous Flow Allene-Based Cascade Synthesis

Developed by the Baxendale group, this method translates batch allene-cascade chemistry into a scalable continuous flow process, enabling multigram production.

Causality: Propargylic alcohols are reacted with chlorophosphines to form transient allenes via a [2,3]-sigmatropic rearrangement. In batch mode, this reaction is highly exothermic and prone to side reactions. Transitioning to a continuous flow microreactor with a T-piece mixer ensures rapid, homogeneous mass transfer and superior heat dissipation, directly improving yield and purity.

Step-by-Step Protocol:

  • Stock Preparation: Prepare Stock A (1.0 M propargylic alcohol + 1.3 M NEt₃ in anhydrous CHCl₃) and Stock B (1.3 M chlorophosphine in CHCl₃). Note: CHCl₃ is explicitly chosen over ethyl acetate to prevent the long-term degradation of the chlorophosphine reagent.

  • Flow System Initialization: Prime a continuous flow reactor equipped with a T-piece mixer and a 10 mL heated perfluoroalkoxy (PFA) coil.

  • Reaction Execution: Pump Stock A and B at equal flow rates into the T-mixer. Direct the homogenized stream into the reactor coil maintained at 80 °C with a residence time of 1 hour.

  • In-Line Quenching & Validation: Direct the reactor effluent into a secondary mixing stream containing aqueous K₂CO₃. Self-Validation: Utilize in-line flow IR spectroscopy to monitor the transient allene peak (~1950 cm⁻¹). The complete disappearance of this peak in the post-reactor effluent validates 100% conversion to the cyclized product.

  • Isolation: Separate the organic phase and evaporate to yield the functionalized pyrrolo[1,2-a]quinoline (throughput ~18 mmol/h).

FlowSynthesis StockA Stock A: Propargylic Alcohol + NEt3 in CHCl3 TMixer T-Piece Mixer (Rapid Homogenization) StockA->TMixer StockB Stock B: Chlorophosphine in CHCl3 StockB->TMixer HeatedCoil Heated Flow Coil (80 °C, 1h Residence) TMixer->HeatedCoil Continuous Pumping Allene Transient Allene Formation ([2,3]-Sigmatropic Rearrangement) HeatedCoil->Allene Thermal Activation Cyclization In Situ Trapping (Pyrrole Nucleophile) Allene->Cyclization Intramolecular Quench In-Line Aqueous K2CO3 Quench Cyclization->Quench Cooling Stream Product Functionalized Pyrrolo[1,2-a]quinoline (>99% Purity via HPLC) Quench->Product Phase Separation

Continuous flow allene-based cascade synthesis of pyrrolo[1,2-a]quinolines.

Conclusion

The pyrrolo[1,2-a]quinoline skeleton bridges the gap between complex natural product biosynthesis (e.g., gephyrotoxin) and modern synthetic pharmacology. By transitioning from traditional, harsh batch syntheses to advanced photoredox and continuous flow methodologies, researchers can now access highly functionalized derivatives with unprecedented efficiency. These validated protocols empower drug development professionals to rapidly expand structure-activity relationship (SAR) libraries against critical targets like multidrug-resistant tuberculosis and aggressive leukemias.

References

  • Synthesis of pyrrolo[1,2-a]quinolines and ullazines by visible light mediated one- and twofold annulation of N-arylpyrroles with arylalkynes Source: RSC Publishing URL:[Link]

  • Batch and Flow Synthesis of Pyrrolo[1,2‑a]‑quinolines via an Allene- Based Reaction Cascade Source: Durham University URL:[Link]

  • Cytotoxicity and Antimycobacterial Properties of Pyrrolo[1,2-a]quinoline Derivatives: Molecular Target Identification and Molecular Docking Studies Source: PubMed Central (PMC) URL:[Link]

  • Gephyrotoxin Source: Grokipedia URL:[Link]

  • One-pot multicomponent strategy for stereospecific construction of tricyclic pyrrolo[1,2-a]quinolines Source: PubMed Central (PMC) URL:[Link]

  • Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives Source: MDPI URL:[Link]

Sources

Foundational

Spectroscopic characterization of Pyrrolo[1,2-a]quinoline derivatives

An In-Depth Technical Guide to the Spectroscopic Characterization of Pyrrolo[1,2-a]quinoline Derivatives Introduction: Unveiling the Pyrrolo[1,2-a]quinoline Core The pyrrolo[1,2-a]quinoline scaffold, a fused nitrogen-con...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Pyrrolo[1,2-a]quinoline Derivatives

Introduction: Unveiling the Pyrrolo[1,2-a]quinoline Core

The pyrrolo[1,2-a]quinoline scaffold, a fused nitrogen-containing heterocyclic system, represents a privileged structure in medicinal chemistry and materials science.[1] This core is present in natural alkaloids like gephyrotoxin and serves as the foundation for compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The unique electronic and photophysical properties of these derivatives also make them attractive candidates for functional materials.[1]

A thorough and unambiguous characterization of these molecules is paramount for establishing structure-activity relationships (SAR) and ensuring the integrity of research findings. This guide provides a comprehensive overview of the primary spectroscopic techniques employed to elucidate the structure, confirm the identity, and explore the photophysical properties of novel pyrrolo[1,2-a]quinoline derivatives. We will delve into the causality behind experimental choices and present field-proven protocols to ensure data of the highest quality and reliability.

Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For pyrrolo[1,2-a]quinoline derivatives, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for complete structural assignment.

Expertise & Experience: The Rationale Behind NMR Analysis

The choice of NMR as the primary tool is due to its unparalleled ability to map the carbon-hydrogen framework of a molecule. The distinct electronic nature of the fused aromatic and pyrrolic rings in the pyrrolo[1,2-a]quinoline core results in a characteristic dispersion of proton and carbon signals, which, when analyzed correctly, act as a molecular fingerprint.

Typically, deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are used, with tetramethylsilane (TMS) as the internal standard for chemical shift referencing.[4]

¹H NMR Spectroscopy: Mapping the Protons

The ¹H NMR spectrum provides the initial, most direct insight into the molecule's structure. Protons on the fused ring system typically appear in the aromatic region (δ 6.0-9.0 ppm), with their exact chemical shifts and coupling patterns being highly sensitive to the substitution pattern.

  • Pyrrole Ring Protons: The protons on the five-membered pyrrole ring are influenced by the ring-junction nitrogen and generally appear in a distinct region of the spectrum.

  • Quinoline Ring Protons: Protons on the quinoline moiety exhibit characteristic splitting patterns (doublets, triplets, doublets of doublets) that allow for their sequential assignment around the ring.

  • Substituent Protons: Protons on substituent groups (e.g., methyl, benzoyl) will have chemical shifts indicative of their electronic environment.[5][6]

Proton Environment Typical Chemical Shift (δ, ppm) Characteristic Multiplicity
Quinoline Aromatic H7.0 - 8.8d, t, dd
Pyrrole Aromatic H6.1 - 7.8d, t, s
Aliphatic Protons (e.g., CH₃ on ring)2.0 - 4.0s

Table 1: Representative ¹H NMR Chemical Shift Ranges for Pyrrolo[1,2-a]quinoline Derivatives.[2][7]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments. The chemical shifts are indicative of the carbon's hybridization and electronic environment (e.g., aromatic, carbonyl, aliphatic).

  • Aromatic Carbons: Carbons of the fused aromatic system typically resonate between δ 110-150 ppm.

  • Carbonyl Carbons: If the derivative contains a carbonyl group (e.g., from a benzoyl substituent), its signal will appear significantly downfield (δ 165-200 ppm).[2]

  • DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for distinguishing between CH₃, CH₂, CH, and quaternary carbons, simplifying the assignment process.[2][8]

Carbon Environment Typical Chemical Shift (δ, ppm)
Aromatic/Heteroaromatic C/CH99 - 149
Quaternary Aromatic C125 - 145
Carbonyl C=O168 - 197
Aliphatic C (e.g., CH₃)17 - 35

Table 2: Representative ¹³C NMR Chemical Shift Ranges for Pyrrolo[1,2-a]quinoline Derivatives.[2][7]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified pyrrolo[1,2-a]quinoline derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Internal Standard: Ensure the solvent contains an internal standard, typically TMS (δ 0.00 ppm).

  • Data Acquisition: Record the ¹H NMR spectrum. Following this, acquire the ¹³C NMR and DEPT-135 spectra.

  • 2D NMR (if required): If the structure is novel or assignments are ambiguous, perform 2D NMR experiments (COSY, HSQC, HMBC) to establish proton-proton and proton-carbon correlations.

  • Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the signals in the ¹H spectrum.

  • Spectral Interpretation: Assign all proton and carbon signals based on their chemical shifts, multiplicities, integrations, and 2D correlations to confirm the proposed structure.

Visualization: NMR Structural Elucidation Workflow

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation p1 ¹H NMR (Proton Environments) p2 ¹³C NMR (Carbon Skeleton) p1->p2 p3 DEPT-135 (CH, CH₂, CH₃) p2->p3 c1 COSY (¹H-¹H Connectivity) p3->c1 For Ambiguity assign Full Structural Assignment p3->assign c2 HSQC (Direct ¹H-¹³C) c1->c2 c3 HMBC (Long-Range ¹H-¹³C) c2->c3 c3->assign start Purified Compound start->p1

Caption: Workflow for unambiguous structural assignment using NMR.

Confirmation of Identity: Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions. For pyrrolo[1,2-a]quinoline derivatives, it serves two primary purposes: confirming the molecular weight and, through high-resolution analysis, determining the elemental formula.

Expertise & Experience: Why HRMS is Non-Negotiable

While nominal mass MS provides the integer molecular weight, High-Resolution Mass Spectrometry (HRMS) provides the exact mass to several decimal places. This precision is critical because it allows for the calculation of a unique elemental formula, ruling out other potential structures with the same nominal mass. Techniques like Electrospray Ionization (ESI) are commonly used as they are "soft" ionization methods that typically keep the molecule intact, showing a strong signal for the protonated molecular ion [M+H]⁺.[4][7]

Fragmentation Analysis

Analyzing the fragmentation pattern provides corroborating structural evidence. The fragmentation of the molecular ion is not random; it results in characteristic daughter ions and neutral losses that can be pieced together like a puzzle to confirm the core structure and the nature of its substituents. While specific fragmentation patterns are unique to each molecule, general pathways can be predicted for the class.[9]

  • Common Neutral Losses: Molecules often lose small, stable neutral fragments like CO, H₂O, or parts of side chains.[10]

  • Pyrrole Ring Cleavage: The pyrrole ring may undergo cleavage, providing fragments that are characteristic of this substructure.[11]

  • Substituent Fragmentation: The fragmentation of substituent groups can help confirm their identity and point of attachment.

Ion Description Significance
[M+H]⁺Protonated Molecular IonConfirms the molecular weight of the compound.
[M+H-CO]⁺Loss of Carbon MonoxideCommon for compounds with certain carbonyl or ring structures.[12]
[M+H-H₂O]⁺Loss of WaterIndicates the presence of a hydroxyl group or rearrangement.
m/z 138, 120Necine Base FragmentsCharacteristic fragments for related pyrrolizidine alkaloids, suggesting potential core fragmentation pathways.[12]

Table 3: Common and Expected Fragment Ions in the Mass Spectra of Pyrrolo[1,2-a]quinoline Derivatives.

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

  • Infusion: Infuse the sample solution directly into the ESI source of the HRMS instrument at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range. Ensure the instrument is calibrated to achieve high mass accuracy (< 5 ppm).

  • Formula Determination: Use the instrument's software to calculate the elemental formula for the observed exact mass of the [M+H]⁺ ion.

  • Tandem MS (MS/MS): To study fragmentation, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate and analyze the fragment ions.

Visualization: General Fragmentation Pathway

Fragmentation M [M+H]⁺ (Molecular Ion) F1 [M+H - R₁]⁺ M->F1 - R₁ (Neutral Loss) F2 [M+H - R₂]⁺ M->F2 - R₂ (Neutral Loss) F3 Core Fragment A M->F3 Ring Cleavage F4 Core Fragment B F3->F4 Further Fragmentation

Caption: Conceptual fragmentation cascade in Mass Spectrometry.

Photophysical Properties: UV-Vis and Fluorescence Spectroscopy

Many pyrrolo[1,2-a]quinoline and related quinoxaline derivatives exhibit interesting photophysical properties, making them suitable for applications in bioimaging and materials science.[4][13] UV-Vis absorption and fluorescence spectroscopy are the primary techniques used to characterize these properties.[14]

Expertise & Experience: Interpreting the Spectra

The UV-Vis spectrum reveals the electronic transitions within the molecule. The position of the maximum absorption wavelength (λₘₐₓ) and the molar absorptivity (ε) are key parameters.[15] The fluorescence emission spectrum provides information about the molecule's behavior after it has absorbed light. The difference between the absorption and emission maxima is the Stokes shift, a crucial parameter for applications like fluorescence microscopy. Some derivatives show marked changes in their optical properties depending on the solvent polarity, a phenomenon known as solvatochromism.[16]

Fluorescence Quantum Yield (Φ_F)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process.[17] It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[18][19] A high quantum yield is often a desirable trait for fluorescent probes.

Trustworthiness: The Comparative Method

Absolute quantum yield measurements require specialized instrumentation.[17] Therefore, the most common and reliable method is the comparative method, where the fluorescence of the unknown sample is compared to that of a well-characterized standard with a known quantum yield (e.g., Rhodamine 6G or quinine sulfate).[19] This method, when performed carefully, provides high accuracy.[18]

The quantum yield is calculated using the following equation: Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) Where:

  • Φ is the fluorescence quantum yield.

  • Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.

  • η is the refractive index of the solvent.

  • Subscripts X and ST denote the unknown sample and the standard, respectively.[19]

Experimental Protocol: Quantum Yield Determination
  • Standard Selection: Choose a standard whose absorption and emission ranges overlap with the sample.

  • Solution Preparation: Prepare a series of five dilutions for both the standard and the test compound in the same solvent. The concentrations should be chosen to keep the absorbance below 0.1 at the excitation wavelength to avoid inner filter effects.

  • Absorbance Measurement: Record the UV-Vis absorption spectrum for each solution.

  • Fluorescence Measurement: Record the corrected fluorescence emission spectrum for each solution using the same excitation wavelength (λₑₓ) for all measurements.[15]

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each spectrum.

    • For both the standard and the sample, plot the integrated fluorescence intensity versus absorbance.

    • Determine the gradient (slope) of the straight line for both plots.

  • Calculation: Use the equation provided above to calculate the quantum yield of the test sample.

Derivative λ_abs (nm) λ_em (nm) Stokes Shift (nm) Φ_F (%) Solvent
Example 13403985815Toluene
Example 236048412445Methanol

Table 4: Example Photophysical Data for Pyrrolo-fused Quinoxaline Derivatives.[4]

Visualization: Quantum Yield Determination Workflow

Quantum_Yield_Workflow cluster_prep Sample Preparation cluster_measure Spectroscopic Measurement cluster_analysis Data Analysis Prep_Sample Prepare Dilutions of Sample (Abs < 0.1) Measure_Abs Record UV-Vis Absorbance Spectra Prep_Sample->Measure_Abs Prep_Standard Prepare Dilutions of Standard (Abs < 0.1) Prep_Standard->Measure_Abs Measure_Fluor Record Fluorescence Emission Spectra Measure_Abs->Measure_Fluor Plot_Sample Plot Intensity vs. Abs (Sample) -> Grad_X Measure_Fluor->Plot_Sample Plot_Standard Plot Intensity vs. Abs (Standard) -> Grad_ST Measure_Fluor->Plot_Standard Calc Calculate Φ_X Φ_X = Φ_ST * (Grad_X/Grad_ST) * (η_X²/η_ST²) Plot_Sample->Calc Plot_Standard->Calc Result Quantum Yield (Φ_F) Calc->Result

Caption: Workflow for relative fluorescence quantum yield measurement.

Conclusion

The comprehensive characterization of pyrrolo[1,2-a]quinoline derivatives relies on an integrated approach using multiple spectroscopic techniques. NMR spectroscopy serves as the definitive tool for structural elucidation, while high-resolution mass spectrometry provides unambiguous confirmation of the molecular formula. Finally, UV-Vis and fluorescence spectroscopy are employed to explore their photophysical properties, which are critical for their application in advanced materials and biological systems. By following the robust protocols outlined in this guide, researchers can ensure the generation of high-quality, reliable, and reproducible data, accelerating the discovery and development of new chemical entities based on this versatile scaffold.

References

  • Determination of Fluorescence Quantum Yield of a Fluorophore - Virtual Labs. (n.d.).
  • DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. (n.d.). Agilent.
  • Convenient determination of luminescence quantum yield using a combined electronic absorption and emission spectrometer. (2016). AIP Publishing.
  • Relative and absolute determination of fluorescence quantum yields of transparent samples. (2020). OPUS.
  • A Guide to Recording Fluorescence Quantum Yields. (n.d.). HORIBA.
  • Synthesis and characterization of pyrrolo[1,2-a]quinoline derivatives for their larvicidal activity against Anopheles arabiensis. (2020). ResearchGate.
  • Pyrrolo[1,2‑a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block. (2025). PMC.
  • Pyrrolo[1,2- a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block. (2025). PubMed.
  • An Expeditious Synthesis Some Pyrrolo[1,2-a]Quinoline Derivatives. (n.d.).
  • Cascade Synthesis of Pyrrolo[1,2-a]quinolines and Pyrrolo[2,1-a]isoquinolines via Formal [3 + 2]-Cycloaddition of Push–Pull Nitro Heterocycles with Carbonyl-Stabilized Quinolinium/Isoquinolinium Ylides. (2024). The Journal of Organic Chemistry.
  • STRUCTURAL AND SPECTRAL STUDY OF BENZO[F]PYRROLO[1,2-A]QUINOLINE WITH POTENTIAL BIOLOGICAL PROPERTIES. (n.d.). Romanian Journal of Biophysics.
  • Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. (n.d.). PMC.
  • Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. (2025). MDPI. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7hyly8yLx5ayPnfUGLklAQu5FTK8o_6MjRRi-ida2I3pGRid_kSqW7wOMKJ4R2uI-2UAqhVz6-jVjZ1kvACdsRLkeAkKLJ1uommFMKaPW0sPlS8qQdT_nTO_jESB0uHi9TN0=
  • Synthesis and Biological Screening of New Pyrrolo Quinoline Derivatives. (n.d.).
  • Synthesis and characterization of pyrrolo[1,2-a]quinoline derivatives for their larvicidal activity against Anopheles arabiensis (2020). (2020). SciSpace.
  • Green Synthesis of New Pyrrolo [1,2-a] quinoxalines as Antiproliferative Agents in GPER-expressing Breast Cancer Cells. (2021). Usiena air.
  • Pyrrolo[1,2-a]quinoline derivatives (5a-n). (n.d.). ResearchGate.
  • Linear and femtosecond nonlinear optical properties of soluble pyrrolo[1,2-a] quinoxalines. (2019). acrhem.
  • ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. (2022).
  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (n.d.). PMC.
  • Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. (2021). Semantic Scholar.
  • Fragmentation Patterns in Mass Spectra. (2023). Chemistry LibreTexts.
  • Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. (2013). Semantic Scholar.

Sources

Exploratory

Engineering Advanced Pyrrolo[1,2-a]quinoline Fluorophores: Photophysics, Synthesis, and Applications

Executive Summary The demand for high-performance organic fluorophores in drug development, molecular sensing, and live-cell imaging has driven the exploration of novel heterocyclic scaffolds. Among these, the pyrrolo[1,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The demand for high-performance organic fluorophores in drug development, molecular sensing, and live-cell imaging has driven the exploration of novel heterocyclic scaffolds. Among these, the pyrrolo[1,2-a]quinoline core has emerged as a structurally privileged motif. This in-depth technical guide explores the photophysical causality, modern synthetic methodologies, and practical applications of pyrrolo[1,2-a]quinoline derivatives, providing researchers with actionable, self-validating protocols for their development and characterization.

Structural Causality and Photophysical Logic

The exceptional photophysical properties of pyrrolo[1,2-a]quinolines are intrinsically linked to their rigid, fused tricyclic architecture.

Rigidity and Radiative Decay: In flexible molecules, absorbed energy is often dissipated through non-radiative pathways such as intramolecular rotations and vibrations. The fused nature of the pyrrolo[1,2-a]quinoline core physically locks the molecular conformation, effectively shutting down these non-radiative decay channels. Consequently, the absorbed energy is forced to be emitted as a photon, leading to remarkably high fluorescence quantum yields (


)[1].

Intramolecular Charge Transfer (ICT): By strategically functionalizing the core with electron-donating groups (EDGs) and electron-withdrawing groups (EWGs), scientists can engineer a "push-pull" electronic system. Upon photon absorption, the molecule transitions to a Franck-Condon excited state. This is followed by rapid structural reorganization and solvent relaxation to form an ICT state. This phenomenon induces a pronounced bathochromic (red) shift in emission, resulting in a large Stokes shift[2]. A large Stokes shift is critical in bioimaging to minimize self-quenching and circumvent background autofluorescence from biological tissues.

JablonskiICT S0 Ground State (S0) S1_FC Franck-Condon State (S1) S0->S1_FC Photon Absorption S1_FC->S0 Restricted Non-Radiative Decay ICT_State Intramolecular Charge Transfer (ICT) State S1_FC->ICT_State Solvent Relaxation Emission Fluorescence Emission (Large Stokes Shift) ICT_State->Emission Radiative Decay Emission->S0 Return to S0

Photophysical relaxation pathway highlighting the Intramolecular Charge Transfer (ICT) state.

Advanced Synthetic Methodologies

Historically, synthesizing these complex tricyclic systems required harsh conditions and transition-metal catalysts. However, recent breakthroughs have introduced highly efficient, green methodologies.

Pathway A: Tandem Aza-Michael-Aldol Strategy

This transition-metal-free protocol utilizes weak acid promotion to construct diversely fused pyrrolo[1,2-a]quinolines from simple precursors[3].

  • Mechanistic Logic: The one-pot strategy sequentially forms two C-N bonds and one C-C bond. The thermodynamic driving force is the extrusion of water as the only byproduct, making it an eco-friendly approach[4]. This method has been successfully employed to synthesize fluorophores capable of detecting highly toxic picric acid via fluorescence quenching[3].

Pathway B: Visible-Light Photoredox Annulation

A state-of-the-art, mild approach utilizing visible light (455 nm) and an organic photocatalyst (Rhodamine 6G) to drive the annulation of N-arylpyrroles with arylalkynes[5].

  • Mechanistic Logic: The causality of the reaction relies on the generation of an aryl radical intermediate via the photo-reduction of a C-Br bond. N,N-diisopropylethylamine (DIPEA) acts as a sacrificial electron donor to reduce the excited photocatalyst. The resulting aryl radical undergoes intermolecular trapping by the alkyne, followed by intramolecular cyclization and oxidation to yield the fully aromatized fluorophore[5].

SyntheticWorkflow Substrate N-Arylpyrrole + Arylalkyne (Starting Materials) Photocatalyst Rh-6G + Blue Light (455 nm) (Photoexcitation) Substrate->Photocatalyst Mix in Solvent RadicalAnion Rh-6G Radical Anion (via DIPEA Reduction) Photocatalyst->RadicalAnion Electron Transfer ArylRadical Aryl Radical Intermediate (via C-Br Cleavage) RadicalAnion->ArylRadical Substrate Reduction Product Pyrrolo[1,2-a]quinoline (Target Fluorophore) ArylRadical->Product Cyclization & Oxidation

Visible-light photoredox annulation workflow for Pyrrolo[1,2-a]quinoline synthesis.

Quantitative Photophysical Profiling

The modularity of the pyrrolo[1,2-a]quinoline scaffold allows for precise tuning of its optical properties. For instance, incorporating a 1,3-azaphosphole oxide moiety into the skeleton yields fluorophores with quantum yields reaching up to 97%, making them highly suitable for organic light-emitting diodes (OLEDs) and in vivo imaging[1]. Conversely, arylalkyne annulated derivatives exhibit unique dual fluorescence emission profiles[2].

Table 1: Photophysical Parameters of Key Pyrrolo[1,2-a]quinoline Derivatives

Derivative ClassKey Structural ModificationQuantum Yield (

)
Key Photophysical FeaturePrimary Application
1,3-Azaphosphole Oxides Phosphole oxide fused coreHigh (Up to 97%)High radiative efficiencyOLEDs, In vivo imaging
1,3-Azaphosphole Sulfides Phosphole sulfide fused coreModerate (8–50%)Red-shifted absorptionLive-cell imaging
Arylalkyne Annulated N-aryl, Arylalkyne insertionModerateDual emission, Large Stokes shiftFundamental photophysics
Tricyclic Aza-Michael Ketorolac analoguesHighHigh sensitivity to PETPicric Acid (PA) Sensing

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to guide the researcher.

Protocol 1: Absolute Photophysical Characterization

This protocol establishes the baseline optical properties (absorption, emission, and quantum yield) of newly synthesized fluorophores.

  • Solvent Preparation: Dissolve the fluorophore in HPLC-grade or spectroscopic-grade solvents (e.g., Toluene, DCM).

    • Causality: Eliminates background fluorescence and scattering from trace impurities, ensuring the recorded spectra belong solely to the analyte.

  • Degassing: Sparge the solution with ultra-pure Argon or Nitrogen for 15 minutes in a sealed cuvette.

    • Causality: Dissolved oxygen is a triplet-state molecule that acts as a potent collisional quencher via triplet-triplet energy transfer. Failing to degas will artificially lower the measured quantum yield.

  • Absorption Measurement: Record the UV-Vis spectrum to determine the wavelength of maximum absorption (

    
    ). Dilute the sample until the absorbance at 
    
    
    
    is strictly
    
    
    OD.
    • Causality: High concentrations lead to the Inner Filter Effect (IFE) and self-absorption, which severely skews emission spectral shape and intensity.

  • Emission and Quantum Yield Determination: Excite the sample at

    
     using a spectrofluorometer equipped with an integrating sphere.
    
    • Causality: An integrating sphere captures all emitted photons regardless of scattering angles, providing an absolute quantum yield. This is a self-validating step that prevents errors associated with mismatched refractive indices in relative standard methods.

Protocol 2: Picric Acid (PA) Sensing Assay via Fluorescence Quenching

Pyrrolo[1,2-a]quinolines serve as excellent electron-rich donors for detecting electron-deficient explosives like Picric Acid[3].

  • Stock Solution Preparation: Prepare a

    
     solution of the pyrrolo[1,2-a]quinoline fluorophore in a polar aprotic solvent (e.g., THF).
    
  • Titration: Sequentially add micro-aliquots of a standard PA solution (

    
    ) to the fluorophore solution.
    
  • Equilibration: Allow exactly 2 minutes of stirring after each addition before taking a reading.

    • Causality: Ensures homogeneous distribution and stable collision dynamics. PA quenches fluorescence via Photoinduced Electron Transfer (PET); the electron-rich excited fluorophore transfers an electron to the electron-deficient PA, returning to the ground state non-radiatively.

  • Measurement & Analysis: Record the emission spectra. Plot

    
     versus 
    
    
    
    concentration to derive the Stern-Volmer quenching constant (
    
    
    ).
    • Causality: A linear Stern-Volmer plot validates a single, dynamic quenching mechanism. An upward curvature indicates a self-validating switch to a combined static (complex formation) and dynamic quenching regime.

References

  • Synthesis of Multifused Pyrrolo[1,2-a]quinoline Systems by Tandem Aza-Michael–Aldol Reactions and Their Application to Molecular Sensing Studies Source: The Journal of Organic Chemistry (ACS Publications), 2023. URL:[Link]

  • Fluorescent 1,3-Azaphospholes with Pyrrolo[1,2-a]quinoline Skeletons: Synthesis of 1,3-Azaphospholes with Pyrrolo[1,2-a]quinoline Skeleton and Their Optical Applications Source: Organic Letters (ACS Publications), 2018. URL:[Link]

  • Synthesis of pyrrolo[1,2-a]quinolines and ullazines by visible light mediated one- and twofold annulation of N-arylpyrroles with arylalkynes Source: Chemical Communications (The Royal Society of Chemistry), 2016. URL:[Link]

Sources

Foundational

Quantum Chemical Approach to Studying Pyrrolo[1,2-a]quinoline: A Comprehensive Technical Guide

Executive Summary Pyrrolo[1,2-a]quinolines represent a privileged class of tricyclic nitrogen-containing heterocycles. Their unique fused-ring architecture serves as a versatile scaffold in medicinal chemistry, exhibitin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrrolo[1,2-a]quinolines represent a privileged class of tricyclic nitrogen-containing heterocycles. Their unique fused-ring architecture serves as a versatile scaffold in medicinal chemistry, exhibiting potent antifungal, anticancer, and anti-inflammatory properties[1]. As drug development accelerates, empirical trial-and-error synthesis is no longer sustainable. Modern computational chemistry—specifically the integration of Density Functional Theory (DFT) and molecular docking—provides a predictive, self-validating framework to evaluate these molecules in silico before bench synthesis.

This whitepaper provides an authoritative, step-by-step guide to the quantum chemical characterization and computational biological profiling of pyrrolo[1,2-a]quinoline derivatives. By bridging Molecular Electron Density Theory (MEDT) with pharmacokinetic (ADMET) modeling, we establish a robust pipeline for rational drug design.

Theoretical Framework & Causality: The "Why" Behind the Methods

As application scientists, we do not merely execute algorithms; we design self-validating experimental systems. The choice of computational models directly dictates the fidelity of our real-world predictions.

Density Functional Theory (DFT) Selection

For organic heterocycles like pyrrolo[1,2-a]quinoline, we standardly employ the B3LYP functional coupled with the 6-311++G(d,p) basis set [2][3].

  • Causality: The B3LYP hybrid functional offers an optimal balance between computational cost and electron correlation accuracy. The inclusion of diffuse functions (++) is critical for accurately modeling the lone pairs on the nitrogen and oxygen atoms, as well as anionic intermediates. Polarization functions (d,p) allow atomic orbitals to shift asymmetrically, which is essential for mapping the highly delocalized

    
    -system of the fused quinoline core.
    
Conceptual DFT (CDFT) and Reactivity

The HOMO-LUMO energy gap is the foundational metric of chemical stability. A narrower gap indicates a highly polarizable molecule with higher chemical reactivity, often translating to stronger interactions with target proteins. From these frontier molecular orbitals, we derive CDFT descriptors:

  • Chemical Hardness (

    
    ):  Resistance to charge transfer.
    
  • Electrophilicity Index (

    
    ):  Propensity to accept electrons, crucial for predicting covalent binding potential.
    
Molecular Electron Density Theory (MEDT) in Synthesis

The synthesis of pyrrolo[1,2-a]quinolines often relies on the [3+2] cycloaddition (32CA) of cyclic azomethine ylides with alkenes[2]. MEDT allows us to predict the endo/exo stereoselectivity of this reaction by analyzing the electron localization function (ELF) and the polar electronic flux from the ylide to the alkene, ensuring highly efficient, green synthetic routes.

Experimental Protocols & Workflows

To ensure reproducibility and scientific integrity, the following step-by-step methodologies must be strictly adhered to when profiling novel pyrrolo[1,2-a]quinoline analogs.

Protocol 1: Quantum Chemical Characterization (DFT)
  • Ligand Preparation: Sketch the 2D structure of the target pyrrolo[1,2-a]quinoline derivative and convert it to a 3D conformer using a molecular builder (e.g., GaussView).

  • Geometry Optimization: Execute optimization in Gaussian 16 at the B3LYP/6-311++G(d,p) level. Set the solvent model (e.g., SMD) to water to mimic physiological conditions.

  • Frequency Analysis: Run a vibrational frequency calculation on the optimized geometry. Validation Check: Ensure there are zero imaginary frequencies, confirming the structure is a true global minimum[3].

  • Electronic Property Extraction: Extract the energies of the Highest Occupied Molecular Orbital (

    
    ) and Lowest Unoccupied Molecular Orbital (
    
    
    
    ). Calculate global reactivity descriptors (
    
    
    ,
    
    
    ,
    
    
    ).
  • MEP Mapping: Generate the Molecular Electrostatic Potential (MEP) surface. Map the nucleophilic (red) and electrophilic (blue) regions to predict hydrogen bonding sites for subsequent docking.

Protocol 2: Molecular Docking & ADMET Profiling
  • Protein Preparation: Retrieve the target crystal structure from the Protein Data Bank (e.g., Candida albicans Secreted Aspartic Protease 3, PDB: 2H6T)[1]. Strip co-crystallized water molecules, add polar hydrogens, and assign Kollman partial charges.

  • Ligand Preparation: Import the DFT-optimized ligand. Assign Gasteiger charges and define rotatable bonds.

  • Grid Box Definition: Center the grid box on the native ligand's binding pocket, ensuring the dimensions encompass all critical interacting residues.

  • Docking Execution: Run the docking simulation using AutoDock Vina. The Lamarckian Genetic Algorithm will explore the conformational space.

  • Post-Docking Analysis: Evaluate the binding free energy (

    
    ). Visualize the protein-ligand complex (using PyMOL or Discovery Studio) to identify specific 
    
    
    
    stacking and hydrogen bonds with the pyrrolo[1,2-a]quinoline core.
  • Pharmacokinetic Profiling: Submit the optimized SMILES string to SwissADME to verify Lipinski's Rule of Five compliance and predict blood-brain barrier (BBB) permeability.

Visualizations of Workflows and Mechanisms

Workflow A Pyrrolo[1,2-a]quinoline Library Design B Geometry Optimization (DFT: B3LYP/6-311++G**) A->B C CDFT Descriptors & MEP Mapping B->C E Molecular Docking (AutoDock Vina) C->E D Target Protein Prep (e.g., SAP3, 5TZ1) D->E F Binding Affinity & Interactions Analysis E->F G ADMET Profiling & Lead Optimization F->G

In Silico Drug Discovery Workflow for Pyrrolo[1,2-a]quinoline Derivatives

Synthesis R1 N-phenacylquinolinium bromide Y Cyclic Azomethine Ylide (In situ generation) R1->Y R2 N-arylmaleimide TS [3+2] Cycloaddition Transition State R2->TS Y->TS P Pyrrolo[1,2-a]quinoline (Endo-adduct) TS->P MEDT Molecular Electron Density Theory (MEDT) MEDT->TS Predicts Stereoselectivity

[3+2] Cycloaddition Synthesis of Pyrrolo[1,2-a]quinoline Guided by MEDT

Quantitative Data Presentation

The integration of DFT and docking yields highly actionable quantitative data. Below is a synthesized summary of typical conceptual DFT descriptors and molecular docking affinities for pyrrolo[1,2-a]quinoline derivatives targeting Candida albicans[1][4].

Table 1: Key Conceptual DFT Descriptors and Pharmacological Relevance

DescriptorSymbolFormulaTypical Range (eV)Pharmacological Relevance
Ionization Potential


5.5 to 6.2Determines electron-donating capacity to target receptors.
Electron Affinity


1.8 to 2.5Determines electron-accepting capacity.
Energy Gap


3.0 to 4.2Lower gap correlates with higher bio-reactivity and lower kinetic stability.
Chemical Hardness


1.5 to 2.0Higher hardness implies lower toxicity and higher systemic stability.
Electrophilicity Index


3.5 to 5.0High values indicate strong potential for covalent target inhibition.

Table 2: Summary of Binding Affinities (Molecular Docking)

Target Protein (Organism)PDB IDNative Ligand

(kcal/mol)
Pyrrolo[1,2-a]quinoline

(kcal/mol)
Key Interacting Residues
Secreted Aspartic Protease 3 (C. albicans)2H6T-7.2-8.5 to -9.8Asp32, Asp218, Gly85 (Hydrogen bonding)
Sterol 14-

demethylase (C. albicans)
5TZ1-8.1-9.2 to -10.4Tyr118, Leu376, Met508 (

stacking)
Surface protein

-glucanase (C. albicans)
3N9K-6.8-7.9 to -8.6Glu316, Trp318 (Hydrophobic interactions)

Note: The highly negative


 values for pyrrolo[1,2-a]quinoline derivatives compared to native ligands (e.g., standard antifungal fluconazole) validate their potential as superior lead compounds[1].

Conclusion

The application of quantum chemical methods to pyrrolo[1,2-a]quinoline derivatives transforms drug discovery from an observational science into a predictive engineering discipline. By rigorously applying DFT at the B3LYP/6-311++G(d,p) level, extracting CDFT descriptors, and coupling these insights with high-fidelity molecular docking, researchers can confidently identify lead compounds with optimized binding affinities and pharmacokinetic profiles before initiating costly in vitro and in vivo studies.

References

  • Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation. Molecules, 2021, 26(9), 2722. URL:[Link]

  • Diastereoselective Green Synthesis of Pyrrolo[1,2-a]quinolines via [3+2] Cycloaddition Reaction: Insights from Molecular Electron Density Theory. SciSpace / Chemistry Reference, 2023. URL:[Link]

  • Computational Peptidology Assisted by Conceptual Density Functional Theory for the Study of Five New Antifungal Tripeptides. ACS Omega, 2019. URL:[Link]

  • Structural and Spectral Study of Benzo[f]pyrrolo[1,2-a]quinoline with Potential Biological Properties. Romanian Journal of Biophysics, 2016. URL:[Link]

Sources

Exploratory

Topic: Investigating the Dual Electron Donor/Acceptor Nature of Pyrrolo[1,2-a]quinoxalines

An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Abstract The pyrrolo[1,2-a]quinoxaline (PQA) scaffold is a privileged nitrogen-containing heterocyclic system that has ga...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrrolo[1,2-a]quinoxaline (PQA) scaffold is a privileged nitrogen-containing heterocyclic system that has garnered significant attention in both medicinal chemistry and materials science.[1][2] Its unique electronic architecture, which inherently combines an electron-rich pyrrole moiety with an electron-deficient quinoxaline system, imparts a fascinating dual electron donor/acceptor character.[3] This guide provides a comprehensive exploration of this duality, detailing the theoretical underpinnings, experimental characterization methodologies, and the profound implications for designing advanced functional molecules. We will delve into the electrochemical and photophysical investigations that reveal the tunable nature of the PQA core, explain the rationale behind these experimental choices, and survey its applications, from potent biological agents to high-performance organic electronic materials.

The Electronic Architecture: An Inherent Donor-Acceptor System

The foundation of the pyrrolo[1,2-a]quinoxaline scaffold's utility lies in its fused-ring structure. It can be conceptually deconstructed into two key components:

  • The Electron Donor (D): The pyrrole ring is a five-membered aromatic heterocycle with a lone pair of electrons on the nitrogen atom, which contributes to the π-system. This makes the pyrrole moiety electron-rich and predisposed to donate electron density.

  • The Electron Acceptor (A): The quinoxaline fragment, a fusion of benzene and pyrazine rings, contains two electronegative nitrogen atoms in the pyrazine ring. This creates an electron-deficient (π-deficient) system, making it an effective electron acceptor.

The fusion of these two components into a single, rigid, and planar framework creates a molecule with an intrinsic intramolecular charge transfer (ICT) character. This built-in D-A nature governs its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and is the primary determinant of its chemical reactivity, biological interactions, and optoelectronic properties.[3][4]

Caption: Deconstruction of the PQA scaffold into its donor and acceptor units.

Core Investigative Methodologies: From Theory to Practice

To rigorously characterize the dual electronic nature of PQA derivatives, a synergistic approach combining electrochemical analysis, photophysical spectroscopy, and computational modeling is essential. This multi-pronged strategy allows for a complete picture, where experimental observations are rationalized by theoretical insights.

Electrochemical Characterization: Probing Redox Potentials

Expertise & Causality: Cyclic Voltammetry (CV) is the paramount technique for quantifying the electron-donating and -accepting capabilities of a molecule. It directly measures the potentials at which a molecule is oxidized (loses an electron) and reduced (gains an electron). These potentials are directly correlated to the HOMO and LUMO energy levels, respectively. A lower oxidation potential indicates a better electron-donating ability (a higher HOMO level), while a less negative reduction potential signifies a stronger electron-accepting character (a lower LUMO level). This provides direct, quantitative evidence of the D-A nature.[5]

Experimental Protocol: Cyclic Voltammetry of a PQA Derivative

  • Preparation of Solution: Dissolve the PQA derivative (typically 1-2 mM) in an anhydrous, degassed organic solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Cell Assembly: Assemble a three-electrode electrochemical cell:

    • Working Electrode: Glassy carbon or platinum disk electrode.

    • Reference Electrode: Ag/AgCl or a saturated calomel electrode (SCE).

    • Counter (Auxiliary) Electrode: Platinum wire.

  • Internal Standard: Add a small amount of an internal standard with a known, stable redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺). This allows for accurate potential referencing.

  • Data Acquisition: Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes to remove oxygen. Scan the potential from an initial value where no reaction occurs towards the oxidation potential, then reverse the scan towards the reduction potential, and finally return to the initial potential. A typical scan rate is 50-100 mV/s.

  • Data Analysis:

    • Determine the half-wave potentials for oxidation (E_ox) and reduction (E_red) from the voltammogram.

    • Calculate the HOMO and LUMO energy levels using the following empirical formulas, referenced against the Fc/Fc⁺ couple (assuming E₁/₂ (Fc/Fc⁺) = 0 V vs. reference and its energy level is -4.8 eV vs. vacuum):

      • E_HOMO (eV) = -[E_ox vs. Fc/Fc⁺ + 4.8]

      • E_LUMO (eV) = -[E_red vs. Fc/Fc⁺ + 4.8]

    • The HOMO-LUMO gap (E_g) can be determined both electrochemically (E_ox - E_red) and optically from the onset of the absorption spectrum.

G cluster_workflow Cyclic Voltammetry Workflow A Prepare PQA Solution (with supporting electrolyte) B Assemble 3-Electrode Cell (Working, Reference, Counter) A->B C Purge with Inert Gas (Remove O₂) B->C D Scan Potential & Record Current (Generate Voltammogram) C->D E Determine Redox Potentials (E_ox, E_red) D->E F Calculate HOMO/LUMO Levels E->F

Caption: Standard workflow for electrochemical analysis using Cyclic Voltammetry.

Data Presentation: Representative Electrochemical Data

CompoundSubstituent (R)E_ox (V vs. Fc/Fc⁺)E_red (V vs. Fc/Fc⁺)E_HOMO (eV)E_LUMO (eV)E_g (eV)
PQA-H -H0.85-2.10-5.65-2.702.95
PQA-OMe -OCH₃ (Donor)0.70-2.15-5.50-2.652.85
PQA-CF3 -CF₃ (Acceptor)1.05-1.90-5.85-2.902.95

Note: Data are illustrative examples based on published trends.[6]

Photophysical Analysis: Visualizing Electronic Transitions

Expertise & Causality: UV-Visible absorption and fluorescence emission spectroscopy are used to study the electronic transitions between molecular orbitals. For D-A systems like PQAs, the lowest energy absorption band often corresponds to the HOMO→LUMO transition, which has significant ICT character. The sensitivity of this band's position and intensity to solvent polarity (solvatochromism) is a hallmark of ICT. A larger red-shift in emission spectra in more polar solvents indicates a more polarized excited state, confirming the charge transfer nature. Some PQA derivatives also exhibit unique properties like Aggregation-Induced Emission (AIE), where fluorescence is enhanced in an aggregated state, making them suitable for bioimaging.[3][4][7]

Experimental Protocol: Solvatochromism Study

  • Stock Solution: Prepare a concentrated stock solution of the PQA compound in a non-polar solvent like dioxane or toluene.

  • Solvent Series: Prepare a series of solutions of varying polarity by adding increasing volume fractions of a polar solvent (e.g., water or methanol) to the stock solution. Ensure the final concentration of the PQA compound remains constant across all samples.

  • Absorption Spectra: Record the UV-Vis absorption spectrum for each sample using a spectrophotometer.

  • Emission Spectra: Record the fluorescence emission spectrum for each sample using a spectrofluorometer. The excitation wavelength should be set at the absorption maximum (λ_max) observed in the UV-Vis spectrum.

  • Data Analysis: Plot the absorption and emission maxima (λ_max) against a solvent polarity parameter (e.g., the Lippert-Mataga plot). A linear correlation confirms the ICT nature of the electronic transitions.

Computational Modeling: The Theoretical Foundation

Expertise & Causality: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools that complement experimental results. DFT calculations are used to optimize the ground-state geometry of the molecule and to visualize the spatial distribution of the HOMO and LUMO. This allows for a direct visual confirmation of the D-A architecture, typically showing the HOMO localized on the electron-rich pyrrole unit and the LUMO on the electron-deficient quinoxaline unit. TD-DFT calculations can then predict the electronic absorption spectra, providing theoretical validation for the experimentally observed HOMO→LUMO transitions.[3][4][8]

G cluster_workflow Computational Workflow (DFT/TD-DFT) A Define Molecular Structure of PQA Derivative B Ground State Optimization (DFT Calculation) A->B C Calculate FMOs (HOMO/LUMO) B->C E Predict UV-Vis Spectrum (TD-DFT Calculation) B->E D Visualize Orbital Distribution (Confirm D-A character) C->D F Compare with Experimental Data E->F

Caption: Logical flow for computational investigation of PQA electronic properties.

Applications Driven by Tunable Electronics

The ability to finely tune the donor-acceptor properties of the PQA core by introducing various substituents has unlocked a wide array of applications.

Medicinal Chemistry and Drug Development

The PQA scaffold is a cornerstone in modern drug discovery. Its D-A character facilitates crucial molecular interactions with biological targets, such as π-π stacking with aromatic residues in proteins or cation-π interactions.[9][10] This has led to the development of PQA derivatives with a broad spectrum of pharmacological activities.[2][11][12]

  • Anticancer Agents: Many PQA derivatives exhibit potent antiproliferative activity against various human cancer cell lines, including leukemia.[13]

  • Sirt6 Activators: Novel PQA-based compounds have been identified as potent and selective activators of Sirtuin 6 (Sirt6), an emerging drug target for treating inflammation, cancer, and viral infections like SARS-CoV-2.[9][10]

  • Antimicrobial and Antiviral Agents: The scaffold has been explored for its efficacy against malaria, tuberculosis, and various viruses.[1]

Materials Science and Organic Electronics

In materials science, molecules with both electron-donating and -accepting (bipolar) properties are highly sought after. The tunable FMO levels of PQAs make them ideal candidates for organic electronic devices.

  • Organic Light-Emitting Diodes (OLEDs): PQAs have been used as bipolar host materials or emitters in OLEDs, where their ability to transport both electrons and holes is critical for efficient device performance.[4]

  • Electrochromic Devices: By engineering π-extended PQA systems with triphenylamine (a strong donor), materials that change color in response to an applied voltage have been developed, demonstrating excellent stability and reversibility for smart window applications.[6]

  • Photovoltaics: The inherent D-A structure makes the PQA core a potential building block for organic solar cells, where efficient charge separation is required.[1]

Conclusion and Future Outlook

The pyrrolo[1,2-a]quinoxaline scaffold is a testament to the power of molecular design. Its inherent dual electron donor/acceptor nature provides a robust and highly tunable platform for innovation. The synergistic use of electrochemistry, spectroscopy, and computational chemistry has been instrumental in elucidating the structure-property relationships that govern its function. Future research will undoubtedly focus on leveraging this fundamental understanding to create next-generation therapeutics with higher potency and selectivity, and novel organic materials with enhanced performance for advanced electronic and photonic applications. The versatility of this scaffold ensures it will remain a subject of intense and fruitful investigation for years to come.

References

  • Title: Synthesis of pyrrolo[1,2-a]quinoxalines via an electrochemical C(sp3)
  • Title: Green Synthesis of New Pyrrolo [1,2-a] quinoxalines as Antiproliferative Agents in GPER-expressing Breast Cancer Cells Source: Journal of Chemistry URL
  • Source: PMC (PubMed Central)
  • Title: Pyrrolo[1,2-a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block Source: ResearchGate URL
  • Title: Synthesis of 4-Aryl Pyrrolo[1,2-α]quinoxalines via Iron-Catalyzed Oxidative Coupling from an Unactivated Methyl Arene Source: ACS Publications URL
  • Title: Synthesis of Pyrrolo[1,2-a]quinoxalines via Gold(I)
  • Title: Pyrrolo[1,2-a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block | Request PDF Source: ResearchGate URL
  • Title: Pyrrolo[1,2-a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block | The Journal of Physical Chemistry B Source: ACS Publications URL
  • Title: Pyrrolo[1,2- a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block Source: PubMed URL
  • Title: Regioselective bromination of pyrrolo[1,2-a]quinoxalines Source: RSC Publishing URL
  • Title: Electrochemical Synthesis of Pyrrolo[1,2-a]quinoxalines by Cyclization of 2-(1H-pyrrol-1-yl)
  • Title: Biological activities of pyrrolo[1,2‐a]quinoxalines.
  • Title: Linear and femtosecond nonlinear optical properties of soluble pyrrolo[1,2-a] quinoxalines Source: acrhem URL
  • Title: Pyrrolo[1,2‐α]quinoxaline skeleton and some functional molecules.
  • Source: Journal of Materials Chemistry C (RSC Publishing)
  • Title: Electrochemical Characterization of Some Pyrrolo[1,2-c]Pyrimidine Derivatives Source: ResearchGate URL
  • Title: Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades Source: MDPI URL
  • Title: Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators Source: PubMed URL
  • Title: Synthesis, Crystal Structure and Anti-Leukemic Activity of (E)-Pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)
  • Title: Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de] Quinoxalines via Gold-Catalyzed Intramolecular Hydroamination of Alkynes Source: MDPI URL
  • Title: Electrochemical Techniques for the Characterization of Redox Polymers Source: BASi URL

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Pyrrolo[1,2-a]quinolines via [3+2] Cycloaddition

Introduction: The Significance of the Pyrrolo[1,2-a]quinoline Scaffold The pyrrolo[1,2-a]quinoline core is a privileged heterocyclic motif present in numerous natural products and pharmacologically active compounds. This...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Pyrrolo[1,2-a]quinoline Scaffold

The pyrrolo[1,2-a]quinoline core is a privileged heterocyclic motif present in numerous natural products and pharmacologically active compounds. This tricyclic nitrogen-containing scaffold has garnered significant attention from the medicinal and synthetic chemistry communities due to its diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and anticoagulant properties.[1][2] The unique electronic and steric properties of this framework make it an attractive target for the development of novel therapeutics and functional organic materials.[1][2]

Conventional synthetic routes to pyrrolo[1,2-a]quinolines can be lengthy and often require harsh reaction conditions. In contrast, the [3+2] cycloaddition strategy offers a highly efficient and atom-economical approach to construct this complex scaffold with excellent control over stereochemistry.[2] This application note provides a detailed overview of the synthesis of pyrrolo[1,2-a]quinolines via a formal [3+2] cycloaddition reaction, focusing on the underlying mechanism, a robust experimental protocol, and practical insights for researchers in organic synthesis and drug discovery.

Reaction Mechanism: A Stepwise Conjugate Addition-Cyclization Pathway

The synthesis of pyrrolo[1,2-a]quinolines through a formal [3+2] cycloaddition typically involves the reaction of a quinolinium ylide with an electron-deficient alkene. While often depicted as a concerted pericyclic reaction, the mechanism is more accurately described as a stepwise conjugate addition followed by an intramolecular cyclization.[3]

The key intermediate is the quinolinium ylide, which is generated in situ from a corresponding quinolinium salt. A common method involves the deprotonation of an N-alkylated quinolinium salt bearing an electron-withdrawing group (EWG) on the alkyl substituent.[3] The base, typically a tertiary amine like triethylamine, removes the acidic proton alpha to the EWG, forming the transient 1,3-dipolar quinolinium ylide.

This ylide then undergoes a Michael-type conjugate addition to an electron-poor alkene, such as an arylidene malononitrile or a maleimide. This addition results in a zwitterionic intermediate, which subsequently undergoes a rapid intramolecular cyclization to furnish the pyrrolidine ring fused to the quinoline core. The reaction generally proceeds with high diastereoselectivity, favoring the formation of the endo adduct.[2]

Reaction_Mechanism cluster_0 Step 1: In Situ Ylide Generation cluster_1 Step 2: Conjugate Addition cluster_2 Step 3: Intramolecular Cyclization Quinolinium_Salt Quinolinium Salt Ylide Quinolinium Ylide (1,3-Dipole) Quinolinium_Salt->Ylide + Base - H-Base+ Base Base (e.g., Et3N) Zwitterion Zwitterionic Intermediate Ylide->Zwitterion + Dipolarophile Dipolarophile Electron-Deficient Alkene (Dipolarophile) Product Pyrrolo[1,2-a]quinoline Zwitterion->Product Rapid Cyclization

Figure 1: General reaction mechanism for the synthesis of pyrrolo[1,2-a]quinolines.

Experimental Protocol: A Representative Synthesis

This protocol details the synthesis of a substituted pyrrolo[1,2-a]quinoline from a quinolinium salt and an arylidene malononitrile, a method that has been shown to be robust and high-yielding.[4]

Materials and Reagents
  • Quinolinium salt (e.g., methyl 2-(quinolin-1-ium-1-yl)acetate bromide)

  • Arylidene malononitrile (e.g., 2-(4-chlorobenzylidene)malononitrile)

  • Triethylamine (Et3N)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Instrumentation
  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Flash chromatography system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • High-Resolution Mass Spectrometer (HRMS)

Procedure
  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the quinolinium salt (1.0 mmol, 1.0 equiv), the arylidene malononitrile (1.0 mmol, 1.0 equiv), and anhydrous methanol (10 mL).

  • Base Addition: Add triethylamine (1.2 mmol, 1.2 equiv) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and monitor the progress by TLC (e.g., 3:1 hexane/ethyl acetate). The reaction is typically complete within 1-2 hours.

  • Workup: Upon completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., 10% to 30%) to isolate the desired pyrrolo[1,2-a]quinoline product.

  • Characterization: Combine the fractions containing the pure product and remove the solvent in vacuo. Characterize the final product by NMR and HRMS to confirm its structure and purity.

Experimental_Workflow Start Start: Reagents in Flask Add_Base Add Triethylamine Start->Add_Base Reflux Heat to Reflux (1-2 h) Add_Base->Reflux TLC_Monitor Monitor by TLC Reflux->TLC_Monitor Cool Cool to Room Temperature TLC_Monitor->Cool Reaction Complete Evaporate Solvent Evaporation Cool->Evaporate Chromatography Flash Column Chromatography Evaporate->Chromatography Characterize Characterization (NMR, HRMS) Chromatography->Characterize Final_Product Pure Pyrrolo[1,2-a]quinoline Characterize->Final_Product

Figure 2: A streamlined experimental workflow for the synthesis.

Data Presentation: Scope of the Reaction

The [3+2] cycloaddition approach is versatile and tolerates a range of substituents on both the quinolinium salt and the dipolarophile. The following table summarizes representative examples.

EntryQuinolinium SaltDipolarophileProductYield (%)Reference
1Methyl 2-(quinolin-1-ium-1-yl)acetate bromide2-BenzylidenemalononitrileMethyl 2-amino-4-phenyl-1,4-dihydropyrrolo[1,2-a]quinoline-1,1-dicarbonitrile92[4]
21-(2-Oxo-2-phenylethyl)quinolinium bromideN-Phenylmaleimide2-Phenyl-1,2,3,3a,4,5-hexahydropyrrolo[3,4-c]quinolin-4-one85[2]
31-(2-(Dimethylamino)-2-oxoethyl)quinolinium bromide2-(4-Methylbenzylidene)malononitrile2-Amino-4-(p-tolyl)-1,4-dihydropyrrolo[1,2-a]quinoline-1,1-dicarbonitrile88[4]
4Methyl 2-(6-chloroquinolin-1-ium-1-yl)acetate bromideN-MethylmaleimideMethyl 8-chloro-2-methyl-1,3-dioxo-1,2,3,3a,4,5-hexahydro-4,5-methanopyrrolo[1,2-a]quinoline-4-carboxylate75[4]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or no product formation Inactive quinolinium saltEnsure the quinolinium salt is pure and dry. Re-synthesize if necessary.
Insufficient baseUse a slight excess of triethylamine (1.2-1.5 equiv). Consider a stronger, non-nucleophilic base if starting materials are unreactive.
Low reaction temperatureEnsure the reaction is maintained at the appropriate reflux temperature for the solvent used.
Formation of multiple byproducts Decomposition of starting materials or productDecrease the reaction temperature and extend the reaction time. Ensure an inert atmosphere if materials are air-sensitive.
Side reactions of the ylideUse freshly distilled and anhydrous solvents to minimize side reactions.
Difficult purification Product co-elutes with starting material or byproductsOptimize the eluent system for column chromatography. Consider recrystallization as an alternative purification method.
Streaking on TLC plateAdd a small amount of triethylamine to the eluent to suppress the ionization of basic compounds on the silica gel.

Conclusion

The [3+2] cycloaddition reaction of quinolinium ylides with electron-deficient alkenes is a powerful and highly diastereoselective method for the synthesis of the medicinally important pyrrolo[1,2-a]quinoline scaffold. The operational simplicity, mild reaction conditions, and broad substrate scope make this a valuable tool for synthetic and medicinal chemists. This application note provides a comprehensive guide to understanding and implementing this important transformation.

References

  • Magkoev, T. T., Abaev, V. T., Arutyunyants, A. A., & Chalikidi, P. N. (2024). RECENT ADVANCES IN THE SYNTHESIS OF PYRROLO[1,2-a]QUINOLINES. Chemistry of Heterocyclic Compounds, 59(11/12). Available at: [Link]

  • Kaur, N., et al. (2023). Diastereoselective Green Synthesis of Pyrrolo[1,2- a]quinolines via [3+2] Cycloaddition Reaction: Insights from Molecular Electron Density Theory. SciSpace. Available at: [Link]

  • Ma, X., et al. (2017). Catalyst-Free Synthesis of Pyrrolo[1,2-a]quinolines via Dehydration/[3 + 2] Cycloaddition Directly from 2-Methylquinolines, Aldehydes, and Alkynoates. The Journal of Organic Chemistry, 82(8), 4289–4296. Available at: [Link]

  • Belskaya, N. P., et al. (2024). Cascade Synthesis of Pyrrolo[1,2-a]quinolines and Pyrrolo[2,1-a]isoquinolines via Formal [3 + 2]-Cycloaddition of Push–Pull Nitro Heterocycles with Carbonyl-Stabilized Quinolinium/Isoquinolinium Ylides. The Journal of Organic Chemistry. Available at: [Link]

  • Harrity, J. P. A., et al. (2019). Synthesis of pyrrolo[1,2-a]quinolines by formal 1,3-dipolar cycloaddition reactions of quinolinium salts. Beilstein Journal of Organic Chemistry, 15, 1599–1606. Available at: [Link]

  • Brazhko, O. A., et al. (2019). Basic approaches to the synthesis of pyrrolo[1,2-a]quinolines derivatives: a review. Voprosy khimii i khimicheskoi tekhnologii, (6), 6-16. Available at: [Link]

  • Ferlin, M. G., et al. (2000). Pyrrolo-quinoline derivatives as potential antineoplastic drugs. Bioorganic & medicinal chemistry, 8(6), 1415–1422. Available at: [Link]

  • Khan, I., et al. (2020). Cytotoxicity and Antimycobacterial Properties of Pyrrolo[1,2-a]quinoline Derivatives: Molecular Target Identification and Molecular Docking Studies. Molecules, 25(9), 2205. Available at: [Link]

  • Coldham, I., & Hufton, R. (2005). Intramolecular 1,3-dipolar cycloaddition reactions of azomethine ylides. Chemical reviews, 105(7), 2765–2810. Available at: [Link]

  • Gothelf, K. V., & Jørgensen, K. A. (1998). Asymmetric 1,3-Dipolar Cycloaddition Reactions. Chemical reviews, 98(2), 863–909. Available at: [Link]

  • Padwa, A. (Ed.). (2003). 1, 3-dipolar cycloaddition chemistry (Vol. 1). John Wiley & Sons. Available at: [Link]

  • Mohammad-Salim, H., et al. (2023). Diastereoselective Green Synthesis of Pyrrolo[1,2-a]quinolines via [3+2] Cycloaddition Reaction: Insights from Molecular Electron Density Theory. ResearchGate. Available at: [Link]

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Angewandte Chemie International Edition in English, 2(10), 565-598. Available at: [Link]

  • Butler, D. E., et al. (2019). Synthesis of pyrrolo[1,2-a]quinolines by formal 1,3-dipolar cycloaddition reactions of quinolinium salts. Beilstein Journal of Organic Chemistry, 15, 1599-1606. Available at: [Link]

Sources

Application

Application Note: Catalyst-Free Synthesis of Pyrrolo[1,2-a]quinoline Derivatives via a One-Pot Dehydration/[3+2] Cycloaddition Cascade

Strategic Context & Chemical Significance The pyrrolo[1,2-a]quinoline scaffold is a privileged tricyclic motif embedded in numerous biologically active natural products and pharmaceutical candidates, exhibiting potent an...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Chemical Significance

The pyrrolo[1,2-a]quinoline scaffold is a privileged tricyclic motif embedded in numerous biologically active natural products and pharmaceutical candidates, exhibiting potent antimalarial, antimicrobial, and anticancer properties, as well as acting as selective Sirt6 activators[1]. Historically, the construction of this fused nitrogen-containing heterocycle has relied heavily on transition-metal catalysis (e.g., copper or ruthenium), strong Lewis acids, and harsh oxidants[2]. These traditional methods suffer from poor atom economy, toxic metal waste, and complex purification requirements, limiting their utility in late-stage drug development.

Recent paradigm shifts toward sustainable chemistry have unlocked a highly efficient, green alternative: a completely catalyst-free, one-pot multicomponent synthesis[3]. By leveraging the inherent reactivity of 2-methylquinolines, aldehydes, and alkynoates, this cascade reaction constructs the complex tricyclic core with water as the sole byproduct[4]. This application note provides a deep-dive into the mechanistic causality, experimental execution, and analytical validation of this advanced synthetic protocol.

Mechanistic Causality: The Engine of the Cascade

Understanding the sequence of molecular events is critical for troubleshooting and optimizing this protocol. The reaction is not a simultaneous three-component collision, but rather a highly orchestrated, two-stage cascade driven by thermodynamics and orbital symmetry[5].

  • Thermal C(sp³)-H Functionalization (Condensation): The reaction initiates with an aldol-type condensation between the weakly acidic methyl group of 2-methylquinoline and the aldehyde. Driven by high thermal energy (140 °C), this step generates an (E)-2-styrylquinoline intermediate and eliminates water[6].

  • Zwitterionic 1,3-Dipole Generation: Upon the addition of the alkynoate (e.g., dialkyl acetylenedicarboxylate), the nucleophilic quinoline nitrogen attacks the electron-deficient alkyne. This generates a highly reactive zwitterionic intermediate (a 1,3-dipole)[7].

  • Intramolecular [3+2] Cycloaddition: The newly formed dipole is spatially pre-organized to undergo a rapid, intramolecular [3+2] cycloaddition with the adjacent exocyclic alkene of the styryl group, forming a dihydropyrrolo[1,2-a]quinoline intermediate[5].

  • Aromatization via [1,3]-Hydrogen Shift: In a remarkable self-aromatizing step that bypasses the need for external oxidants, the system undergoes a [1,3]-sigmatropic hydrogen shift (or sequential tautomerization). The alkene double bond migrates, converting the styryl -CH(Ar)- group into a benzylic -CH₂(Ar)- group, thereby restoring full aromaticity to the pyrrole ring[7].

Mechanism A 2-Methylquinoline + Aldehyde B (E)-2-Styrylquinoline Intermediate A->B 140 °C, -H₂O (Condensation) C Zwitterionic 1,3-Dipole (via Alkynoate addition) B->C + Alkynoate 120 °C D Dihydropyrrolo[1,2-a]quinoline ([3+2] Cycloadduct) C->D Intramolecular [3+2] Cycloaddition E Pyrrolo[1,2-a]quinoline (Aromatized Product) D->E [1,3]-H Shift (Aromatization)

Mechanistic cascade for the catalyst-free synthesis of pyrrolo[1,2-a]quinolines.

Self-Validating Experimental Protocol

This protocol is designed as a one-pot, sequential-addition workflow. The temporal separation of reagents is a deliberate choice: introducing the alkynoate prematurely at 140 °C leads to competitive side reactions and thermal degradation[7].

Reagents & Materials
  • 2-Methylquinoline derivative: 0.5 mmol

  • Aromatic Aldehyde: 0.6 mmol (1.2 equiv.)

  • Alkynoate (e.g., Diethyl acetylenedicarboxylate): 1.0 mmol (2.0 equiv.)

  • Solvent: Chlorobenzene (PhCl), 1.0 mL

  • Equipment: 25 mL heavy-walled sealed pressure tube with a PTFE screw cap, magnetic stirrer, oil bath.

Step-by-Step Methodology
  • Initial Condensation: To the 25 mL sealed tube, add the 2-methylquinoline (0.5 mmol), the aldehyde (0.6 mmol), and 1 mL of chlorobenzene.

    • Expert Insight: Chlorobenzene (bp 132 °C) is selected because it safely accommodates heating to 140 °C in a sealed environment while providing the exact dielectric constant needed to stabilize the subsequent zwitterionic transition states[7].

  • Thermal Activation: Seal the tube and immerse it in a pre-heated oil bath at 140 °C. Stir vigorously overnight (approx. 12 hours).

    • Validation Check: A TLC aliquot (Hexanes/EtOAc) should show complete consumption of the 2-methylquinoline and the appearance of a new, highly UV-active spot corresponding to the (E)-2-styrylquinoline intermediate.

  • Dipolarophile Addition: Remove the tube from the oil bath and allow it to cool to room temperature. Carefully open the seal and add the alkynoate (1.0 mmol).

  • Cycloaddition & Aromatization: Reseal the tube and heat at a reduced temperature of 120 °C for 8 hours.

    • Expert Insight: The temperature is explicitly dropped to 120 °C. Alkynoates like DMAD or DEAD are sensitive to prolonged exposure at 140 °C; 120 °C provides the perfect kinetic balance for the[3+2] cycloaddition without degrading the dipolarophile[7].

  • Workup & Isolation: Cool the reaction to room temperature. Transfer the mixture to a round-bottom flask and remove the chlorobenzene under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (300–400 mesh) using a gradient of Hexanes/Ethyl Acetate to afford the pure pyrrolo[1,2-a]quinoline derivative[7].

Workflow Step1 Step 1: Reagent Mixing 2-Methylquinoline + Aldehyde in PhCl Step2 Step 2: Condensation Seal & Heat at 140 °C (12 h) Step1->Step2 Step3 Step 3: Sequential Addition Cool, add Alkynoate (1.0 mmol) Step2->Step3 Step4 Step 4: Cycloaddition Seal & Heat at 120 °C (8 h) Step3->Step4 Step5 Step 5: Isolation Vacuum solvent removal & Chromatography Step4->Step5

One-pot, two-stage experimental workflow for pyrrolo[1,2-a]quinoline synthesis.

Quantitative Data & Substrate Scope

The catalyst-free protocol exhibits remarkable functional group tolerance. Electron-withdrawing groups on the aldehyde accelerate the initial condensation, while the system easily accommodates both dimethyl and diethyl alkynoates[7].

Table 1: Representative Substrate Scope and Isolated Yields

Aldehyde SubstituentAlkynoate ReagentProduct Yield (%)Reaction Time (Step 1 / Step 2)
4-CyanobenzaldehydeDiethyl acetylenedicarboxylate93%12 h / 8 h
4-FormylbenzaldehydeDimethyl acetylenedicarboxylate92%12 h / 8 h
Unsubstituted BenzaldehydeDiethyl acetylenedicarboxylate~85%12 h / 8 h
4-ChlorobenzaldehydeDimethyl acetylenedicarboxylate88%12 h / 8 h

Analytical Signatures (Self-Validation)

To confirm the success of the cascade—specifically the [1,3]-hydrogen shift that yields the aromatized product—researchers should look for a definitive marker in the ¹H NMR spectrum.

Because the alkene double bond of the styryl intermediate migrates into the ring, the product features a benzylic -CH₂- group rather than an alkene -CH= group.

  • NMR Marker: In the ¹H NMR (CDCl₃) of the 4-cyanobenzyl derivative, this benzylic -CH₂- appears as a sharp, distinct singlet integrating to 2 protons at δ 4.41 ppm [7].

  • Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS-ESI) will confirm the exact mass corresponding to the formal addition of the three components minus one equivalent of H₂O (e.g., calculated for C₂₆H₂₃N₂O₄[M + H⁺]: 427.1652)[7].

References

  • Catalyst-Free Synthesis of Pyrrolo[1,2-a]quinolines via Dehydration/[3 + 2] Cycloaddition Directly from 2-Methylquinolines, Aldehydes, and Alkynoates. The Journal of Organic Chemistry, ACS Publications.[Link]

  • Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. National Center for Biotechnology Information (PMC).[Link](Note: URL inferred from standard PMC formatting for related Sirt6 activator literature).

  • Recent Advances in the Synthesis of Pyrrolo[1,2-a]quinolines. Chemistry of Heterocyclic Compounds, Springer.[Link]

  • Theoretical Investigation on the Mechanism and Selectivity of Catalyst-Free Annulation of Ynediones and (Iso)quinoline N-Oxides. Heterocycles.[Link]

Sources

Method

Application Note: Visible Light-Mediated Synthesis of Pyrrolo[1,2-a]quinolines via Photoredox Catalysis

Executive Summary Pyrrolo[1,2-a]quinolines are privileged N-heterocyclic scaffolds prevalent in biologically active natural products, advanced pharmaceutical ingredients (APIs), and organic semiconductor materials[1]. Hi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrrolo[1,2-a]quinolines are privileged N-heterocyclic scaffolds prevalent in biologically active natural products, advanced pharmaceutical ingredients (APIs), and organic semiconductor materials[1]. Historically, the construction of these fused ring systems required harsh conditions, including high temperatures, strong bases, and expensive transition-metal catalysts[1].

This application note details a modern, green, and highly efficient protocol for the synthesis of pyrrolo[1,2-a]quinolines utilizing visible-light photoredox catalysis. By employing the inexpensive organic dye Rhodamine 6G (Rh-6G) as a photocatalyst and N,N-diisopropylethylamine (DIPEA) as a sacrificial electron donor, researchers can achieve a one-pot, transition-metal-free annulation of N-arylpyrroles with aryl alkynes at room temperature[1].

Mechanistic Rationale: Overcoming Energetic Barriers via conPET

A fundamental challenge in the direct arylation of electron-rich heteroarenes (such as 1-(2-bromophenyl)-1H-pyrrole) is their highly negative reduction potential (up to -2.4 V vs. SCE). Standard visible-light photocatalysts, such as Ru(bpy)₃²⁺, lack the excited-state reducing power required to fragment the robust C–Br bond via single-electron transfer (SET)[1].

To bypass this thermodynamic limitation, this protocol leverages consecutive photoinduced electron transfer (conPET) , a process that exploits the anti-Kasha reactivity of excited organic radicals[2].

The Catalytic Cycle:

  • Initial Excitation & Reductive Quenching: Ground-state Rh-6G absorbs a 455 nm photon to reach its excited state (Rh-6G). DIPEA subsequently reduces Rh-6G to form a highly stable radical anion (Rh-6G•⁻)[1].

  • Second Photon Absorption: The Rh-6G•⁻ intermediate absorbs a second 455 nm photon, elevating it to an excited radical anion state (Rh-6G•⁻*). This species is an exceptionally potent reductant capable of overcoming the -2.4 V barrier[1],[2].

  • Radical Generation & Annulation: The excited radical anion donates an electron to the aryl bromide, triggering mesolytic cleavage to yield an aryl radical and a bromide anion. The aryl radical undergoes intermolecular addition to the aryl alkyne, forming a vinyl radical.

  • Cyclization & Rearomatization: The vinyl radical rapidly undergoes intramolecular 6-endo-trig cyclization onto the pyrrole ring. Subsequent oxidation and deprotonation (rearomatization) yield the final pyrrolo[1,2-a]quinoline core.

G Rh6G Rh-6G (Ground State) Rh6G_exc Rh-6G* Rh6G->Rh6G_exc hν (455 nm) Rh6G_rad Rh-6G•⁻ (Radical Anion) Rh6G_exc->Rh6G_rad + DIPEA (Reductive Quenching) Rh6G_rad_exc Rh-6G•⁻* (Excited Radical Anion) E_red < -2.4 V Rh6G_rad->Rh6G_rad_exc hν (455 nm) (2nd Photon) Rh6G_rad_exc->Rh6G Regeneration Aryl_Rad Aryl Radical (Ar•) Rh6G_rad_exc->Aryl_Rad SET to Ar-Br (- Br⁻) Aryl_Br 1-(2-Bromophenyl)-1H-pyrrole (Ar-Br) Aryl_Br->Aryl_Rad Vinyl_Rad Vinyl Radical Intermediate Aryl_Rad->Vinyl_Rad + Alkyne Alkyne Aryl Alkyne Alkyne->Vinyl_Rad Cyclized_Rad Cyclized Radical Vinyl_Rad->Cyclized_Rad Intramolecular Cyclization Product Pyrrolo[1,2-a]quinoline Cyclized_Rad->Product -e⁻, -H⁺ (Rearomatization)

Fig 1. Mechanism of Rh-6G catalyzed photoredox annulation via consecutive electron transfer.

Substrate Scope and Quantitative Data

The electronic properties of the alkyne coupling partner significantly dictate the reaction kinetics and overall yield. As demonstrated in foundational studies, neutral and electron-rich alkynes undergo rapid radical addition, whereas electron-withdrawing alkynes exhibit sluggish reactivity and often result in incomplete conversion,[3].

Table 1: Representative Substrate Scope for Pyrrolo[1,2-a]quinoline Synthesis

EntryAryl HalideAlkyne PartnerElectronic NatureProduct Yield (%)
11-(2-Bromophenyl)-1H-pyrrolePhenylacetyleneNeutral60
21-(2-Bromophenyl)-1H-pyrrole4-MethylphenylacetyleneElectron-Rich51
31-(2-Bromophenyl)-1H-pyrrole4-MethoxyphenylacetyleneElectron-Rich50
41-(2-Bromophenyl)-1H-pyrrole4-FluorophenylacetyleneElectron-Withdrawing< 45*

*Note: Reactions with electron-withdrawing alkynes or highly conjugated substrates often stop before full conversion due to the inner filter effect caused by intensely colored products competing for photon absorption.

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Strict adherence to anaerobic conditions is mandatory, as molecular oxygen (O₂) is a triplet ground-state molecule that will rapidly quench both the excited photocatalyst and the intermediate carbon-centered radicals.

Materials & Reagents
  • Substrate: 1-(2-Bromophenyl)-1H-pyrrole (0.5 mmol, 1.0 equiv)

  • Coupling Partner: Aryl alkyne (0.75 mmol, 1.5 equiv)

  • Photocatalyst: Rhodamine 6G (Rh-6G) (5 mol%)

  • Sacrificial Reductant: N,N-Diisopropylethylamine (DIPEA) (1.5 mmol, 3.0 equiv)

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) (5.0 mL)

  • Equipment: 10 mL Schlenk tube, 455 nm Blue LED photoreactor (e.g., Kessil lamp), magnetic stirrer.

Step-by-Step Methodology
  • Reaction Assembly: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 1-(2-bromophenyl)-1H-pyrrole, the selected aryl alkyne, and Rh-6G.

  • Solvent & Amine Addition: Transfer the Schlenk tube into a nitrogen-filled glovebox or operate under standard Schlenk line techniques. Add anhydrous DMSO (5.0 mL) followed by DIPEA via a micro-syringe. Seal the tube securely.

  • Degassing (Critical Step): Remove the sealed tube from the glovebox and subject the mixture to three consecutive freeze-pump-thaw cycles. Causality: Complete removal of dissolved O₂ prevents oxidative quenching of the Rh-6G•⁻ radical anion, ensuring the conPET cycle remains active.

  • Irradiation: Backfill the Schlenk tube with high-purity N₂ gas. Place the tube approximately 2-3 cm away from a 455 nm blue LED light source. Irradiate the mixture at room temperature for 24–36 hours with vigorous stirring (500 rpm).

  • Reaction Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate eluent system.

  • Workup & Isolation: Upon completion, quench the reaction by adding 10 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the pure pyrrolo[1,2-a]quinoline derivative.

Workflow Step1 1. Reagent Assembly Ar-Br, Alkyne, Rh-6G, DIPEA in DMSO Step2 2. Degassing Freeze-Pump-Thaw (Remove O₂) Step1->Step2 Step3 3. Irradiation 455 nm Blue LED 24-36 h, RT Step2->Step3 Step4 4. Isolation Extraction & Chromatography Step3->Step4

Fig 2. Step-by-step workflow for the visible-light synthesis of pyrrolo[1,2-a]quinolines.

Quality Control & Troubleshooting

  • Observation: High levels of dehalogenated byproduct (1-phenyl-1H-pyrrole).

    • Causality: The intermediate aryl radical is undergoing Hydrogen Atom Transfer (HAT) by abstracting a hydrogen atom from the solvent or the DIPEA radical cation rather than adding to the alkyne.

    • Solution: Increase the equivalents of the alkyne (up to 2.0 equiv) to kinetically favor the intermolecular radical addition over the background HAT process.

  • Observation: Reaction stalls at ~40-50% conversion.

    • Causality:Inner Filter Effect. Pyrrolo[1,2-a]quinolines are highly conjugated, intensely colored molecules. As they accumulate, they competitively absorb the 455 nm photons, preventing the Rh-6G catalyst from reaching its excited state,[3].

    • Solution: Dilute the reaction mixture (e.g., reduce concentration to 0.05 M) or transition the protocol to a continuous-flow photochemical reactor, which provides a narrower path length and superior photon penetration.

  • Observation: Rapid photobleaching of the reaction mixture.

    • Causality: Oxygen contamination or insufficient reductant.

    • Solution: Verify the integrity of the Schlenk tube seals and ensure rigorous freeze-pump-thaw degassing is performed. Confirm DIPEA is fresh and stored over molecular sieves.

References

  • Source: RSC Advances (2016)
  • Source: JACS Au (2025)

Sources

Application

Application Note: Advanced One-Pot Domino Protocols for the Direct Synthesis of Pyrrolo[1,2-a]quinoxalines

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Reaction Optimization, and Validated Experimental Protocols Executive Summary The pyrrolo[1...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Reaction Optimization, and Validated Experimental Protocols

Executive Summary

The pyrrolo[1,2-a]quinoxaline scaffold is a privileged structural motif in medicinal chemistry, frequently embedded in the core of 5-HT3 receptor antagonists, antiparasitic agents, and novel antitumor therapeutics. Historically, the synthesis of these tricyclic systems relied on multi-step procedures, such as the Bischler-Napieralski reaction, which suffer from low atom economy, the necessity of volatile/toxic reagents (e.g., POCl₃, aldehydes), and tedious intermediate purification steps[1].

To overcome these bottlenecks, modern synthetic methodologies have shifted toward one-pot domino reactions . By orchestrating multiple bond-forming and bond-breaking events in a single reaction vessel, these protocols drastically improve step economy and yield. This application note details two highly efficient, self-validating synthetic pathways: a Metal-Free Brønsted Acid-Catalyzed Cascade [2] and a Copper-Catalyzed Aerobic Oxidative Cascade [1].

Mechanistic Rationale & Pathway Design

Understanding the causality behind these cascade reactions is critical for troubleshooting and substrate scope expansion. Below, we dissect the mechanistic logic of both pathways.

Pathway A: Metal-Free Brønsted Acid-Catalyzed Synthesis

This approach utilizes 1-(2-aminophenyl)pyrroles and β-diketones (or β-keto esters) as starting materials[2]. The reaction is driven by a Brønsted acid, which serves a dual purpose: activating the carbonyl group for nucleophilic attack and facilitating a highly unusual C–C bond cleavage[2].

  • Imine Formation: The acid protonates the carbonyl oxygen, enhancing its electrophilicity. The primary amine of the pyrrole attacks, eliminating water to form an imine intermediate.

  • Intramolecular SEAr: The electrophilic imine carbon is attacked by the electron-rich pyrrole ring (electrophilic aromatic substitution), closing the pyrazine ring.

  • C–C Bond Cleavage: The resulting intermediate undergoes a retro-aldol-type deacylation (cleavage of the C–C bond), driven by the restoration of aromaticity, yielding the final pyrrolo[1,2-a]quinoxaline[2].

BronstedMech A 1-(2-aminophenyl)pyrrole + β-diketone / β-keto ester B Imine Intermediate (Condensation) A->B Brønsted Acid -H2O C Intramolecular SEAr (Cyclization) B->C H+ catalysis D C-C Bond Cleavage (Deacylation) C->D Nucleophilic attack by H2O/Acid E Pyrrolo[1,2-a]quinoxaline Target Scaffold D->E Aromatization

Figure 1: Mechanistic pathway of Brønsted acid-catalyzed domino synthesis via C-C bond cleavage.

Pathway B: Copper-Catalyzed Aerobic Oxidative Synthesis

This highly atom-economical route couples 1-(2-halophenyl)-1H-pyrroles with readily available α-amino acids under an air atmosphere[1].

  • Ullmann-Type N-Arylation: Cu(OAc)₂ catalyzes the cross-coupling between the aryl halide and the amine of the α-amino acid. The acetate ligands assist via a concerted metalation-deprotonation (CMD) pathway, lowering the activation energy[1].

  • Aerobic Oxidation & Decarboxylation: Atmospheric oxygen oxidizes the intermediate, triggering the loss of CO₂ (decarboxylation) to form an electrophilic iminium species[1].

  • Intramolecular Addition & Aromatization: The pyrrole ring attacks the iminium carbon, closing the ring. A final aerobic oxidation step restores aromaticity to yield the target compound[1].

CuMech A 1-(2-halophenyl)-1H-pyrrole + α-amino acid B Ullmann-type N-arylation Intermediate A->B Cu(OAc)2, K3PO4 DMSO, 130°C C Aerobic Oxidation & Decarboxylation B->C O2 (Air) D Intramolecular Addition C->D -CO2 E Pyrrolo[1,2-a]quinoxaline D->E O2 (Air) Oxidation

Figure 2: Copper-catalyzed aerobic oxidative domino reaction pathway.

Reaction Optimization & Quantitative Data

To ensure a self-validating system, the choice of reagents must be strictly controlled. The tables below summarize the optimization parameters that dictate the success of these domino reactions.

Table 1: Optimization of the Brønsted Acid-Catalyzed Reaction

Conditions: 1-(2-aminophenyl)pyrrole (1.0 equiv), β-diketone (1.2 equiv), Catalyst (10 mol%), Solvent, 100 °C.

EntryCatalystSolventYield (%)Scientific Rationale
1NoneEtOH0Uncatalyzed imine formation is too slow; no C-C cleavage occurs.
2AcOHEtOH45Weak acid (pKa ~4.7) insufficiently activates the carbonyl.
3TFAEtOH62Stronger acid, but volatility leads to inconsistent molarity at 100 °C.
4TsOH·H₂O EtOH 88 Optimal pKa; provides stable protonation without stalling the amine.
5TsOH·H₂ODMF54Polar aprotic solvent disrupts the hydrogen-bonding network needed for cleavage.
Table 2: Optimization of the Cu-Catalyzed Aerobic Oxidative Reaction

Conditions: 1-(2-iodophenyl)-1H-pyrrole (1.0 equiv), α-amino acid (1.5 equiv), Catalyst (10 mol%), Base (2.0 equiv), Solvent, 130 °C, Air[1].

EntryCatalystBaseSolventAdditiveYield (%)Scientific Rationale
1CuBrK₃PO₄DMSONone45Halide ligands lack the basicity to assist in the CMD deprotonation step.
2Cu(OAc)₂K₂CO₃DMSONone68Carbonate is insufficiently soluble in DMSO to drive rapid turnover.
3Cu(OAc)₂K₃PO₄DMFNone52DMF degrades slightly at 130 °C in the presence of strong base and O₂.
4Cu(OAc)₂K₃PO₄DMSONone82DMSO stabilizes the Cu(I)/Cu(II) intermediates during aerobic oxidation[1].
5Cu(OAc)₂ K₃PO₄ DMSO 4 Å MS 91 Molecular sieves sequester generated H₂O, preventing catalyst deactivation[1].

(Note: Substrates bearing an iodine group exhibit significantly higher reactivity than bromide analogs due to the lower bond dissociation energy of the C–I bond during the Ullmann coupling phase[1].)

Experimental Protocols

Workflow Step1 Reaction Setup Mix reagents & catalyst Step2 Thermal Activation Stir at 100-130°C Step1->Step2 Step3 Workup Quench & Extract (EtOAc) Step2->Step3 Step4 Purification Flash Chromatography Step3->Step4 Step5 Validation NMR, HRMS, HPLC Step4->Step5

Figure 3: Standard experimental workflow for one-pot domino synthesis protocols.

Protocol A: Metal-Free Brønsted Acid-Catalyzed Synthesis

Objective: Direct synthesis of pyrrolo[1,2-a]quinoxalines via C–C bond cleavage[2].

  • Setup: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 1-(2-aminophenyl)pyrrole (0.5 mmol) and the selected β-diketone or β-keto ester (0.6 mmol).

  • Catalyst Addition: Add p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.05 mmol, 10 mol%) followed by absolute ethanol (2.0 mL).

  • Thermal Activation: Seal the tube and stir the reaction mixture at 100 °C in an oil bath. Monitor the reaction via TLC (typically complete within 4–6 hours).

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and wash with saturated aqueous NaHCO₃ (10 mL) to neutralize the Brønsted acid. Extract the aqueous layer with EtOAc (2 × 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the pure product.

Protocol B: Cu-Catalyzed Aerobic Oxidative Synthesis

Objective: Synthesis of pyrrolo[1,2-a]quinoxalines from α-amino acids and 1-(2-halophenyl)-1H-pyrroles[1].

  • Setup: In a 15 mL reaction vial, combine 1-(2-iodophenyl)-1H-pyrrole (0.5 mmol), the corresponding α-amino acid (0.75 mmol), Cu(OAc)₂ (0.05 mmol, 10 mol%), K₃PO₄ (1.0 mmol, 2.0 equiv), and 100 mg of activated 4 Å molecular sieves[1].

  • Solvent & Atmosphere: Add anhydrous DMSO (3.0 mL). Do not purge with inert gas; leave the vial open to the air (or attach an O₂ balloon if scaling up) to facilitate the aerobic oxidation steps[1].

  • Thermal Activation: Stir the suspension vigorously at 130 °C for 12–16 hours[1]. Crucial Note: Vigorous stirring is required to ensure adequate oxygen mass transfer into the DMSO phase.

  • Workup: Cool to room temperature. Filter the mixture through a short pad of Celite to remove the molecular sieves and insoluble inorganic salts, washing the pad with EtOAc (20 mL). Wash the filtrate with water (3 × 15 mL) to remove the DMSO.

  • Purification: Dry the organic phase (Na₂SO₄), concentrate, and purify via flash chromatography to isolate the target pyrrolo[1,2-a]quinoxaline.

References

  • Liu, H., Zhou, F., Luo, W., & Ma, C. (2016). Efficient synthesis of pyrrolo[1,2-a]quinoxalines catalyzed by a Brønsted acid through cleavage of C–C bonds. Organic & Biomolecular Chemistry, 14(36), 8529-8535.[Link]

  • Liu, H., Duan, T., Zhang, Z., & Ma, C. (2015). One-Pot Synthesis of Pyrrolo[1,2-a]quinoxaline Derivatives via a Copper-Catalyzed Aerobic Oxidative Domino Reaction. Organic Letters, 17(12), 2932-2935.[Link]

Sources

Method

Application Note: Advanced Green Synthesis Protocols for Pyrrolo[1,2-a]quinoxaline Scaffolds

Document Type: Technical Application Note & Standard Operating Protocols Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary & Mechanistic Rationale Pyrrolo[1,2-a]quinox...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Protocols Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

Pyrrolo[1,2-a]quinoxalines are privileged N-heterocyclic scaffolds with profound pharmacological significance, frequently targeted in the development of anti-proliferative agents, anti-malarials, and G protein-coupled estrogen receptor 1 (GPER) modulators[1]. Historically, the synthesis of these tricyclic cores relied on harsh Lewis acids, toxic halogenated solvents, and expensive transition-metal catalysts (e.g., Pd, Cu, Fe). In the context of modern drug development, these traditional routes present significant challenges, particularly regarding the purging of heavy metals to meet strict Active Pharmaceutical Ingredient (API) regulatory limits (<10 ppm).

To address these bottlenecks, this application note details three field-proven, green synthetic methodologies:

  • Surfactant-Catalyzed Aqueous Condensation: Utilizing micellar catalysis to drive reactions in water/ethanol at room temperature.

  • Visible-Light Photoredox Catalysis: Harnessing single-electron transfer (SET) for mild, room-temperature radical cyclization.

  • Metal-Free Oxidative Annulation: Employing TEMPO oxoammonium salts to achieve high-yield cyclization without transition metals.

As a Senior Application Scientist, I have structured these protocols not merely as a sequence of steps, but as self-validating systems. Understanding the causality behind solvent choices, reagent partitioning, and visual reaction indicators is critical for successful scale-up and reproducibility.

Comparative Quantitative Data

To guide synthetic route selection, the following table summarizes the operational parameters and green chemistry advantages of each methodology based on recent literature[1][2][3].

MethodologyCatalyst / ReagentSolventTemp (°C)Time (h)Yield (%)Green Chemistry Advantage
Micellar Catalysis p-DBSA (Surfactant/Acid)EtOH/H₂O20–250.25–275–95Aqueous media, ambient temp, rapid kinetics.
Photoredox Visible Light (26 W)DMF255–2445–81Avoids thermal degradation, high functional group tolerance.
Metal-Free Oxidation TEMPO Oxoammonium SaltCH₃CN802–1270–98Eliminates transition metals, benign byproducts.

Methodology A: Surfactant-Catalyzed Aqueous Pictet-Spengler Reaction

Causality & Principle: Water is an ideal green solvent, but the poor solubility of organic substrates often hinders reaction kinetics. By introducing p-dodecylbenzenesulfonic acid (p-DBSA), we leverage its dual nature as a Brønsted acid and a surfactant. p-DBSA forms micelles in hydroalcoholic solutions, creating hydrophobic pockets that artificially concentrate the aniline and aldehyde precursors. This proximity effect dramatically lowers the activation energy, allowing the Pictet-Spengler condensation to proceed rapidly at room temperature[1].

Micellar Step1 1. Micelle Formation p-DBSA in EtOH/H2O Step2 2. Substrate Partitioning Aniline & Aldehyde Added Step1->Step2 Step3 3. Pictet-Spengler Condensation Stir 15-120 min at RT Step2->Step3 Conc. Effect Step4 4. Workup & Extraction EtOAc / NaHCO3 Step3->Step4 Step5 5. Product Isolation Pyrrolo[1,2-a]quinoxaline Step4->Step5

Workflow for p-DBSA surfactant-catalyzed aqueous synthesis.

Standard Operating Protocol
  • Micelle Preparation: In a 10 mL round-bottom flask, dissolve p-DBSA (0.0291 mmol, 10 mol%) in 2 mL of 96% Ethanol. Stir for 5 minutes to ensure uniform micelle dispersion.

  • Substrate Addition: Add the 1-(2-aminophenyl)pyrrole derivative (0.291 mmol) and the corresponding aldehyde (0.349 mmol, 1.2 equiv).

  • Reaction: Stir the mixture vigorously at room temperature (20–25 °C) for 15 to 120 minutes.

  • Quench & Extraction: Evaporate the ethanol under reduced pressure. Dilute the aqueous residue with Ethyl Acetate (10 mL).

    • Crucial Step: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 5 mL). Why? p-DBSA is a strong sulfonic acid. Failing to neutralize it before concentration will lead to acid-catalyzed degradation or polymerization of the pyrrole core.

  • Purification: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography if necessary.

Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc). The reaction proceeds via an imine intermediate. The complete disappearance of the primary amine spot (ninhydrin stain active) and the emergence of a highly UV-active lower-Rf spot confirms successful cyclization.

Methodology B: Visible-Light Photoredox Catalysis

Causality & Principle: Traditional radical cyclizations require toxic tin reagents or explosive radical initiators (AIBN) at high temperatures. Visible-light photoredox catalysis bypasses this by using light to excite a photocatalyst, enabling single-electron transfer (SET) at room temperature. In this protocol, phenyliodine(III) dicarboxylates serve as both the radical source (via decarboxylation) and the terminal oxidant, reacting with ortho-heterocycle-substituted arylisocyanides to form the quinoxaline core[2].

Photoredox Light Visible Light (26 W) PC Photocatalyst / SET Process Light->PC Radical Decarboxylative Radical Formation PC->Radical SET Oxidation Addition Radical Addition to Isocyanide Radical->Addition Cyclization Intramolecular Cyclization Addition->Cyclization Product Pyrrolo[1,2-a]quinoxaline Cyclization->Product Oxidation

Visible-light induced decarboxylative radical cyclization pathway.

Standard Operating Protocol
  • Reaction Assembly: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the ortho-pyrrolo-arylisocyanide (1.0 mmol) and phenyliodine(III) dicarboxylate (1.5 mmol, 1.5 equiv).

  • Solvent Addition: Add anhydrous DMF (5 mL) under an argon atmosphere. Why Argon? Oxygen can quench the excited state of the photocatalyst or intercept the carbon-centered radicals, leading to undesired oxygenated byproducts.

  • Irradiation: Place the reaction vessel approximately 5 cm away from a 26 W fluorescent bulb (or blue LED array, depending on the specific photocatalyst absorption). Stir at 25 °C for 5–24 hours.

  • Workup: Dilute the mixture with water (15 mL) and extract with diethyl ether (3 × 10 mL). Wash the combined organic layers with water and brine to remove residual DMF.

  • Isolation: Dry over MgSO₄, concentrate, and purify via silica gel chromatography.

Self-Validation Checkpoint: Reaction progress is best monitored by LC-MS. The isocyanide starting material has a distinct mass, but the key indicator of success is the detection of the exact mass of the decarboxylated adduct prior to final aromatization.

Methodology C: Metal-Free TEMPO-Mediated Oxidative Annulation

Causality & Principle: The construction of the pyrrolo[1,2-a]quinoxaline core often requires a final oxidative dehydrogenation step to achieve full aromatization. Instead of using heavy metals, this method utilizes TEMPO oxoammonium salts. The oxoammonium cation acts as a potent, clean two-electron oxidant. It accepts electrons from the dihydroquinoxaline intermediate, reducing itself to the benign TEMPO radical or hydroxylamine, which can be easily separated from the product[3].

Standard Operating Protocol
  • Imine Formation (In Situ): In a reaction vial, combine 2-(1H-pyrrol-1-yl)aniline (1.0 mmol) and the desired aldehyde (1.1 mmol) in acetonitrile (5 mL). Stir at room temperature for 30 minutes to ensure complete imine formation.

  • Oxidative Cyclization: Add the TEMPO oxoammonium salt (1.2 mmol) to the reaction mixture.

  • Heating: Seal the vial and heat to 80 °C for 2 to 12 hours. Why 80 °C? While imine formation is facile at room temperature, the subsequent intramolecular cyclization and oxidative dehydrogenation require thermal energy to overcome the activation barrier for the C-H functionalization step.

  • Workup: Cool to room temperature. The solvent is removed under reduced pressure.

  • Purification: The crude mixture is loaded directly onto a silica gel column. The byproducts of TEMPO are highly non-polar or highly polar (depending on the exact salt used) and elute separately from the target N-heterocycle.

Self-Validation Checkpoint: This reaction features a built-in visual indicator. Oxoammonium salts are typically brightly colored (yellow/orange). As the oxidation of the heterocycle proceeds, the solution will change color as the salt is reduced to the pale/colorless TEMPO derivative. A persistent yellow color often indicates the reaction has reached completion.

References

  • Carullo, G., Mazzotta, S., Giordano, F., & Aiello, F. (2021). Green Synthesis of New Pyrrolo [1,2-a] quinoxalines as Antiproliferative Agents in GPER-expressing Breast Cancer Cells. Journal of Chemistry. URL:[1]

  • He, Z., Bae, M., Wu, J., & Jamison, T. F. (2014). Synthesis of highly functionalized polycyclic quinoxaline derivatives using visible-light photoredox catalysis. Angewandte Chemie International Edition. URL:[2]

  • Huo, H.-R., Tang, X.-Y., & Gong, Y.-F. (2018). Metal-Free Synthesis of Pyrrolo[1,2-a]quinoxalines Mediated by TEMPO Oxoammonium Salts. Synlett. URL:[3]

Sources

Application

Pyrrolo[1,2-a]quinoxaline derivatives as protein kinase CK2 inhibitors

Application Note: Evaluating Pyrrolo[1,2-a]quinoxaline Derivatives as ATP-Competitive Inhibitors of Protein Kinase CK2 Executive Summary Protein kinase CK2 (Casein Kinase II) is a constitutively active, pleiotropic serin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Evaluating Pyrrolo[1,2-a]quinoxaline Derivatives as ATP-Competitive Inhibitors of Protein Kinase CK2

Executive Summary

Protein kinase CK2 (Casein Kinase II) is a constitutively active, pleiotropic serine/threonine kinase that is frequently overexpressed in various malignancies, driving pro-survival, neovascularization, and anti-apoptotic signaling pathways[1]. While the clinical-stage inhibitor CX-4945 (Silmitasertib) has validated CK2 as a highly actionable therapeutic target[2], the search for novel scaffolds with improved selectivity and pharmacokinetic profiles remains a priority in oncology drug development. This application note details the structural rationale, biochemical profiling, and self-validating experimental protocols for evaluating —a novel class of potent CK2 inhibitors designed as isosteres of CX-4945 and CX-5011[1],[3].

Structural Rationale and Mechanism of Action

The pyrrolo[1,2-a]quinoxaline framework is a highly versatile nitrogen-containing heterocycle. Drawing upon the pharmacophore model of CX-4945, researchers have successfully utilized this scaffold as a template for targeted CK2 inhibition.

Causality in Drug Design : The ATP-binding pocket of CK2α has a unique affinity for planar, aromatic systems coupled with a free carboxylic acid moiety—a rare feature among traditional kinase inhibitors[4]. By substituting the pyrrolo[1,2-a]quinoxaline nucleus at position 3 with a carboxylic acid and at position 4 with a 3-substituted aniline (e.g., 3-chloroaniline), the resulting compounds perfectly mimic the binding pose of CX-4945[1]. The carboxylic acid forms critical hydrogen bonds with the conserved lysine (Lys68) and structural water molecules in the active site, while the tricyclic core engages in deep hydrophobic interactions with the kinase hinge region.

CK2_Pathway CK2 Protein Kinase CK2 (Overexpressed in Cancer) Akt Akt Pathway (Survival/Proliferation) CK2->Akt Phosphorylation (Ser129) NFAT NFAT / Wnt Signaling CK2->NFAT Modulates Apoptosis Apoptosis (Cell Death) CK2->Apoptosis Suppresses Inhibitor Pyrrolo[1,2-a]quinoxaline Derivatives (e.g., 1c) Inhibitor->CK2 ATP-competitive inhibition Inhibitor->Apoptosis Restores Cancer Tumor Progression & Neovascularization Akt->Cancer Promotes NFAT->Cancer Promotes

Figure 1: Mechanism of action of pyrrolo[1,2-a]quinoxaline derivatives targeting the CK2 network.

Quantitative Data: Structure-Activity Relationship (SAR)

Table 1 summarizes the biochemical efficacy of key reference compounds and the optimized pyrrolo[1,2-a]quinoxaline derivative, Compound 1c (4-[(3-chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acid)[1].

CompoundScaffoldKey SubstitutionsCK2 IC₅₀ (nM)Target Cell Lines
Benzo[c][2,6]naphthyridine5-(3-chlorophenyl)amino, 8-carboxylic acid~1Breast, Lung, Leukemic
Pyrimidine-based-~20Breast, Pancreatic
Compound 1c Pyrrolo[1,2-a]quinoxaline4-(3-chlorophenyl)amino, 3-carboxylic acid49U937, K562, Jurkat, MV-4-11

Data Interpretation: Compound 1c demonstrated IC₅₀ values in the nanomolar range, proving that the pyrrolo[1,2-a]quinoxaline core is a highly viable bioisostere for the benzo[c][2,6]naphthyridine core of CX-4945[1],[2].

Experimental Workflows and Self-Validating Protocols

To ensure high scientific integrity and reproducibility, the following protocols incorporate self-validating steps, such as the use of reference inhibitors and strict ATP concentration control.

Workflow Compound Compound Synthesis & Purification EnzymeAssay In Vitro CK2 Kinase Assay Compound->EnzymeAssay IC50 Profiling CellAssay Cell Viability Assay (Leukemic Lines) EnzymeAssay->CellAssay Select active compounds TargetValidation Target Engagement (Western Blot p-Akt) CellAssay->TargetValidation Confirm mechanism Lead Lead Optimization (SAR Analysis) TargetValidation->Lead Refine structure

Figure 2: Preclinical screening workflow for evaluating novel CK2 inhibitors.

Protocol A: In Vitro CK2 Kinase Activity Assay (Luminescence-Based)

Objective : Determine the IC₅₀ of pyrrolo[1,2-a]quinoxaline derivatives against recombinant human CK2 holoenzyme. Scientific Causality : We utilize a luminescence-based ADP detection assay because it directly measures kinase activity by quantifying the ADP produced during the kinase reaction, offering higher sensitivity and avoiding the regulatory hurdles of radiometric (


P-ATP) assays.

Step-by-Step Methodology :

  • Reagent Preparation : Prepare Kinase Buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij-35, 1 mM DTT). Expert Insight: The inclusion of 0.02% Brij-35 (a non-ionic detergent) is critical. It prevents the aggregation of hydrophobic pyrrolo[1,2-a]quinoxaline compounds, which would otherwise lead to false-positive inhibition via non-specific enzyme sequestration.

  • Enzyme/Substrate Mix : Dilute recombinant human CK2α/β holoenzyme to a final assay concentration of 0.5 ng/µL. Add a specific CK2 peptide substrate (e.g., RRRDDDSDDD) at 100 µM.

  • Compound Titration : Prepare a 10-point, 3-fold serial dilution of Compound 1c and the positive control (CX-4945) in 100% DMSO. Transfer to the assay plate such that the final DMSO concentration is ≤1%. Self-Validation: The inclusion of CX-4945 ensures the assay's dynamic range and sensitivity are accurate against a known clinical baseline.

  • Reaction Initiation : Add ultra-pure ATP to a final concentration of 10 µM. Critical Insight: The ATP concentration must be kept near or below the

    
     of CK2 for ATP (~10-15 µM) to accurately determine the potency of ATP-competitive inhibitors. High ATP concentrations will outcompete the inhibitor, artificially inflating the apparent IC₅₀.
    
  • Incubation & Detection : Incubate at room temperature for 60 minutes. Add the ADP detection reagent to deplete unreacted ATP and convert ADP to ATP, followed by the luciferase/luciferin reagent.

  • Data Analysis : Read luminescence on a microplate reader. Plot log(inhibitor) vs. normalized response to calculate IC₅₀ using a four-parameter logistic non-linear regression model.

Protocol B: Intracellular Target Engagement and Viability Assay

Objective : Assess the antiproliferative effect on leukemic cell lines (e.g., Jurkat, K562) and confirm intracellular CK2 inhibition[1].

Step-by-Step Methodology :

  • Cell Seeding : Seed leukemic cells at

    
     cells/well in a 96-well plate in RPMI-1640 medium supplemented with 10% FBS.
    
  • Treatment : Treat cells with varying concentrations of Compound 1c (0.1 µM to 50 µM) for 72 hours.

  • Viability Measurement (MTT Assay) : Add MTT reagent (5 mg/mL) for 4 hours. Solubilize the formazan crystals with acidified isopropanol and read absorbance at 570 nm to establish the cellular IC₅₀.

  • Target Engagement (Western Blot) : To prove that cell death is caused by CK2 inhibition (and not off-target toxicity), treat a separate batch of cells with the IC₅₀ concentration of Compound 1c for 24 hours. Lyse cells and perform Western blotting for phospho-Akt (Ser129) . Causality & Validation:[5]. A dose-dependent reduction in p-Akt(Ser129) validates that the pyrrolo[1,2-a]quinoxaline derivative is successfully crossing the cell membrane and engaging CK2 inside the cell, serving as a self-validating checkpoint for on-target efficacy.

Conclusion

The pyrrolo[1,2-a]quinoxaline scaffold represents a promising, highly tunable platform for the development of next-generation CK2 inhibitors. By adhering to the rigorous biochemical and cell-based protocols outlined above, researchers can systematically optimize these derivatives for enhanced potency, selectivity, and therapeutic efficacy in oncology.

References

  • Guillon, J., et al. (2013). "Synthesis and Biological Evaluation of Novel Substituted pyrrolo[1,2-a]quinoxaline Derivatives as Inhibitors of the Human Protein Kinase CK2." European Journal of Medicinal Chemistry, 65, 205-222. URL:[Link]

  • Kaczmarska, Z., et al. (2023). "Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective." Journal of Medicinal Chemistry, 66(6), 4034–4046. URL:[Link]

  • Pierre, F., et al. (2008). "The discovery and characterization of CX-5011, a highly selective, potent inhibitor of Protein Kinase CK2." Cancer Research, 68(9_Supplement), 4983. URL:[Link]

  • Borgo, C., et al. (2024). "Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling." MDPI Cells, 13(2), 123. URL:[Link]

Sources

Method

Pyrrolo[1,2-a]quinoline derivatives as PTP1B inhibitors for type 2 diabetes

An In-Depth Guide to the Application and Evaluation of Pyrrolo[1,2-a]quinoline Derivatives as Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors for Type 2 Diabetes Mellitus Introduction: A New Therapeutic Avenue for Typ...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application and Evaluation of Pyrrolo[1,2-a]quinoline Derivatives as Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors for Type 2 Diabetes Mellitus

Introduction: A New Therapeutic Avenue for Type 2 Diabetes

Type 2 Diabetes Mellitus (T2DM) is a pervasive metabolic disorder characterized by insulin resistance, a state where cells fail to respond effectively to insulin, leading to chronic hyperglycemia.[1][2] A key negative regulator in the insulin signaling pathway is Protein Tyrosine Phosphatase 1B (PTP1B).[1][3][4] This enzyme acts as a molecular brake, attenuating insulin signaling by dephosphorylating the activated insulin receptor (IR) and its substrates.[5][6][7] A substantial body of evidence has established PTP1B as a prime therapeutic target; its inhibition is expected to enhance insulin sensitivity, making it a compelling strategy for the treatment of T2DM and obesity.[2][4][8]

Among the diverse chemical scaffolds under investigation, pyrrolo[1,2-a]quinoline derivatives and their structural analogs, such as pyrrolo[1,2-a]quinoxalines, have emerged as a promising class of PTP1B inhibitors.[9][10] These compounds have shown potent and selective inhibition, with some acting as insulin mimetics by binding to allosteric sites rather than the highly conserved catalytic site, a feature that can lead to greater selectivity over other phosphatases.[9][10][11][12]

This document serves as a detailed application guide for researchers, scientists, and drug development professionals. It provides the scientific rationale, step-by-step experimental protocols, and data analysis frameworks for the screening and characterization of pyrrolo[1,2-a]quinoline derivatives as PTP1B inhibitors.

Scientific Rationale: The "Why" Behind PTP1B Inhibition

To effectively screen for inhibitors, it is crucial to understand the underlying mechanism. PTP1B directly counteracts the action of insulin. When insulin binds to its receptor, the receptor undergoes autophosphorylation on key tyrosine residues, initiating a cascade that leads to the phosphorylation of Insulin Receptor Substrate-1 (IRS-1).[6][13] This cascade ultimately results in the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake from the bloodstream.

PTP1B terminates this signal by dephosphorylating both the insulin receptor and IRS-1.[5][7] By inhibiting PTP1B, the phosphorylation state of these key proteins is prolonged, leading to enhanced and sustained insulin signaling.[5][13] This mechanism effectively re-sensitizes the cells to insulin, addressing the core defect in T2DM.

PTP1B_Signaling_Pathway cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR (Active) IR->pIR Autophosphorylation GLUT4_vesicle GLUT4 Vesicle GLUT4_transporter GLUT4 Transporter GLUT4_vesicle->GLUT4_transporter IRS1 IRS-1 pIR->IRS1 Phosphorylates pIRS1 p-IRS-1 PI3K_Akt PI3K/Akt Pathway pIRS1->PI3K_Akt Activates PI3K_Akt->GLUT4_vesicle Promotes Translocation PTP1B PTP1B PTP1B->pIR Dephosphorylates PTP1B->pIRS1 Dephosphorylates Glucose Glucose Glucose->GLUT4_transporter Uptake Inhibitor Pyrrolo[1,2-a]quinoline Derivative Inhibitor->PTP1B Inhibits

Caption: Insulin signaling pathway and the inhibitory action of PTP1B.

Protocol 1: In Vitro PTP1B Enzymatic Inhibition Assay

This protocol details a robust and cost-effective colorimetric assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against PTP1B.

Causality Behind Experimental Choices:

  • Enzyme: A truncated version of human recombinant PTP1B (e.g., amino acids 1-321) is commonly used as it contains the full catalytic domain and is more stable and soluble than the full-length protein.[5]

  • Substrate: p-Nitrophenyl phosphate (pNPP) is a chromogenic substrate that mimics the phosphotyrosine residue.[5][14] Its hydrolysis by PTP1B produces a yellow product, p-nitrophenol, which can be easily quantified by absorbance at 405 nm.[5] This avoids the need for radioactivity or complex detection methods.

  • Buffer Conditions: The pH is maintained around 7.0-7.5 to ensure optimal enzyme activity.[5][14] Dithiothreitol (DTT) is included as a reducing agent to protect the catalytic cysteine residue of PTP1B from oxidation.[5][14]

Materials and Reagents
  • Human Recombinant PTP1B (catalytic domain)

  • p-Nitrophenyl Phosphate (pNPP)

  • Assay Buffer: 50 mM Citrate or 3,3-dimethylglutarate, 50 mM NaCl, 1 mM EDTA, pH 7.0. Add 1 mM DTT fresh before use.[5]

  • Test Compounds (Pyrrolo[1,2-a]quinoline derivatives) dissolved in DMSO.

  • Positive Control Inhibitor: Suramin or Sodium Orthovanadate (Na3VO4).[15][16]

  • Dimethyl Sulfoxide (DMSO)

  • Clear, flat-bottom 96-well microplates

  • Microplate reader capable of measuring absorbance at 405 nm.

Step-by-Step Methodology
  • Prepare Stock Solutions:

    • PTP1B Enzyme: Prepare aliquots and store at -80°C. Immediately before use, dilute to a 2X working concentration (e.g., 50-150 nM) in cold assay buffer. The optimal concentration should be determined empirically to ensure linear reaction kinetics.[5]

    • pNPP Substrate: Prepare a 100 mM stock in deionized water and store at -20°C. Before use, dilute to a 2X working concentration (e.g., 2-4 mM) in assay buffer.[5]

    • Test Compounds: Prepare 10 mM stock solutions in 100% DMSO.

  • Inhibitor Dilution Series:

    • Perform serial dilutions of the 10 mM compound stocks to create a range of 10X final concentrations (e.g., from 100 µM to 1 nM) in assay buffer.

    • Crucial Control: Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2% to avoid solvent-induced enzyme inhibition.

  • Assay Plate Setup (Total Volume = 100 µL/well):

    • Blank Wells (No Enzyme): 50 µL Assay Buffer + 40 µL Assay Buffer + 10 µL DMSO.

    • Negative Control (100% Activity): 50 µL of 2X PTP1B + 40 µL Assay Buffer + 10 µL DMSO.

    • Positive Control: 50 µL of 2X PTP1B + 30 µL Assay Buffer + 10 µL of 10X positive control inhibitor.

    • Test Compound Wells: 50 µL of 2X PTP1B + 30 µL Assay Buffer + 10 µL of 10X test compound dilution.

  • Reaction and Measurement:

    • Add enzyme, buffer, and inhibitors to the plate as described above.

    • Pre-incubate the plate at 37°C for 15-30 minutes. This allows the inhibitors to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 50 µL of 2X pNPP substrate to all wells.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Measure the absorbance at 405 nm (A405).

Data Analysis and Self-Validation
  • Correct for Blank: Subtract the average A405 of the blank wells from all other wells.

  • Calculate Percent Inhibition:

    • % Inhibition = [1 - (A405_Test_Compound / A405_Negative_Control)] * 100

  • Determine IC50:

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response curve) to calculate the IC50 value.

  • Trustworthiness Check: The positive control inhibitor should yield a high percentage of inhibition, confirming the assay is sensitive. The negative control establishes the baseline for 100% enzyme activity. A low standard deviation among replicates is essential for reliable data.

PTP1B_Assay_Workflow prep 1. Prepare Reagents (2X Enzyme, 2X Substrate, 10X Inhibitors) plate 2. Plate Setup (96-well) - Add 50 µL 2X Enzyme - Add 40 µL Buffer + 10 µL Inhibitor/DMSO prep->plate preincubate 3. Pre-incubate (15-30 min @ 37°C) plate->preincubate start_reaction 4. Initiate Reaction (Add 50 µL 2X pNPP Substrate) preincubate->start_reaction incubate 5. Incubate (30-60 min @ 37°C) start_reaction->incubate read 6. Measure Absorbance (405 nm) incubate->read analyze 7. Data Analysis - Calculate % Inhibition - Determine IC50 Value read->analyze

Caption: Workflow for the in vitro PTP1B enzymatic inhibition assay.

Protocol 2: Cellular Assay of Insulin Signaling Enhancement

This protocol assesses the ability of lead compounds to enhance insulin-stimulated signaling in a relevant cell model, such as C2C12 myotubes, providing a crucial link between enzymatic inhibition and physiological effect.

Causality Behind Experimental Choices:

  • Cell Model: C2C12 myotubes are a well-established model for skeletal muscle, a primary site for insulin-mediated glucose disposal.[17] Alternatively, HepG2 cells can model liver insulin signaling.

  • Measured Endpoint: Western blotting for phosphorylated Akt (p-Akt) and phosphorylated IRS-1 (p-IRS-1) provides a direct measure of the activity of the insulin signaling pathway.[9] An increase in the ratio of phosphorylated to total protein indicates enhanced signaling.

  • Serum Starvation: Cells are serum-starved before the experiment to reduce basal signaling activity, ensuring that the observed phosphorylation is a direct result of insulin stimulation.

Materials and Reagents
  • C2C12 myoblasts and appropriate culture/differentiation media.

  • Pyrrolo[1,2-a]quinoline lead compounds.

  • Human Insulin.

  • Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA Protein Assay Kit.

  • Primary Antibodies: anti-p-Akt (Ser473), anti-Akt, anti-p-IRS-1 (Tyr612), anti-IRS-1, anti-GAPDH (loading control).

  • HRP-conjugated Secondary Antibodies.

  • Enhanced Chemiluminescence (ECL) Substrate.

Step-by-Step Methodology
  • Cell Culture and Differentiation:

    • Culture C2C12 myoblasts to ~90% confluency.

    • Induce differentiation into myotubes by switching to a low-serum differentiation medium for 4-6 days.

  • Compound Treatment and Insulin Stimulation:

    • Serum-starve the differentiated myotubes for 4-6 hours.

    • Pre-treat the cells with various concentrations of the test compound (or vehicle control) for 1-2 hours.

    • Stimulate the cells with 100 nM insulin for 15 minutes. Include a non-insulin-stimulated control group.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) from each sample by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash and detect the signal using an ECL substrate and an imaging system.

Data Analysis and Self-Validation
  • Densitometry: Quantify the band intensities for both the phosphorylated and total proteins using software like ImageJ.

  • Normalization: Normalize the phosphorylated protein signal to the total protein signal for each sample. Further normalize this ratio to the loading control (GAPDH) to correct for any loading inaccuracies.

  • Interpretation: Compare the normalized phosphorylation levels across different treatment groups. A successful inhibitor will show a significant increase in insulin-stimulated p-Akt and p-IRS-1 levels compared to the insulin-only control.

  • Trustworthiness Check: The experiment must include a "vehicle only" (no insulin) group to establish baseline phosphorylation and a "vehicle + insulin" group to establish the positive response to insulin. These controls are essential to validate that the test compound is enhancing the insulin signal.

Data Presentation: Structure-Activity Relationship (SAR)

Summarizing data in a clear format is crucial for identifying promising lead compounds. The table below presents hypothetical data for a series of pyrrolo[1,2-a]quinoline derivatives, allowing for easy comparison of their enzymatic potency and cellular activity.

Compound IDR1 GroupR2 GroupPTP1B IC50 (µM) [a]Fold Increase in p-Akt [b]
PQ-1 HH15.2 ± 1.81.2 ± 0.2
PQ-2 BrH2.5 ± 0.32.8 ± 0.4
PQ-3 HOCH38.9 ± 0.91.7 ± 0.3
PQ-4 BrOCH30.75 ± 0.1 4.5 ± 0.6
PQ-5 ClBenzyl0.24 ± 0.05 5.1 ± 0.7

[a] Data from in vitro enzymatic assay. Values are mean ± SD. [b] Fold increase in p-Akt/Total Akt ratio in C2C12 cells treated with 1 µM compound + insulin, relative to insulin alone. Values are mean ± SD.

Data are for illustrative purposes only. The potency of a related pyrrolo[1,2-a]quinoxaline derivative was reported as 0.24 µM.[9]

In Vivo Efficacy: Bridging to Preclinical Models

After identifying potent lead compounds with good cellular activity, the next logical step is to assess their efficacy in an animal model of T2DM, such as the genetically diabetic db/db mouse or mice made obese and insulin-resistant through a high-fat diet.[7][17][18]

Conceptual In Vivo Protocol
  • Animal Model: Use male db/db mice, which exhibit obesity, hyperglycemia, and insulin resistance.

  • Compound Administration: Administer the lead pyrrolo[1,2-a]quinoline derivative (e.g., PQ-5) daily via oral gavage for 2-4 weeks. Include a vehicle control group.

  • Monitoring:

    • Metabolic Parameters: Regularly monitor body weight, food intake, and fasting blood glucose levels.

    • Glucose and Insulin Tolerance Tests (GTT & ITT): Perform GTT and ITT at the end of the study. In a GTT, a glucose bolus is administered, and blood glucose is measured over time to assess glucose disposal. In an ITT, an insulin bolus is given to assess insulin sensitivity.

  • Endpoint Analysis: A successful compound will lead to reduced fasting blood glucose, improved glucose tolerance (lower area under the curve in GTT), and enhanced insulin sensitivity (greater glucose lowering in ITT) compared to the vehicle-treated group.

This in vivo validation is the critical final step in demonstrating the therapeutic potential of a novel PTP1B inhibitor before it can be considered for further preclinical development.

References

  • Synthesis of pyrrolo[1,2-a]quinolines and ullazines by visible light mediated one- and twofold annulation of N-arylpyrroles with arylalkynes. Chemical Communications (RSC Publishing).
  • Application Note: In Vitro PTP1B Inhibition Assay Using PTP1B-IN-3 and pNPP Substrate. Benchchem.
  • Synthetic scheme for the construction of novel pyrrolo[1,2-a]quinoline derivatives (2a-k). ResearchGate.
  • Pyrrolo[1,2-a]quinoxalines: Insulin Mimetics that Exhibit Potent and Selective Inhibition against Protein Tyrosine Phosphatase 1B. PubMed.
  • Eco-Friendly Synthesis of Pyrrolo[1,2-A] Quinoline Derivatives and Evaluating Their Effects On Hypertension, Inflammation, And Docking Studies. International Journal of Life Science and Pharma Research.
  • Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. PMC.
  • A synthesis of pyrrolo(1,2‐a)quinoline (1974). SciSpace.
  • Recent advances in PTP1B signaling in metabolism and cancer. Portland Press.
  • Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP. PMC.
  • The Role of Protein Tyrosine Phosphatase (PTP)-1B in Cardiovascular Disease and Its Interplay with Insulin Resistance. MDPI.
  • Protein tyrosine phosphatases: the quest for negative regulators of insulin action. American Journal of Physiology-Endocrinology and Metabolism.
  • Down-regulation of Insulin Signaling by Protein-Tyrosine Phosphatase 1B Is Mediated by an N-terminal Binding Region. PubMed.
  • Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa. PMC.
  • PTP1B Inhibitor Assay Screening Services. BioAssay Systems.
  • ab139465 PTP1B Inhibitor Screening Assay Kit. Abcam.
  • Pyrroloquinoline quinone, a novel protein tyrosine phosphatase 1B inhibitor, activates insulin signaling in C2C12 myotubes and improves impaired glucose tolerance in diabetic KK-A(y) mice. PubMed.
  • Site-Specifically Modified Peptide Inhibitors of Protein Tyrosine Phosphatase 1B and T-Cell Protein Tyrosine Phosphatase with Enhanced Stability and Improved In Vivo Long-Acting Activity. ACS Publications.
  • Pyrrolo[1,2-a]quinoxal-5-inium salts and 4,5-dihydropyrrolo[1,2-a]quinoxalines: Synthesis, activity and computational docking for protein tyrosine phosphatase 1B. PubMed.
  • PTP1B inhibitors as potential therapeutics in the treatment of type 2 diabetes and obesity. PubMed.
  • A Computer‐Driven Scaffold‐Hopping Approach Generating New PTP1B Inhibitors from the Pyrrolo[1,2‐a]quinoxaline Core. PMC.
  • Identification of natural product inhibitors of PTP1B based on high-throughput virtual screening strategy: In silico, in vitro and in vivo studies. PubMed.
  • A Computer-Driven Scaffold-Hopping Approach Generating New PTP1B Inhibitors from the Pyrrolo[1,2-a]quinoxaline Core. PubMed.
  • Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods. Frontiers.
  • QSAR studies of PTP1B inhibitors: recent advances and perspectives. PubMed.
  • PTP1B, A Potential Target of Type 2 Diabetes Mellitus. Hilaris.
  • PTP1B Inhibitors as Potential Target for Type II Diabetes. Juniper Publishers.

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Application

Application Note: Larvicidal Efficacy of Pyrrolo[1,2-a]quinoline Derivatives Against Anopheles arabiensis

Executive Briefing & Scientific Rationale The escalating resistance of malaria vectors to conventional pyrethroid and organophosphate insecticides necessitates the discovery of novel chemical scaffolds. Anopheles arabien...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing & Scientific Rationale

The escalating resistance of malaria vectors to conventional pyrethroid and organophosphate insecticides necessitates the discovery of novel chemical scaffolds. Anopheles arabiensis, a primary vector of Plasmodium falciparum in sub-Saharan Africa, exhibits significant behavioral resilience, making larval source management a critical component of vector control.

Recent medicinal chemistry efforts have identified pyrrolo[1,2-a]quinoline derivatives as highly potent, broad-spectrum bioactive agents. Historically recognized for their antimicrobial and antimalarial properties, these benzo-fused indolizine analogues possess distinct lipophilic and electron-withdrawing characteristics that facilitate rapid cuticular penetration in mosquito larvae. According to [1][2], specific derivatives—namely ethyl 1-(substituted benzoyl)-5-methylpyrrolo[1,2-a]quinoline-3-carboxylates and their dimethyl counterparts—demonstrate profound larvicidal activity, inducing high mortality rates at micromolar concentrations within 48 hours.

This application note provides drug development professionals and entomological researchers with a validated, mechanistic framework and a self-contained experimental protocol for synthesizing and screening these derivatives using the standardized World Health Organization (WHO) larvicidal assay[3][4].

Quantitative Efficacy Matrix

The structural optimization of pyrrolo[1,2-a]quinolines heavily influences their bioactivity. The substitution of specific functional groups (e.g., halogens or methoxy groups on the benzoyl ring) alters the molecule's binding affinity to larval target proteins. Table 1 summarizes the benchmark efficacy of the most potent derivatives identified in recent screening campaigns.

Table 1: Comparative Larvicidal Activity at 48 Hours Post-Exposure

Test Compound / ControlConcentration (μM)Larval Mortality (%)Mechanistic / Chemical Note
Compound 2e 9.2089%Optimal lipophilicity; maximal cuticular transport.
Compound 2b 8.1278%High target-binding affinity; slightly lower solubility.
Temephos (Positive Control) Standardized>95%Organophosphate baseline for AChE inhibition.
Acetone (Negative Control) 1 mL / 250 mL<5%Validates that mortality is strictly compound-driven.

Data derived from the structural characterization and screening performed by [1].

Experimental Architecture & Workflow

To ensure reproducibility across different laboratories, the screening of pyrrolo[1,2-a]quinoline derivatives must follow a rigid, sequential pipeline. The workflow below maps the critical path from compound synthesis to statistical validation.

Workflow Start Compound Synthesis (Pyrrolo[1,2-a]quinolines) Prep Stock Solution Prep (Acetone Solvent) Start->Prep Assay WHO Larvicidal Assay (24h & 48h Exposure) Prep->Assay Larvae An. arabiensis Rearing (3rd/4th Instar) Larvae->Assay Data Mortality Scoring & LC50 Calculation Assay->Data

Workflow for synthesizing and screening pyrrolo[1,2-a]quinoline derivatives.

Validated Protocol: WHO Larvicidal Assay for An. arabiensis

This protocol is engineered as a self-validating system. It incorporates intrinsic quality control checkpoints to ensure that environmental variables or solvent toxicity do not confound the pharmacological data.

Reagents and Materials
  • Test Compounds: Purified pyrrolo[1,2-a]quinoline derivatives (e.g., Compounds 2b, 2e)[1].

  • Biological Model: Late 3rd or early 4th instar larvae of Anopheles arabiensis[4]. (Causality: This specific developmental stage is chosen because the larvae are actively feeding but have not yet initiated pupation, ensuring maximum ingestion and cuticular exposure to the test agent).

  • Solvent: Analytical grade Acetone. (Causality: Acetone is highly volatile and exhibits negligible baseline toxicity to mosquito larvae, making it the ideal carrier for lipophilic quinoline derivatives).

  • Reference Standard: Temephos (98% purity)[4].

  • Environment: Dechlorinated tap water or distilled water.

Step-by-Step Methodology

Phase 1: Preparation of Stock and Working Solutions

  • Weigh exactly 10.0 mg of the synthesized pyrrolo[1,2-a]quinoline derivative.

  • Dissolve the compound in 1.0 mL of analytical grade acetone to create a concentrated stock solution.

  • Perform serial dilutions to achieve the target testing concentrations (e.g., ranging from 1.0 μM to 15.0 μM).

Phase 2: Assay Setup (The Self-Validating Matrix)

  • Prepare sterile glass beakers or disposable cups, each containing 249 mL of dechlorinated water.

  • Introduce exactly 1.0 mL of the respective working solution into the water to achieve a final volume of 250 mL.

  • Control Implementation:

    • Negative Control: Add 1.0 mL of pure acetone to 249 mL of water.

    • Positive Control: Add 1.0 mL of Temephos solution at standardized WHO concentrations.

  • Using a wide-mouth pipette or fine mesh strainer, carefully transfer exactly 20 to 25 active, healthy 3rd/4th instar An. arabiensis larvae into each beaker[4].

  • Run all concentrations and controls in quintuplicate (5 replicates) to ensure statistical power.

Phase 3: Incubation and Scoring

  • Incubate the test containers in a climate-controlled room at 27 ± 2°C, with a relative humidity of 75 ± 5%, under a 12:12 hour light/dark photoperiod. Do not feed the larvae during the assay.

  • Record larval mortality at 24 hours and 48 hours post-exposure[1].

  • Diagnostic Criterion for Death: Larvae are considered dead if they cannot be induced to move when probed with a needle in the siphon or cervical region.

Data Validation and Statistical Correction

To ensure the integrity of the assay, the negative control must yield a mortality rate of < 5% . If control mortality falls between 5% and 20%, the data must be mathematically corrected using Abbott’s Formula : Corrected Mortality (%) =[(% Mortality in Test - % Mortality in Control) / (100 - % Mortality in Control)] × 100 If control mortality exceeds 20%, the entire assay is invalid and must be repeated.

Mechanistic Insights: Pathway of Toxicity

While the exact molecular target of pyrrolo[1,2-a]quinolines in An. arabiensis is subject to ongoing computational docking studies, empirical evidence suggests a multi-modal mechanism of action. The lipophilic nature of the scaffold allows it to breach the chitinous exoskeleton. Once internalized, these derivatives are hypothesized to disrupt neuro-enzymatic pathways (such as Acetylcholinesterase inhibition) and induce severe intracellular oxidative stress, culminating in neuromuscular paralysis.

MOA A Pyrrolo[1,2-a]quinoline Exposure B Cuticular Penetration & Larval Ingestion A->B C AChE Inhibition / Enzymatic Disruption B->C D Intracellular Oxidative Stress B->D E Neuromuscular Paralysis & Larval Death C->E D->E

Proposed mechanistic pathway of larvicidal toxicity in Anopheles arabiensis.

Critical Parameters & Troubleshooting

  • Compound Precipitation: Highly substituted pyrrolo[1,2-a]quinolines may precipitate when introduced to the 249 mL aqueous phase. Solution: Ensure rapid, continuous stirring during the addition of the acetone stock. If precipitation persists, a secondary emulsifier (e.g., Tween-80 at <0.01%) may be used, provided a Tween-only control is added to the assay matrix.

  • Larval Cannibalism: Prolonged starvation beyond 48 hours can induce cannibalism among late-stage instars, artificially inflating mortality counts. Solution: Strictly adhere to the 48-hour maximum observation window.

  • Sub-lethal Effects: Researchers should also monitor for morphological malformations or incomplete pupation, as these derivatives may exhibit insect growth regulatory (IGR) effects alongside direct toxicity.

References

  • Uppar, V., Chandrashekharappa, S., Venugopala, K. N., Deb, P. K., Kar, S., Alwassil, O. I., Gleiser, R. M., Garcia, D., Odhav, B., Mohan, M. K., Venugopala, R., & Padmashali, B. (2020). Synthesis and characterization of pyrrolo[1,2-a]quinoline derivatives for their larvicidal activity against Anopheles arabiensis. Structural Chemistry, 31(4), 1533-1543.[Link]

  • World Health Organization (WHO). (2005). Guidelines for laboratory and field testing of mosquito larvicides. WHO Communicable Disease Control, Prevention and Eradication.[Link]

  • Venugopala, K. N., et al. (2020). Cytotoxicity and Antimycobacterial Properties of Pyrrolo[1,2-a]quinoline Derivatives: Molecular Target Identification and Molecular Docking Studies. National Institutes of Health (PMC).[Link]

Sources

Method

Application Note: In Silico Target Identification and Molecular Docking Protocols for Pyrrolo[1,2-a]quinoline Derivatives

Introduction & Pharmacological Landscape The pyrrolo[1,2-a]quinoline scaffold is a highly versatile, nitrogen-containing heterocyclic pharmacophore. Recent drug discovery campaigns have successfully functionalized this c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Landscape

The pyrrolo[1,2-a]quinoline scaffold is a highly versatile, nitrogen-containing heterocyclic pharmacophore. Recent drug discovery campaigns have successfully functionalized this core—typically via 1,3-dipolar cycloaddition—to yield derivatives with potent antiproliferative, antimycobacterial, antifungal, and anti-inflammatory properties ([1],[2]). Because these derivatives exhibit multi-target potential, molecular docking combined with Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations has become an indispensable tool for elucidating their mechanism of action and guiding rational lead optimization ([3]).

Rationale for Target Selection

Pyrrolo[1,2-a]quinolines possess a rigid, highly conjugated tricyclic system that allows for deep intercalation into hydrophobic protein pockets, while their functional groups (e.g., carboxylates, halogens) participate in directional hydrogen bonding.

  • Antimycobacterial Activity: Fluorinated derivatives, such as dimethyl-1-(4-fluorobenzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate, have shown potent activity against multidrug-resistant Mycobacterium tuberculosis (MDR-TB) ([4]). Docking studies reveal that halogen bonding significantly enhances binding affinity to MTB target proteins[4][5].

  • Antifungal Activity: Against Candida albicans, these analogues competitively inhibit critical enzymes like secreted aspartic protease 3 (SAP3) and sterol 14-alpha demethylase (CYP51) due to their structural mimicry of native sterol intermediates ([3]).

  • Anticancer Activity: Specific derivatives act as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and tubulin polymerization, outperforming standard controls in specific renal cancer cell lines ([1], [6]).

  • Anti-inflammatory Activity: Recent eco-friendly syntheses have yielded compounds that selectively dock into the COX-2 binding pocket, presenting high inhibitory capacity against chronic inflammation ([2]).

Quantitative Data Summary

The following table summarizes the biological targets, empirical activities, and corresponding in silico docking affinities of key pyrrolo[1,2-a]quinoline derivatives across recent literature.

Compound Class / DerivativePrimary Biological TargetExperimental ActivityDocking Score (kcal/mol)Reference
Dimethyl-1-(4-fluorobenzoyl)-5-methyl... MTB H37Rv & MDR StrainsMIC = 8–16 µg/mL-8.5 to -10.2[Venugopala et al., 2020][4]
Dimethyl-4-bromo-1-(substituted benzoyl)... C. albicans (SAP3, CYP51)High Zone of Inhibition-7.4 to -9.1[Uppar et al., 2021][3]
Pyrrolo[1,2-a]quinoline 5b EGFR Tyrosine KinaseStrong Antiproliferative-8.2[Nanjappa et al., 2015][1]
Pyrrolo[1,2-a]quinoline 3a & 3b COX-2High Inhibitory Capacity-3.5 to -9.2[Patil et al., 2023][2]

Self-Validating Experimental Protocol

To ensure high-fidelity target identification and minimize false-positive hit rates, the following protocol integrates quantum mechanical ligand preparation with dynamic protein-ligand interaction modeling.

Phase 1: Quantum Mechanical (QM) Ligand Preparation

Causality & Rationale: Pyrrolo[1,2-a]quinolines contain an electron-rich, conjugated core. Standard empirical force fields often miscalculate the partial charges of the nitrogen heteroatom. QM optimization is required to obtain accurate electrostatic potential maps.

  • Structure Generation: Sketch the 2D structures of the synthesized derivatives and convert them to 3D using software such as Schrödinger Maestro or Chem3D.

  • DFT Optimization: Submit the 3D structures to Gaussian 16. Run Density Functional Theory (DFT) calculations using the B3LYP functional and 6-31G* basis set to achieve the global minimum energy conformation.

  • Charge Assignment: Calculate and assign Restrained Electrostatic Potential (RESP) charges to the optimized ligands. Save the output in .mol2 or .pdbqt format.

Phase 2: Target Protein Preparation & Active Site Mapping

Causality & Rationale: Crystal structures from the Protein Data Bank (PDB) lack hydrogen atoms and often contain crystallization artifacts (e.g., non-catalytic waters, co-solvents) that artificially occlude binding pockets.

  • Structure Retrieval: Download the high-resolution X-ray crystal structures of the target proteins (e.g., EGFR, CYP51, COX-2) from the RCSB PDB.

  • Artifact Removal: Strip all non-essential water molecules, buffer ions, and cryoprotectants. Retain essential structural waters or metal cofactors (e.g., Heme in CYP51) if they mediate critical ligand interactions.

  • Protonation State Assignment: Use tools like PROPKA to assign correct protonation states to titratable amino acid residues (e.g., Histidine, Aspartate) at physiological pH (7.4). Add polar hydrogens and perform a constrained energy minimization (OPLS4 force field) to relieve steric clashes.

Phase 3: Grid Generation & High-Throughput Docking (Self-Validating Step)

Causality & Rationale: Defining a precise search space prevents the algorithm from sampling biologically irrelevant allosteric sites. The protocol must be mathematically validated before screening novel compounds.

  • Grid Definition: Center the receptor grid box strictly on the centroid of the native co-crystallized ligand. Ensure the box dimensions (e.g., 20Å × 20Å × 20Å) encompass all interacting residues.

  • Internal Validation (Critical): Extract the native co-crystallized ligand and re-dock it into the generated grid using your chosen algorithm (e.g., AutoDock Vina or Glide XP).

  • Trustworthiness Check: Calculate the Root Mean Square Deviation (RMSD) between the re-docked pose and the experimental crystal pose. The system is validated only if the RMSD is ≤ 2.0 Å.

  • Library Screening: Dock the QM-optimized pyrrolo[1,2-a]quinoline library into the validated grid. Rank the compounds based on their binding free energy scores (kcal/mol).

Phase 4: Molecular Dynamics (MD) & Binding Free Energy Validation

Causality & Rationale: Static docking overestimates binding affinity by treating the protein as rigid. MD simulations account for induced fit, solvent effects, and configurational entropy loss, which are critical for pyrrolo-fused heterocycles ([6]).

  • System Solvation: Place the top-scoring protein-ligand complexes into an explicit TIP3P water box. Neutralize the system with Na+/Cl- ions.

  • Production Run: Perform a 100 ns MD simulation (e.g., using GROMACS or Desmond) under NPT ensemble conditions (300 K, 1 bar).

  • Trajectory Analysis: Extract the last 20 ns of the stable trajectory and calculate the absolute binding free energy using the MM-GBSA (Molecular Mechanics Generalized Born Surface Area) method to filter out false positives.

Workflow Visualization

Workflow Syn 1. Scaffold Synthesis (1,3-Dipolar Cycloaddition) LigPrep 2. Ligand Preparation (DFT Optimization) Syn->LigPrep Purified Derivatives Dock 4. Molecular Docking (Grid Generation & Scoring) LigPrep->Dock 3D Conformers ProtPrep 3. Target Protein Prep (EGFR, CYP51, COX-2) ProtPrep->Dock Minimized PDBs MD 5. MD Simulations (MM-GBSA & Pose Stability) Dock->MD Top Poses (RMSD < 2Å) Bio 6. In Vitro Validation (MIC / IC50 Determination) MD->Bio Validated Hits Bio->Syn SAR Feedback Loop

Integrated computational and experimental workflow for pyrrolo[1,2-a]quinoline drug discovery.

References

  • Nanjappa, C., et al. "Synthesis, ABTS-Radical Scavenging Activity, and Antiproliferative and Molecular Docking Studies of Novel Pyrrolo[1,2-a]quinoline Derivatives." Synthetic Communications (2015). URL:[Link]

  • Venugopala, K. N., et al. "Cytotoxicity and Antimycobacterial Properties of Pyrrolo[1,2-a]quinoline Derivatives: Molecular Target Identification and Molecular Docking Studies." Antibiotics (2020). URL:[Link]

  • Uppar, V., et al. "Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation." Molecules (2021). URL:[Link]

  • Patil, P., et al. "Eco-Friendly Synthesis of Pyrrolo[1,2-A] Quinoline Derivatives and Evaluating Their Effects On Hypertension, Inflammation, And Docking Studies." International Journal of Life Science and Pharma Research (2023). URL:[Link]

Sources

Application

Tandem aza-Michael–aldol reactions for fused Pyrrolo[1,2-a]quinoline synthesis

Application Note & Protocol Efficient Synthesis of Fused Pyrrolo[1,2-a]quinoline Scaffolds via a Tandem Aza-Michael–Aldol Reaction Abstract: This guide provides a comprehensive overview and a detailed protocol for the sy...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Efficient Synthesis of Fused Pyrrolo[1,2-a]quinoline Scaffolds via a Tandem Aza-Michael–Aldol Reaction

Abstract: This guide provides a comprehensive overview and a detailed protocol for the synthesis of diversely fused pyrrolo[1,2-a]quinoline systems using a transition-metal-free, weak acid-promoted tandem aza-Michael–aldol reaction. This one-pot strategy is notable for its efficiency, construction of multiple C-N and C-C bonds, and the generation of environmentally benign byproducts.[1][2][3] We will explore the mechanistic underpinnings of this powerful cascade reaction, present a validated, step-by-step protocol, and discuss the applications of the resulting heterocyclic scaffolds, which are significant in medicinal chemistry and materials science.[4][5][6]

Foundational Principles & Strategic Overview

The pyrrolo[1,2-a]quinoline core is a privileged heterocyclic scaffold found in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[4][5][6][7] Consequently, the development of efficient and modular synthetic routes to access these structures is of paramount importance to drug discovery and development professionals.

Tandem reactions, also known as domino or cascade reactions, offer a superior approach to molecular synthesis by combining multiple bond-forming events in a single operation without isolating intermediates.[8] This strategy enhances efficiency, reduces waste, and saves time and resources. The aza-Michael addition and the aldol condensation are two of the most fundamental bond-forming reactions in organic synthesis.[2] Their combination in a tandem sequence provides a powerful tool for constructing complex nitrogen-containing heterocycles.[2][9]

This application note focuses on a specific, highly effective iteration of this strategy: a weak acid-catalyzed reaction between reductive partners of 2-nitrobenzaldehydes and 3-(2-formylcycloalkenyl)-acrylic ester derivatives to forge the fused pyrrolo[1,2-a]quinoline system in one pot.[1][10] This method is advantageous as it is transition-metal-free, proceeds under relatively mild conditions, and primarily produces water as a byproduct.[1][2]

Mechanistic Rationale

The core of this synthetic strategy lies in a carefully orchestrated sequence of intramolecular events. The reaction is initiated by the reductive coupling of the starting materials, which then undergoes a cascade of bond formations. The proposed mechanism involves an initial aza-Michael addition followed by an intramolecular aldol condensation and subsequent dehydration to yield the final aromatic scaffold. This process efficiently constructs two C-N bonds and one C-C bond.[1][11]

Tandem Aza-Michael-Aldol Mechanism Figure 1: Proposed Reaction Mechanism Start Reactants (2-Nitrobenzaldehyde derivative + 3-(2-formylcycloalkenyl)-acrylic ester) AzaMichael Aza-Michael Addition Intermediate Start->AzaMichael Weak Acid (e.g., AcOH) Reductive Coupling Aldol Intramolecular Aldol Adduct (Cyclized Intermediate) AzaMichael->Aldol Intramolecular Aldol Condensation Dehydration Dehydration Aldol->Dehydration Elimination of H₂O Product Fused Pyrrolo[1,2-a]quinoline (Final Product) Dehydration->Product Aromatization

Caption: A simplified schematic of the tandem aza-Michael-aldol reaction pathway.

Experimental Protocol: Synthesis of a Tricyclic Pyrrolo[1,2-a]quinoline

This protocol is adapted from a validated, peer-reviewed procedure and provides a representative method for synthesizing a fused pyrrolo[1,2-a]quinoline derivative.[2]

Materials and Reagents
  • 2-Nitrobenzaldehyde (Substrate 1)

  • 3-(2-Formylcyclohex-1-en-1-yl)acrylic acid ethyl ester (Substrate 2)

  • Glacial Acetic Acid (AcOH) (Catalyst)

  • Methanol (MeOH) (Solvent)

  • Ethyl Acetate (for extraction)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

  • Hexane and Ethyl Acetate (for chromatography elution)

Equipment
  • Round-bottom flask (25 mL or 50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Procedure

The following workflow outlines the key stages of the synthesis, from reaction setup to product isolation.

Experimental_Workflow Figure 2: Experimental Workflow A 1. Reaction Setup - Add Substrate 1 (1 mmol) - Add Substrate 2 (1 mmol) - Add MeOH (4-5 mL) B 2. Catalyst Addition - Add glacial AcOH (160 µL) A->B C 3. Reaction - Heat to 70 °C - Stir for 5-6 hours - Monitor by TLC B->C D 4. Quenching & Extraction - Cool to RT - Add Sat. NaHCO₃ - Extract with Ethyl Acetate (3x) C->D E 5. Drying & Concentration - Wash with brine - Dry over Na₂SO₄ - Concentrate via rotary evaporation D->E F 6. Purification - Column chromatography (Silica gel, Hexane/EtOAc) E->F G 7. Characterization - ¹H NMR, ¹³C NMR, HRMS F->G

Caption: A step-by-step workflow for the synthesis and purification of the target compound.

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-nitrobenzaldehyde (1 mmol, 1 equiv) and the 3-(2-formylcycloalkenyl)-acrylic ester derivative (1 mmol, 1 equiv).[2]

  • Solvent and Catalyst Addition: Add 4-5 mL of methanol (MeOH) to the flask, followed by the addition of glacial acetic acid (AcOH, 160 µL).[2]

  • Reaction Execution: Attach a reflux condenser, place the flask in a pre-heated oil bath at 70 °C, and stir the reaction mixture vigorously. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 5-6 hours.[2]

  • Work-up and Extraction: Once the reaction is complete, allow the flask to cool to room temperature. Quench the reaction by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel using a hexane-ethyl acetate solvent system as the eluent to afford the pure fused pyrrolo[1,2-a]quinoline product.

Data Summary: Substrate Scope and Yields

The robustness of this tandem reaction has been demonstrated across a variety of substrates. The choice of substituents on the aromatic ring of the nitrobenzaldehyde and the ring size of the cycloalkenyl ester can influence the reaction outcome and yield.

Entry2-Nitrobenzaldehyde Derivative (R¹)Cycloalkenyl Ester Ring SizeProduct Yield (%)
1H6-membered81
24-Cl6-membered75
34-Me6-membered78
44-OMe6-membered72
5H7-membered74
6H8-membered65
7H5-memberedNo product*

Data synthesized from Bera, A., et al. (2023). The Journal of Organic Chemistry.[2] Note: The reaction with a 5-membered cycloalkenyl system was reported to fail, instead forming an acetal, suggesting that ring strain can significantly impact the favorability of the aldol condensation step.[2]

Applications and Further Transformations

The synthesized fused pyrrolo[1,2-a]quinoline scaffolds are not merely synthetic curiosities; they possess significant potential in various fields.

  • Drug Analogue Synthesis: This protocol has been successfully applied to synthesize an analogue of the non-steroidal anti-inflammatory drug (NSAID) Ketorolac, highlighting its utility in medicinal chemistry.[1][2][3]

  • Molecular Sensing: Certain tricyclic pyrrolo[1,2-a]quinoline fluorophores synthesized via this method have demonstrated the ability to detect highly toxic picric acid through a fluorescence quenching mechanism, indicating their potential as chemical sensors.[1][2][11]

  • Further Functionalization: The core scaffold can be further modified. For instance, if the final dehydration step is suppressed, the resulting hydroxyl-substituted intermediate can be isolated and subsequently dehydrated under stronger acidic conditions (e.g., 6 (N) HCl) to yield the fully aromatized product.[1]

Troubleshooting and Key Considerations

  • Low Yield: Ensure all reagents are pure and solvents are dry. Incomplete conversion may require extended reaction times or a slight increase in temperature.

  • Side Product Formation: The formation of an acetal with the methanol solvent was observed with highly strained starting materials (e.g., cyclopentenyl systems).[2] In such cases, screening alternative, non-nucleophilic solvents may be necessary.

  • Catalyst Choice: While glacial acetic acid is an effective and mild catalyst, other Brønsted or Lewis acids could potentially be employed, though this may require re-optimization of the reaction conditions.[12]

  • Purification Challenges: Closely eluting impurities may require careful optimization of the solvent system for column chromatography or consideration of alternative purification techniques like preparative HPLC.

References

  • Bera, A., Samanta, S., Guchhait, S. K., & Samanta, S. (2023). Synthesis of Multifused Pyrrolo[1,2-a]quinoline Systems by Tandem Aza-Michael–Aldol Reactions and Their Application to Molecular Sensing Studies. The Journal of Organic Chemistry. Available at: [Link]

  • Bera, A., et al. (2023). Synthesis of Multifused Pyrrolo[1,2-a]quinoline Systems by Tandem Aza-Michael–Aldol Reactions and Their Application to Molecular Sensing Studies. The Journal of Organic Chemistry, 88(9), 5736–5747. Available at: [Link]

  • Samanta, S., et al. (2023). Synthesis of Multifused Pyrrolo[1,2‐a]quinoline Systems by Tandem Aza-Michael−Aldol Reactions and Their Application. The Journal of Organic Chemistry. Available at: [Link]

  • Bera, A., et al. (2023). Synthesis of Multifused Pyrrolo[1,2-a]quinoline Systems by Tandem Aza-Michael–Aldol Reactions and Their Application to Molecular Sensing Studies. The Journal of Organic Chemistry. Available at: [Link]

  • Bera, A., et al. (2023). Synthesis of Multifused Pyrrolo[1,2-a]quinoline Systems by Tandem Aza-Michael-Aldol Reactions and Their Application to Molecular Sensing Studies. R Discovery. Available at: [Link]

  • Kaur, H., et al. (2023). Diastereoselective Green Synthesis of Pyrrolo[1,2- a]quinolines via [3+2] Cycloaddition Reaction: Insights from Molecular Electron Density Theory. SciSpace. Available at: [Link]

  • Wang, Y., et al. (2020). Diastereoselective construction of pyrrolo[2,1-a]isoquinoline-based bispirooxindoles through a three-component [3 + 2] cycloaddition. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wang, C., et al. (2017). Catalyst-Free Synthesis of Pyrrolo[1,2-a]quinolines via Dehydration/[3 + 2] Cycloaddition Directly from 2-Methylquinolines, Aldehydes, and Alkynoates. The Journal of Organic Chemistry. Available at: [Link]

  • Kumar, A., & Kumar, V. (2017). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Ghosh, T., & König, B. (2016). Synthesis of pyrrolo[1,2-a]quinolines and ullazines by visible light mediated one- and twofold annulation of N-arylpyrroles with arylalkynes. Chemical Communications. Available at: [Link]

  • Ma, R., et al. (2024). Diastereoselective Synthesis of Pyrroloquinolines via N-H Functionalization of Indoles with Vinyl Sulfonium Salts. The Journal of Organic Chemistry. Available at: [Link]

  • Szabó, R., et al. (2022). Synthesis of a Pyrrolo[1,2-a]quinazoline-1,5-dione Derivative by Mechanochemical Double Cyclocondensation Cascade. Molecules. Available at: [Link]

  • Ghosh, T., & König, B. (2016). Synthesis of pyrrolo[1,2-a]quinolines and ullazines by visible light mediated one- and twofold annulation of N-arylpyrroles with arylalkynes. Chemical Communications. Available at: [Link]

  • Melchiorre, P., et al. (2011). Asymmetric Organocatalytic Cyclization and Cycloaddition Reactions. Chemical Reviews. Available at: [Link]

  • Butler, D., et al. (2019). Synthesis of pyrrolo[1,2-a]quinolines by formal 1,3-dipolar cycloaddition reactions of quinolinium salts. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Bîcu, E., et al. (2022). Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach. International Journal of Molecular Sciences. Available at: [Link]

  • Baumann, M., & Baxendale, I. R. (2015). Batch and Flow Synthesis of Pyrrolo[1,2‑a]‑quinolines via an Allene- Based Reaction Cascade. Organic Letters. Available at: [Link]

  • ResearchGate. (n.d.). A few examples of pyrrolo[1,2-a]quinoline-containing natural products and pharmaceuticals. ResearchGate. Available at: [Link]

  • Amanote Research. (n.d.). Enantioselective Organocatalytic Tandem Michael-Aldol. Amanote Research. Available at: [Link]

  • Ionașcu, C., et al. (2021). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. Molecules. Available at: [Link]

  • Patil, P., et al. (2023). Eco-Friendly Synthesis of Pyrrolo[1,2-A] Quinoline Derivatives and Evaluating Their Effects On Hypertension, Inflammation, And Docking Studies. International Journal of Life Science and Pharma Research. Available at: [Link]

  • Park, H., & Kim, K. (2022). Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. Catalysts. Available at: [Link]

  • Song, Y.-X., & Du, D.-M. (2021). Organocatalyzed cascade aza‐Michael/aldol reaction for atroposelective... ResearchGate. Available at: [Link]

  • Haarr, M. B., & Sydnes, M. O. (2021). Synthesis of the Hexahydropyrrolo-[3,2-c]-quinoline Core Structure and Strategies for Further Elaboration to Martinelline, Martinellic Acid, Incargranine B, and Seneciobipyrrolidine. Molecules. Available at: [Link]

  • Noordzij, G., & Wilsens, C. H. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry. Available at: [Link]

  • Song, Y.-X., & Du, D.-M. (2021). Recent Advances in Catalytic Asymmetric Aza‐Michael Addition Triggered Cascade Reactions. ResearchGate. Available at: [Link]

  • Daïch, A., & Decroix, B. (2004). New Synthesis of a Pyrroloquinoline Skeleton, the Martinelline Core, Using a Tandem Michael-Aldol Strategy. ResearchGate. Available at: [Link]

  • Buchler GmbH. (n.d.). Cascade Aza-Michael-Aldol reaction... Buchler GmbH. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Pyrrolo[1,2-a]quinoline Synthesis

Welcome to the Advanced Heterocyclic Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the complex mechanistic and practical challenges associated with synthesizing the py...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Heterocyclic Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the complex mechanistic and practical challenges associated with synthesizing the pyrrolo[1,2-a]quinoline scaffold—a privileged structure found in over 50 biologically active alkaloids[1].

Rather than merely providing recipes, this guide focuses on the causality behind reaction conditions. By understanding the underlying electron transfers, Lewis acid interactions, and phase behaviors, you can troubleshoot stalling reactions, eliminate side products, and optimize your yields.

Part 1: Quantitative Reaction Parameters

To establish a baseline for your experimental design, the following table summarizes the validated reaction conditions for the four primary synthetic strategies used to construct the pyrrolo[1,2-a]quinoline core.

Synthesis StrategyStarting MaterialsCatalyst / ReagentsSolventTempYield RangeRef
Visible-Light Photoredox 1-(2-Bromophenyl)-1H-pyrrole + AlkynesRh-6G (5 mol%), DIPEAMeCN or DMFRTModerate–Good[2]
Lewis Acid Cyclization 1-(2-Oxiranylphenyl)pyrrolesBF₃·OEt₂ (1.0–1.1 equiv)CH₂Cl₂0 °C~52%[3]
Copper-Free Sonogashira 2-Chloroquinoline-3-carboxylates + Propargyl alcoholPd catalyst, Secondary AmineVariedOne-PotGood–High[4]
1,3-Dipolar Cycloaddition Quinoline + Bromoacetophenone + Alkyne1,2-Epoxypropane (Acts as base)1,2-EpoxypropaneReflux60–90%[5]

Part 2: Troubleshooting Guide & FAQs

Q1: My visible-light mediated annulation using Rhodamine 6G (Rh-6G) is stalling at low yields. How can I drive this to completion?

A1: The stalling is almost certainly due to the premature quenching of the active radical species. In this photoredox cycle, Rh-6G is excited by 455 nm blue light and subsequently reduced by N,N-diisopropylethylamine (DIPEA) to form the highly reducing Rh-6G˙⁻ radical anion. This anion must transfer an electron to the aryl bromide to generate the critical aryl radical[2].

  • Causality & Fix: Oxygen is a potent triplet quencher and will rapidly intercept the Rh-6G˙⁻ radical anion before it can react with your substrate. You must ensure strict freeze-pump-thaw degassing (minimum 3 cycles). Furthermore, because DIPEA acts as a sacrificial terminal reductant, ensure you are using a sufficient excess (typically 2.5+ equivalents) to sustain the catalytic cycle[2].

Q2: When attempting the boron trifluoride-mediated cyclization of 1-(2-oxiranylphenyl)pyrroles, I get an intractable mixture of degradation products. What is going wrong?

A2: This cyclization relies on the precise Lewis acid activation of the epoxide ring to facilitate nucleophilic attack by the pyrrole C2 position. The reaction is notoriously sensitive to both temperature and catalyst loading[3].

  • Causality & Fix: If you are running this at room temperature, the highly reactive intermediates will polymerize or degrade, yielding complex mixtures. Conversely, temperatures below 0 °C fail to overcome the activation energy barrier. You must maintain a strict 0 °C environment. Additionally, while BF₃·OEt₂ is theoretically a catalyst, literature confirms that stoichiometric amounts (approx. 1.05 equiv) are required to drive the reaction to completion. Do not substitute BF₃·OEt₂ with SnCl₄ or ZnCl₂; these alternative Lewis acids fail to mediate the transformation[3].

Q3: In the copper-free Sonogashira coupling approach, why is the exclusion of copper so critical?

A3: Traditional Sonogashira protocols utilize copper salts as co-catalysts to facilitate the transmetalation step. However, when using propargyl alcohols to synthesize 1-amino substituted pyrrolo[1,2-a]quinoline-4-carboxylate esters, the presence of trace copper (especially in the presence of adventitious oxygen) catalyzes the Glaser-type homocoupling of the alkyne[4].

  • Causality & Fix: By utilizing a strictly copper-free palladium system, you eliminate the competitive homocoupling pathway. This ensures the propargyl alcohol is entirely consumed in the desired cross-coupling and subsequent cyclization with the secondary amine[4].

Q4: My 1,3-dipolar cycloaddition is yielding high amounts of the intermediate dihydropyrroloquinoline rather than the final aromatic product. Why?

A4: This multi-component reaction proceeds via the in situ generation of a quinolinium N-ylide, which undergoes a [3+2] cycloaddition with an electron-deficient alkyne. The resulting cycloadduct is a dihydropyrroloquinoline. To obtain the final pyrrolo[1,2-a]quinoline, a final dehydrification (oxidative aromatization) step must occur[5].

  • Causality & Fix: If the intermediate is accumulating, the aromatization step lacks the necessary driving force. Ensure your reaction is exposed to atmospheric oxygen during the final stages, or introduce a mild oxidant to facilitate the dehydrogenation. Additionally, verify you are using 1,2-epoxypropane, as it acts dual-purpose as both the solvent and the proton acceptor necessary to generate the N-ylide[5].

Part 3: Verified Experimental Protocols

Every protocol below is designed as a self-validating system , meaning physical cues are embedded within the steps to confirm the reaction is proceeding correctly.

Protocol A: Visible-Light Photoredox Synthesis[2]

Objective: Annulation of N-arylpyrroles with arylalkynes via radical intermediates.

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 1-(2-bromophenyl)-1H-pyrrole (1.0 equiv), the desired aromatic alkyne (1.5 equiv), and Rhodamine 6G (5 mol%).

  • Solvent & Reductant: Add anhydrous DMF (0.1 M concentration) followed by DIPEA (2.5 equiv).

  • Degassing (Critical Step): Subject the mixture to three freeze-pump-thaw cycles under argon. Validation Checkpoint: The solution should be completely free of dissolved gas bubbles upon thawing.

  • Irradiation: Place the Schlenk tube in a photoreactor equipped with 455 nm blue LEDs. Stir vigorously at room temperature (20–25 °C) for 12–24 hours. Validation Checkpoint: The solution will exhibit intense fluorescence; monitor the disappearance of the aryl bromide via LC-MS to confirm radical propagation.

  • Workup: Dilute the mixture with ethyl acetate, wash extensively with water (to remove DMF and DIPEA salts) and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography.

Protocol B: BF₃-Mediated Epoxide Ring-Opening Cyclization[3]

Objective: Synthesis of pyrrolo[1,2-a]quinolines from 1-(2-oxiranylphenyl)pyrroles.

  • Dissolution: Dissolve 1-(2-oxiranylphenyl)pyrrole (1.0 equiv) in anhydrous CH₂Cl₂ (0.03 M) in a thoroughly dried round-bottom flask under a nitrogen atmosphere.

  • Temperature Equilibration: Submerge the flask in an ice-water bath. Validation Checkpoint: Allow at least 10 minutes for the internal temperature to equilibrate to exactly 0 °C before proceeding.

  • Activation: Dropwise, add BF₃·OEt₂ (1.05 equiv) via a gas-tight syringe over 5 minutes. Validation Checkpoint: A slight color change may occur, but rapid darkening indicates uncontrolled exothermicity (temperature too high).

  • Reaction: Stir the mixture strictly at 0 °C for 10–15 minutes.

  • Quenching: Quench the reaction by adding saturated aqueous NaHCO₃ directly into the cold mixture to neutralize the Lewis acid.

  • Extraction: Separate the organic layer, extract the aqueous layer twice with CH₂Cl₂, dry the combined organics over MgSO₄, concentrate, and purify via chromatography (CH₂Cl₂/hexane gradient).

Part 4: Mechanistic Pathways & Workflows

Photoredox Rh6G Rh-6G (Ground State) Rh6G_star Rh-6G* (Excited State) Rh6G->Rh6G_star 455 nm Blue Light Rh6G_rad Rh-6G˙⁻ (Radical Anion) Rh6G_star->Rh6G_rad + DIPEA (Reductant) Rh6G_rad->Rh6G - e⁻ to Aryl Bromide Aryl_rad Aryl Radical Intermediate Rh6G_rad->Aryl_rad Vinyl_rad Vinyl Radical Aryl_rad->Vinyl_rad + Alkyne Trapping Product Pyrrolo[1,2-a]quinoline Vinyl_rad->Product Intramolecular Cyclization & Rearomatization

Fig 1. Visible-light mediated photoredox cycle for pyrrolo[1,2-a]quinoline synthesis via Rh-6G.

Cycloaddition Quinoline Quinoline + Bromoacetophenone Salt Quinolinium Salt Intermediate Quinoline->Salt Alkylation Ylide Quinolinium N-Ylide Salt->Ylide + 1,2-Epoxypropane (Base/Solvent) Cycloadduct Dihydropyrroloquinoline (Intermediate) Ylide->Cycloadduct + Electron-Deficient Alkyne ([3+2] Cycloaddition) Final Pyrrolo[1,2-a]quinoline Cycloadduct->Final Dehydrogenation / Aromatization

Fig 2. Multi-component 1,3-dipolar cycloaddition pathway to pyrrolo[1,2-a]quinolines.

Part 5: References

  • [1] A One-Pot Four-Component synthesis of Pyrrolo[1,2-A]Quinolines. SciSpace.

  • [2] Synthesis of pyrrolo[1,2-a]quinolines and ullazines by visible light mediated one- and twofold annulation of N-arylpyrroles with arylalkynes. Chemical Communications (RSC Publishing).

  • [3] A New Method for the Synthesis of Pyrrolo[1,2-a]quinolines Based on Boron Trifluoride-Mediated Cyclization of 1-(2-Oxiranylphenyl)pyrroles. Heterocycles (LOCKSS).

  • [4] Efficient one-pot synthesis of new 1-amino substituted pyrrolo[1,2-a]quinoline-4-carboxylate esters via copper-free Sonogashira coupling reactions. Molecular Diversity (PubMed).

  • [5] Basic approaches to the synthesis of pyrrolo[1,2-a]quinolines derivatives: a review. ResearchGate.

Sources

Optimization

Technical Support Center: Visible Light Mediated Annulation of N-Arylpyrroles

Welcome to the technical support center for visible light-mediated annulation of N-arylpyrroles. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of these...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for visible light-mediated annulation of N-arylpyrroles. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of these powerful reactions. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction yields and troubleshooting common experimental hurdles. Our approach is grounded in mechanistic understanding to empower you to make informed decisions at the bench.

Troubleshooting Guide: From Low Yields to Success

This section addresses the most common issues encountered during the visible light-mediated annulation of N-arylpyrroles. Each problem is analyzed from a mechanistic standpoint to provide robust and logical solutions.

Q1: My reaction shows very low or no conversion of the starting material. What are the likely causes and how can I fix this?

Low or no conversion is the most frequent challenge and typically points to a fundamental issue with one of the core components of the reaction: the catalyst, the light, or the chemical environment.

Potential Causes & Recommended Solutions

Potential Cause Recommended Solution & Scientific Rationale
1. Inefficient Photon Absorption Solution: Match your light source's emission spectrum to the photocatalyst's absorption maximum (λmax).[1] For common ruthenium and iridium catalysts, high-intensity blue LEDs (e.g., 450 nm) are optimal.[1] Rationale: The entire process begins with the photocatalyst absorbing a photon to reach an excited state.[2] If the wavelength of light does not overlap with the catalyst's absorption spectrum, no excitation occurs, and the catalytic cycle never starts.[3]
2. Quenching by Oxygen Solution: Rigorously degas your solvent and reaction mixture. The freeze-pump-thaw method (3-4 cycles) is highly effective. Alternatively, sparging with an inert gas (Argon or Nitrogen) for at least 20-30 minutes can suffice for less sensitive reactions. Maintain a positive pressure of inert gas throughout the experiment.[4] Rationale: Ground-state molecular oxygen (a triplet diradical) is a notorious quencher of the excited triplet state of photocatalysts.[5] This quenching process deactivates the catalyst before it can engage in the desired single-electron transfer (SET) with your substrate, effectively halting the reaction.
3. Mismatched Redox Potentials Solution: Ensure the excited state redox potential of your photocatalyst is sufficient to oxidize or reduce your N-arylpyrrole substrate. Consult literature for the redox potentials of your catalyst and substrate. If a mismatch is likely, screen alternative catalysts (e.g., more strongly oxidizing/reducing Ir-based catalysts vs. Ru-based ones).[6] Rationale: Photoredox catalysis is driven by single-electron transfer (SET). For an oxidative quenching cycle, the excited catalyst must be a strong enough oxidant to remove an electron from the N-arylpyrrole. Conversely, in a reductive quenching cycle, it must be a strong enough reductant to donate an electron. Without the proper thermodynamic driving force, the SET event is inefficient.
4. Catalyst Degradation or Insolubility Solution: Confirm that your photocatalyst is fully dissolved in the chosen solvent. If you observe catalyst precipitation, switch to a more suitable solvent. Some organic photocatalysts can degrade under high light intensity or prolonged reaction times; monitor the reaction by TLC or LC-MS and consider reducing light intensity if degradation is suspected.[7][8] Rationale: The reaction occurs in the solution phase. An insoluble catalyst has minimal effective concentration, leading to negligible reaction rates. Catalyst degradation removes the active species from the catalytic cycle, causing the reaction to stall.

Troubleshooting Workflow for Low Conversion

start Low or No Conversion check_light Is Light Source Wavelength Matched to Catalyst λmax? start->check_light check_degas Was the Reaction Rigorously Degassed? check_light->check_degas Yes fix_light Action: Change LED to Match Catalyst's Absorption Spectrum. check_light->fix_light No check_redox Are Substrate/Catalyst Redox Potentials Compatible? check_degas->check_redox Yes fix_degas Action: Re-run with Freeze-Pump-Thaw Degassing. check_degas->fix_degas No check_catalyst Is the Catalyst Stable and Soluble? check_redox->check_catalyst Yes fix_redox Action: Screen Catalysts with Different Redox Potentials. check_redox->fix_redox No fix_catalyst Action: Change Solvent or Reduce Light Intensity. check_catalyst->fix_catalyst No

Caption: A logical workflow for diagnosing and solving low conversion issues.

Q2: My reaction is producing a complex mixture with significant byproducts. How can I improve the selectivity and yield of the desired annulated product?

Byproduct formation often arises from undesired radical pathways, over-oxidation/reduction, or direct photoexcitation of substrates.

Potential Causes & Recommended Solutions

Potential Cause Recommended Solution & Scientific Rationale
1. Substrate Photodecomposition Solution: Use a light source with a wavelength that is only absorbed by the photocatalyst, not your starting materials or product.[3] High-energy blue or UV light can sometimes directly excite substrates, leading to unintended side reactions. If this is suspected, switching to a lower-energy (longer wavelength) light source and a catalyst that absorbs in that region can be beneficial. Rationale: The goal is selective energy transfer. If your substrates absorb the incident light, they can undergo their own photochemical reactions (e.g., [2+2] cycloadditions or degradation) that compete with the desired catalytic cycle.[9]
2. Competing Radical Pathways Solution: Adjust the concentration of your reactants. A common issue is the dimerization of a radical intermediate. Lowering the overall reaction concentration can disfavor bimolecular side reactions. Alternatively, if the annulation partner is meant to trap a radical, increasing its concentration relative to the radical precursor (the N-arylpyrrole) can improve trapping efficiency. Rationale: Radical reactions are often diffusion-controlled. The relative rates of desired vs. undesired pathways can be manipulated by reactant concentration according to the law of mass action.
3. Incomplete Annulation Cascade Solution: Optimize the reaction temperature and time. While many photoredox reactions run at room temperature, some subsequent thermal steps in an annulation cascade may require gentle heating to proceed efficiently. Monitor the reaction over time to ensure you are not stopping it prematurely before the final cyclization and aromatization steps are complete.[10] Rationale: The overall annulation may consist of a photo-initiated radical formation followed by one or more thermal steps (e.g., cyclization, elimination).[11] If these thermal steps have a significant activation barrier, the reaction may stall at an intermediate stage without sufficient thermal energy.
4. Formation of Over-Oxidized/Reduced Species Solution: Re-evaluate your choice of photocatalyst and any stoichiometric oxidants or reductants. If your product is being degraded by oxidation, choose a photocatalyst with a lower excited-state oxidizing potential. Ensure any sacrificial agents are not overly reactive with your product. Rationale: The reactive species generated in the catalytic cycle (e.g., Ru(III) or Ru(I)) must be selective for the intended substrate.[5] If they are too reactive, they may begin to react with the desired product as its concentration builds, leading to lower isolated yields.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for visible light-mediated annulation of N-arylpyrroles?

While the exact steps are substrate-dependent, the process generally follows a photoredox catalytic cycle.

  • Excitation: The photocatalyst (PC) absorbs a photon of visible light, promoting it to an excited state (PC*).

  • Single-Electron Transfer (SET): The excited catalyst (PC*) interacts with a substrate.

    • Oxidative Quenching: PC* accepts an electron from the electron-rich N-arylpyrrole, generating a pyrrole radical cation and the reduced form of the catalyst.

    • Reductive Quenching: PC* donates an electron to an acceptor molecule (the annulation partner), generating a radical anion and the oxidized form of the catalyst.

  • Radical Cascade: The generated radical intermediate undergoes a series of steps, including addition to the annulation partner, cyclization, and potentially elimination or oxidation/reduction to form the final annulated product.

  • Catalyst Regeneration: The catalyst is returned to its original ground state by another SET event, closing the catalytic cycle.

cluster_cycle Photoredox Catalytic Cycle cluster_reaction Substrate Transformation PC PC PC_star PC* PC->PC_star Visible Light (hν) PC_reduced PC- PC_star->PC_reduced SET with N-Arylpyrrole (D) PC_oxidized PC+ PC_star->PC_oxidized SET with Acceptor (A) PC_reduced->PC Regeneration with Acceptor (A) D_radical N-Arylpyrrole•+ PC_oxidized->PC Regeneration with Donor (D) A_radical A•- PC_oxidized->A_radical D N-Arylpyrrole (Donor, D) D->D_radical Product Annulated Product D_radical->Product A Annulation Partner (Acceptor, A) A->A_radical

Caption: General photoredox cycle for N-arylpyrrole functionalization.

Q2: How critical are the light source's wavelength and intensity?

Both are critical parameters that must be optimized.

  • Wavelength: As mentioned, the wavelength must overlap with the photocatalyst's absorption spectrum to ensure efficient excitation.[1] Using a narrow-band light source like an LED is preferable to a broad-spectrum source (like a CFL bulb) to minimize direct excitation of substrates and byproducts.[1]

  • Intensity: Higher light intensity increases the photon flux, which can lead to a higher concentration of the excited state catalyst and thus a faster reaction rate.[12] However, excessive intensity can promote catalyst degradation or lead to undesired side reactions.[13] It is a parameter that should be optimized for each specific transformation.

Q3: How do I choose the right solvent?

The ideal solvent should:

  • Dissolve all components: The photocatalyst, substrates, and any additives must be fully solvated.

  • Be photochemically inert: The solvent should not react under the irradiation conditions.

  • Have appropriate polarity: Solvent polarity can influence the stability of charged intermediates (radical ions) and the overall reaction pathway.[14] Highly polar, non-coordinating solvents like acetonitrile, DMF, or DMSO are common. In some cases, specialized solvents like hexafluoroisopropanol (HFIP) can promote challenging transformations.[15]

  • Be anhydrous: Water can interfere with many organic reactions, including by quenching reactive intermediates or deactivating catalysts.[4] Using a dry solvent is crucial for reproducibility.

Appendix A: General Experimental Protocol

This protocol provides a starting point for a visible light-mediated annulation reaction. All quantities and conditions should be optimized.

  • Glassware Preparation: Ensure all glassware (e.g., a Schlenk tube or reaction vial) is oven-dried overnight and cooled under a stream of inert gas (Argon or Nitrogen).

  • Reagent Addition: To the reaction vessel, add the N-arylpyrrole (1.0 equiv), the annulation partner (1.2-2.0 equiv), the photocatalyst (1-5 mol%), and a magnetic stir bar.

  • Atmosphere Control: Seal the vessel with a septum. Evacuate and backfill with inert gas three times.

  • Solvent Addition: Add the desired volume of anhydrous, degassed solvent via syringe.

  • Degassing: Further degas the reaction mixture using the freeze-pump-thaw method. For this, freeze the mixture in liquid nitrogen, evacuate the headspace under high vacuum, and then thaw. Repeat this process at least three times.

  • Reaction Setup: Place the reaction vessel in the photoreactor setup, ensuring it is positioned for consistent irradiation. A fan should be used to maintain a constant temperature, typically room temperature, unless otherwise specified.

  • Initiation: Begin stirring and turn on the LED light source.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots (via a degassed syringe) and analyzing them by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, turn off the light source. Quench the reaction as appropriate (e.g., by adding water or a saturated salt solution). Extract the product with a suitable organic solvent, dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography or other suitable techniques.

References
  • High intensity light source accelerates photoredox catalysis. - Chemical Industry Journal. ()
  • Impact of Light Intensity on Control in Photoinduced Organocatalyzed Atom Transfer Radical Polymeriz
  • Red-Shifting Blue Light Photoredox Catalysis for Organic Synthesis: A Graphical Review - Who we serve. ()
  • Visible‐Light Induced and PIFA Enabled [4+2] Annulation of Alkenes with N‐Aryl Substituted Hydroxamic Acids | Request PDF - ResearchG
  • Organic Reactions Promoted by Metal-Free Organic Dyes Under Visible Light Irradi
  • Visible Light Photocatalysis-Controlled Reactions of N- Radicals. ()
  • Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxid
  • Visible-light-induced metal-free cascade cyclization of N-arylpropiolamides to 3-phosphorylated, trifluoromethylated and thiocyanated azaspiro[4.5]trienones - Organic Chemistry Frontiers (RSC Publishing). ()
  • Photocatalytic Degradation of Organic Compounds over Combustion-Synthesized Nano-TiO2 | Environmental Science & Technology - ACS Public
  • Technical Support Center: Troubleshooting Low Yield in N-Arylpiperazine Synthesis - Benchchem. ()
  • Visible light enabled [4+2] annulation reactions for anthracenone-furans from 2,3-dibromonaphthoquinone and phenylbenzofurans - PMC. ()
  • Photocatalytic organic pollutants degrad
  • Photoredox c
  • Visible-light induced disproportionation of pyrrole derivatives for photocatalyst-free aryl halides reduction - Green Chemistry (RSC Publishing). ()
  • At the Speed of Light: The Systematic Implementation of Photoredox Cross-Coupling Reactions for Medicinal Chemistry Research - ACS Public
  • Copper-catalysed asymmetric annulation of yne-allylic esters with amines to access axially chiral arylpyrroles - PMC. ()
  • Visible light photoredox catalysis with organic polymers - AIP Publishing. ()
  • Aryl Annulation: A Powerful Simplifying Retrosynthetic Disconnection - PMC. ()
  • Visible-Light-Mediated Reactions Under Mild Conditions - MilliporeSigma. ()
  • Visible Light Photoredox Catalysis with Transition Metal Complexes: Applic
  • Solvent Effects on the Absorption Spectra of Organic Compounds - ResearchG
  • Facile Synthesis of NH-Free 5-(Hetero)

Sources

Troubleshooting

Challenges in the synthesis of multifused Pyrrolo[1,2-a]quinoline systems

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the regioselectivity, yield optimization, and purification of multifused Pyrrolo[1,2...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the regioselectivity, yield optimization, and purification of multifused Pyrrolo[1,2-a]quinoline systems. These nitrogen-containing heterocycles are highly prized for their biological activities (e.g., anti-inflammatory, antiviral) and photophysical properties (e.g., molecular sensing). However, constructing their tricyclic to pentacyclic cores presents significant thermodynamic and kinetic challenges.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure your cyclization workflows succeed.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing poor regioselectivity and low yields during the multicomponent synthesis of pyrrolo[1,2-a]quinolines? A1: Poor regioselectivity in multicomponent reactions (MCRs) often stems from inadequate activation of the alkyne or insufficient nucleophilicity of the quinoline nitrogen. In traditional methods, the generation of the N-ylide intermediate is rate-limiting. If the electron-deficient alkyne is not properly coordinated, competitive side reactions (like polymerization) dominate. Causality & Solution: To enhance the nucleophilicity of the quinoline nitrogen, consider utilizing electron-donating substituents on the quinoline core. Furthermore, transitioning to an Ag(I)-catalyzed cyclization of 4-hydroxyquinolinyl-2-ynones has been shown to improve Lewis acid coordination of the ynone unit, drastically reducing reaction times and improving regioselectivity[1]. Ag(I) specifically activates the alkyne π-system, lowering the activation energy for the subsequent nucleophilic attack[2].

Q2: How can I avoid toxic chlorinated solvents and transition-metal catalysts while maintaining high cyclization efficiency? A2: Traditional syntheses often rely on chlorinated solvents and heavy metal catalysts, which pose environmental and purification challenges. You can circumvent this by employing a weak acid-promoted tandem aza-Michael–aldol strategy. Causality & Solution: Using acetic acid (AcOH) in methanol (MeOH) facilitates the sequential formation of two C–N bonds and one C–C bond in a single pot[3]. The weak acid protonates the electrophilic centers just enough to drive the aza-Michael addition without causing degradation. This transition-metal-free protocol relies on the extrusion of water as the sole byproduct, enabling the synthesis of tricyclic to pentacyclic scaffolds under green conditions[4].

Q3: My synthesized pyrrolo[1,2-a]quinoline fluorophores are exhibiting weak fluorescence. What structural factors should I troubleshoot? A3: The fluorescence quantum yield of these fused heterocycles is highly dependent on the solvent polarity and the presence of quenching functional groups. Causality & Solution: If your goal is molecular sensing (e.g., detecting picric acid), ensure your scaffold incorporates appropriate donor-acceptor moieties (like phenyl, hydroxyl, and ester functionalities)[3]. In apolar solvents, extended nucleoside modifications (like benzofuran fusion) significantly enhance emission intensity[1]. If fluorescence is weak, verify that no unintended electron-withdrawing groups were introduced during cyclization, and ensure complete dehydration during the aldol step, as residual intermediates can act as non-radiative decay pathways[5].

Section 2: Quantitative Data & Optimization Parameters

To assist in selecting the optimal synthetic route for your specific target scaffold, compare the field-validated parameters in the table below.

Table 1: Quantitative Comparison of Cyclization Strategies for Pyrrolo[1,2-a]quinoline Synthesis

StrategyCatalyst/PromoterSolventReaction TimeYield RangeKey Advantage
Tandem Aza-Michael-Aldol AcOH (20 mol%)MeOH2 - 4 hours75% - 92%Transition-metal-free, eco-friendly water byproduct[3]
Ag(I) Catalyzed Cycloisomerization AgOTf (5-10 mol%)Toluene / DCE1 - 3 hours80% - 95%High regioselectivity for highly substituted 3,5-diones[2]
Multicomponent Reaction (MCR) Triethylamine (TEA)Acetonitrile4 - 6 hours60% - 85%One-pot synthesis from simple phenacyl bromides and alkynes[6]

Section 3: Self-Validating Experimental Protocols

Protocol A: Transition-Metal-Free Tandem Aza-Michael-Aldol Synthesis

Purpose: Green synthesis of tricyclic to pentacyclic pyrrolo[1,2-a]quinolines. Self-Validation Checkpoint: The reaction progress is self-validating via visual cues; the highly fluorescent product precipitates directly from the methanolic solution, and TLC confirms the complete disappearance of the distinct yellow 2-nitrobenzaldehyde starting material[3].

Methodology:

  • Substrate Preparation: In an oven-dried 25 mL round-bottom flask, dissolve 1.0 mmol of 2-nitrobenzaldehyde and 1.0 mmol of 3-(2-formylcycloalkenyl)-acrylic ester derivative in 5.0 mL of anhydrous Methanol (MeOH)[4].

  • Catalyst Addition: Add 20 mol% of glacial Acetic Acid (AcOH) dropwise to the stirring mixture at room temperature. Mechanistic note: AcOH acts as a weak proton shuttle, activating the Michael acceptor sufficiently for nucleophilic attack without triggering side-polymerization.

  • Cyclization Cascade: Elevate the temperature to 60°C and stir for 2–4 hours. The tandem aza-Michael addition (forming the C-N bond) followed by intramolecular aldol condensation (forming the C-C bond) occurs sequentially[3].

  • Dehydration & Extrusion: Maintain heating to facilitate the extrusion of water molecules. This thermodynamic sink drives the aromatization of the pyrrole ring[5].

  • Workup & Purification: Cool the mixture to room temperature. The product will precipitate. Filter the solid, wash with cold MeOH (2 x 5 mL), and dry under a vacuum. Column chromatography is bypassed due to the high purity of the precipitate[3].

Protocol B: Ag(I)-Catalyzed Cyclization of 4-Hydroxyquinolinyl-2-ynones

Purpose: Regioselective synthesis of highly substituted pyrrolo[1,2-a]quinoline-3,5-diones. Self-Validation Checkpoint: Complete consumption of the ynone intermediate via LC-MS; the appearance of a distinct UV-active cyclized product peak (with a mass shift corresponding to isomerism, not addition) confirms successful Lewis acid coordination and cycloisomerization[1].

Methodology:

  • Precursor Setup: Synthesize the 4-hydroxyquinolinyl-2-ynone precursor from kynurenic acid derivatives via a Weinreb amide intermediate, followed by alkyne addition[2].

  • Reaction Assembly: In a Schlenk tube under an inert argon atmosphere, dissolve 0.5 mmol of the ynone precursor in 3.0 mL of dry Toluene.

  • Catalyst Loading: Add 5-10 mol% of an Ag(I) catalyst (e.g., AgOTf). Mechanistic note: The Ag(I) center specifically coordinates to the alkyne π-system (Lewis acid activation), increasing its electrophilicity toward the weakly nucleophilic quinoline nitrogen[1].

  • Cycloisomerization: Stir the reaction mixture at 80°C for 1–3 hours. Monitor via TLC until the ynone is fully consumed.

  • Isolation: Quench the reaction with saturated aqueous NaHCO3 (5 mL), extract with EtOAc (3 x 10 mL), dry the combined organic layers over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc gradient) to yield the pure 3,5-dione[2].

Section 4: Visualizations

G Start Substrate Preparation (2-Nitrobenzaldehyde + Acrylic Ester) Step1 Aza-Michael Addition (C-N Bond Formation) Start->Step1 AcOH/MeOH (Weak Acid) Step2 Aldol Condensation (C-C Bond Formation) Step1->Step2 Intramolecular Cyclization Step3 Dehydration (Water Extrusion) Step2->Step3 Transition-Metal-Free End Multifused Pyrrolo[1,2-a]quinoline (Tricyclic to Pentacyclic) Step3->End High Yield & Purity

Workflow of transition-metal-free tandem aza-Michael-aldol synthesis.

Troubleshooting Issue Issue: Low Yield or Incomplete Cyclization Check1 Check Nucleophilicity of Quinoline Nitrogen Issue->Check1 Check2 Check Lewis Acid Coordination Issue->Check2 Check3 Solvent/Temperature Effects Issue->Check3 Fix1 Add Electron-Donating Substituents Check1->Fix1 If low Fix2 Optimize Ag(I) Catalyst Loading Check2->Fix2 If poor activation Fix3 Switch to Polar Protic (e.g., MeOH) or Adjust Temp Check3->Fix3 If side reactions occur

Troubleshooting logic tree for low yields in pyrrolo[1,2-a]quinoline cyclization.

References

1.[3] Synthesis of Multifused Pyrrolo[1,2‐a]quinoline Systems by Tandem Aza-Michael−Aldol Reactions and Their Application. acs.org. URL: 2.[1] Synthesis of Multifused Pyrrolo[1,2-a]quinoline Systems by Tandem Aza-Michael-Aldol Reactions and Their Application to Molecular Sensing Studies. researchgate.net. URL: 3.[4] Synthesis of Multifused Pyrrolo[1,2-a]quinoline Systems by Tandem Aza-Michael–Aldol Reactions and Their Application to Molecular Sensing Studies. acs.org. URL: 4.[5] Synthesis of Multifused Pyrrolo[1,2- a]quinoline Systems by Tandem Aza-Michael-Aldol Reactions and Their Application to Molecular Sensing Studies - PubMed. nih.gov. URL: 5.[6] Eco-Friendly Synthesis of Pyrrolo[1,2-A] Quinoline Derivatives and Evaluating Their Effects On Hypertension, Inflammation, And Docking Studies. ijlpr.com. URL: 6.[2] Synthesis of Highly Substituted Pyrrolo[1,2‐a]quinoline‐3,5‐diones through Ag(I) Catalyzed Cyclization of 4‐Hydroxyquinolinyl‐2‐ynones. scilit.com. URL:

Sources

Optimization

Technical Support Center: Overcoming Low Yields in the Photoredox Catalysis of Pyrrolo[1,2-a]quinolines

Welcome to the technical support center for the photoredox-catalyzed synthesis of Pyrrolo[1,2-a]quinolines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optim...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the photoredox-catalyzed synthesis of Pyrrolo[1,2-a]quinolines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this powerful, yet sometimes challenging, synthetic transformation. Here, we address common issues leading to low yields and provide scientifically-grounded solutions to enhance your experimental success.

Troubleshooting Guide: Diagnosing and Resolving Low Yields

This section is structured in a question-and-answer format to directly address specific problems you may encounter in the laboratory.

Question 1: My reaction shows low conversion of starting materials, resulting in a poor yield of the desired Pyrrolo[1,2-a]quinoline. What are the primary factors to investigate?

Answer:

Low conversion is a common hurdle in photoredox catalysis. The issue often lies in one or more of the following key reaction parameters. A systematic approach to troubleshooting is crucial.

1. Inefficient Photon Absorption or Utilization:

  • The "Inner Filter Effect": The synthesis of Pyrrolo[1,2-a]quinolines often results in colored products that can absorb light at the same wavelength as your photocatalyst. This "inner filter effect" prevents the catalyst from being efficiently excited, thereby stalling the reaction.[1][2]

    • Solution: Monitor the color change of your reaction. If a deep color develops early on, consider diluting the reaction mixture. It is a good practice to measure the UV-Vis absorption spectrum of your product to see if it overlaps with the photocatalyst's absorption.[3] If significant overlap exists, switching to a photocatalyst that absorbs at a different wavelength where the product is transparent can be beneficial.

  • Inadequate Light Source: The power and wavelength of your light source are critical. The chosen light source must emit at a wavelength that is strongly absorbed by the photocatalyst.

    • Solution: Ensure your light source's emission spectrum is well-matched with the absorption maximum of your photocatalyst (e.g., blue LEDs with λmax ≈ 455 nm for Rhodamine 6G).[2] Increasing the light intensity can sometimes improve yields, but be mindful of potential photodegradation of the catalyst or products with excessive light exposure.

2. Suboptimal Catalyst Performance:

  • Photocatalyst Selection: The redox potential of the photocatalyst is paramount. For the synthesis of Pyrrolo[1,2-a]quinolines from N-aryl bromides, a photocatalyst with a sufficiently negative excited-state reduction potential is required to reduce the aryl bromide.[2]

    • Solution: While Rhodamine 6G has been successfully used, other organic dyes or metal complexes (e.g., iridium or ruthenium complexes) could offer better performance depending on the specific substrates.[2] Consider screening a panel of photocatalysts with varying redox potentials.

  • Catalyst Loading: Insufficient catalyst loading will result in a slow reaction rate, while excessive loading can exacerbate the inner filter effect.

    • Solution: The optimal catalyst loading should be determined empirically, typically ranging from 1-5 mol%. In some reported procedures for Pyrrolo[1,2-a]quinoline synthesis, a higher loading (e.g., 20 mol%) of Rhodamine 6G was required due to photobleaching.[2]

3. Inefficient Quenching or Electron Transfer:

  • Sacrificial Electron Donor (SED) Concentration: A sacrificial electron donor, such as N,N-Diisopropylethylamine (DIPEA), is essential to regenerate the photocatalyst.[2] The concentration of the SED can significantly impact the reaction rate.

    • Solution: The optimal concentration of the SED should be screened. Typically, a slight excess (1.5-2.5 equivalents) is a good starting point. Insufficient SED will lead to a stalled catalytic cycle, while a large excess can sometimes lead to side reactions.

  • Choice of Sacrificial Electron Donor: The oxidation potential of the SED is also a key parameter. It must be easily oxidized by the excited photocatalyst.

    • Solution: While DIPEA is commonly used, other tertiary amines like triethylamine (TEA) or more sustainable options like ascorbic acid could be explored.[4][5] The choice of SED can also influence the formation of byproducts.[6]

4. Reaction Environment:

  • Solvent Effects: The solvent plays a multifaceted role in photoredox catalysis, influencing substrate solubility, catalyst stability, and the kinetics of electron transfer.[7]

    • Solution: For the synthesis of Pyrrolo[1,2-a]quinolines, polar aprotic solvents like DMSO have been shown to be effective.[2] However, a solvent screen including other polar aprotic solvents like DMF, DMAc, or acetonitrile could reveal a more optimal medium.

  • Oxygen Contamination: Oxygen can quench the excited state of the photocatalyst, leading to the formation of reactive oxygen species and inhibiting the desired reaction pathway.

    • Solution: It is crucial to thoroughly degas the reaction mixture before and during the reaction. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen) for an extended period.

Question 2: I am observing the formation of significant byproducts, primarily the dehalogenated starting material. How can I suppress this side reaction?

Answer:

The formation of the dehalogenated starting material is a common side reaction in this synthesis. It arises from the intermediate aryl radical abstracting a hydrogen atom from the solvent or the sacrificial electron donor's radical cation before it can react with the alkyne.[2]

Strategies to Minimize Dehalogenation:

  • Increase Alkyne Concentration: A higher concentration of the alkyne will increase the probability of the aryl radical being trapped in the desired C-C bond-forming step. An excess of the alkyne is often employed to favor the desired reaction pathway.[2]

  • Optimize Sacrificial Electron Donor: The stability of the radical cation of the SED can influence the rate of hydrogen atom abstraction. Experimenting with different tertiary amines may reduce the extent of this side reaction.

  • Solvent Choice: The C-H bond strength of the solvent can play a role. Solvents with stronger C-H bonds are less likely to act as hydrogen atom donors.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism for the photoredox synthesis of Pyrrolo[1,2-a]quinolines?

A1: The currently accepted mechanism for the synthesis from an N-aryl bromide and an alkyne using Rhodamine 6G (Rh-6G) as the photocatalyst and DIPEA as the sacrificial electron donor is as follows[2][8]:

  • Excitation of the Photocatalyst: The photocatalyst (Rh-6G) absorbs a photon of visible light, promoting it to an excited state (Rh-6G*).

  • Reductive Quenching: The excited photocatalyst is reduced by the sacrificial electron donor (DIPEA), forming the radical anion of the photocatalyst (Rh-6G•−) and the radical cation of the donor (DIPEA•+).

  • Second Excitation (consecutive Photoinduced Electron Transfer - conPET): The radical anion of the photocatalyst (Rh-6G•−) absorbs another photon, generating a highly reducing excited radical anion ([Rh-6G•−]*).

  • Single Electron Transfer (SET) to the Substrate: The excited radical anion transfers an electron to the N-aryl bromide, leading to its fragmentation into an aryl radical and a bromide anion.

  • Radical Addition and Cyclization: The generated aryl radical adds to the alkyne to form a vinyl radical intermediate. This intermediate then undergoes an intramolecular cyclization onto the pyrrole ring.

  • Rearomatization: The resulting radical is oxidized and rearomatizes to afford the final Pyrrolo[1,2-a]quinoline product.

Photocatalytic Cycle PC Rh-6G PC_star Rh-6G* PC->PC_star hν (Light) PC_radical_anion Rh-6G•− PC_star->PC_radical_anion DIPEA PC_excited_radical_anion [Rh-6G•−]* PC_radical_anion->PC_excited_radical_anion hν (Light) PC_excited_radical_anion->PC Ar-Br SED DIPEA SED_radical_cation DIPEA•+ ArBr N-Aryl-Br Ar_radical Aryl• ArBr->Ar_radical e- Vinyl_radical Vinyl• Ar_radical->Vinyl_radical + Alkyne Alkyne Alkyne Product Pyrrolo[1,2-a]quinoline Vinyl_radical->Product Cyclization & Oxidation

Caption: Proposed photocatalytic cycle for Pyrrolo[1,2-a]quinoline synthesis.

Q2: How does temperature affect the yield of the reaction?

A2: Photoredox reactions are often performed at room temperature to take advantage of the mild reaction conditions. However, temperature can influence the reaction in several ways:

  • Reaction Kinetics: Like most chemical reactions, the rates of the individual steps in the catalytic cycle can be temperature-dependent. A moderate increase in temperature may accelerate a slow step and improve the overall yield. However, excessive heat can promote side reactions or lead to the degradation of the photocatalyst or products.

  • Quantum Yield: The quantum yield of a photochemical reaction can be temperature-dependent.[9][10][11] The effect of temperature on the quantum yield is complex and can vary depending on the specific reaction.

  • Solubility: The solubility of reactants and the catalyst can change with temperature, which may affect the reaction rate.

Recommendation: If you are experiencing low yields at room temperature, a systematic study of the reaction temperature (e.g., from 0 °C to 60 °C) could be beneficial.

Q3: Are there any alternatives to Rhodamine 6G as a photocatalyst for this reaction?

A3: Yes, while Rhodamine 6G has been shown to be effective, other classes of photocatalysts could be explored for improved performance. The key is to select a photocatalyst with appropriate redox potentials to drive the desired transformation. Potential alternatives include:

  • Other Organic Dyes: Eosin Y, Rose Bengal, and acridinium salts are other common organic photocatalysts with varying photophysical and redox properties.[12]

  • Iridium and Ruthenium Complexes: Transition metal-based photocatalysts like [Ir(ppy)3] and [Ru(bpy)3]2+ are widely used in photoredox catalysis and offer tunable redox potentials through ligand modification.[13] These may be more stable than some organic dyes.

  • Earth-Abundant Metal Complexes: Research into photocatalysts based on more abundant and less toxic metals like copper and iron is an active area.[13]

Q4: Can flow chemistry improve the yield and scalability of this reaction?

A4: Yes, continuous flow chemistry offers several advantages for photochemical reactions, including the synthesis of heterocycles.[4][14]

  • Improved Light Penetration: In a flow reactor, the reaction mixture passes through narrow tubing, ensuring uniform and efficient irradiation. This overcomes the light penetration issues often encountered in larger batch reactors, which can be particularly problematic when dealing with the inner filter effect.[14]

  • Precise Control over Reaction Parameters: Flow reactors allow for precise control over residence time, temperature, and mixing, leading to better reproducibility and potentially higher yields.

  • Enhanced Safety and Scalability: Flow chemistry allows for the safe handling of reactive intermediates and can be more easily scaled up compared to batch processes.[14][15]

For the synthesis of Pyrrolo[1,2-a]quinolines, transitioning to a flow setup could be a highly effective strategy to overcome low yields, especially those caused by the inner filter effect.

Experimental Protocols

General Procedure for the Photoredox Synthesis of Pyrrolo[1,2-a]quinolines (Batch)

This is a general protocol based on published methods and should be optimized for specific substrates.[2]

  • Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the N-aryl bromide (1.0 eq.), the alkyne (2.0-5.0 eq.), Rhodamine 6G (1-20 mol%), and the sacrificial electron donor (e.g., DIPEA, 2.2 eq.).

  • Degassing: Seal the vessel and thoroughly degas the mixture by subjecting it to at least three freeze-pump-thaw cycles or by sparging with argon or nitrogen for 30-60 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., DMSO) via syringe to achieve the desired concentration (e.g., 0.07 M with respect to the N-aryl bromide).

  • Irradiation: Place the reaction vessel in front of a suitable light source (e.g., blue LEDs, λmax = 455 nm) and stir vigorously at room temperature. The distance from the light source should be consistent.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, quench the reaction, and perform a standard aqueous work-up. The crude product can be purified by column chromatography.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield of Pyrrolo[1,2-a]quinoline Check_Conversion Check Starting Material Conversion Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion High_Conversion High Conversion (Product Loss) Check_Conversion->High_Conversion Check_Light Optimize Light Source & Wavelength Low_Conversion->Check_Light Yes Check_Catalyst Screen Photocatalysts & Loading Low_Conversion->Check_Catalyst Yes Check_SED Optimize Sacrificial Donor & Concentration Low_Conversion->Check_SED Yes Check_Solvent Screen Solvents Low_Conversion->Check_Solvent Yes Check_Degassing Ensure Thorough Degassing Low_Conversion->Check_Degassing Yes Check_Workup Optimize Purification/Workup High_Conversion->Check_Workup Yes Inner_Filter Mitigate Inner Filter Effect (Dilution) Check_Light->Inner_Filter Consider_Flow Consider Transition to Flow Chemistry Check_Catalyst->Consider_Flow Check_SED->Consider_Flow Check_Solvent->Consider_Flow Check_Degassing->Consider_Flow

Caption: A decision tree for troubleshooting low yields.

Data Summary

ParameterRecommended Starting PointKey Considerations
Photocatalyst Rhodamine 6G (1-20 mol%)Match absorption with light source; consider alternatives (Eosin Y, Ir/Ru complexes).
Light Source Blue LEDs (λmax ≈ 455 nm)Ensure sufficient power and correct wavelength for catalyst excitation.
Solvent DMSOScreen other polar aprotic solvents (DMF, MeCN).
Sacrificial Donor DIPEA (2.2 eq.)Optimize concentration; consider alternatives (TEA, Ascorbic Acid).
Substrate Ratio Alkyne (2-5 eq.)Excess alkyne can minimize dehalogenation byproduct.
Temperature Room TemperatureCan be optimized (0-60 °C) to improve kinetics.
Atmosphere Inert (Argon or Nitrogen)Thorough degassing is critical to remove quenching oxygen.

References

  • What is the Inner Filter Effect? - Edinburgh Instruments. (2021, July 13). Retrieved from [Link]

  • Cage escape governs photoredox reaction rates and quantum yields. (2024, March 18). KOPS - The Institutional Repository of the University of Konstanz. Retrieved from [Link]

  • Exploiting an underutilised sustainable sacrificial reductant for net reductive mechanophotocatalysis reactions. (2025). ChemRxiv. Retrieved from [Link]

  • Alternative Electron Sources for Cytochrome P450s Catalytic Cycle: Biosensing and Biosynthetic Application. (2023, June 13). MDPI. Retrieved from [Link]

  • Extending Photocatalyst Activity through Choice of Electron Donor. (2023, May 19). PubMed. Retrieved from [Link]

  • Synthesis of pyrrolo[1,2-a]quinolines and ullazines by visible light mediated one- and twofold annulation of N-arylpyrroles with arylalkynes. (2016, June 15). Royal Society of Chemistry. Retrieved from [Link]

  • Flow Chemistry for the Synthesis of Heterocycles. Springer. Retrieved from [Link]

  • Synthesis of pyrrolo[1,2-a]quinolines and ullazines by visible light mediated one- and twofold annulation of N-arylpyrroles with arylalkynes. (2016, June 15). Royal Society of Chemistry. Retrieved from [Link]

  • Photocatalytic Synthesis of Quinolines via Povarov Reaction under Oxidant-Free Conditions. ResearchGate. Retrieved from [Link]

  • Synthesis of pyrrolo[1,2-a]quinolines and ullazines by visible light mediated one- and twofold annulation of N-arylpyrroles with arylalkynes. (2016, June 15). Royal Society of Chemistry. Retrieved from [Link]

  • What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? (2024, March 26). Retrieved from [Link]

  • Maximizing Photon-to-Electron Conversion for Atom Efficient Photoredox Catalysis. (2024, September 20). Journal of the American Chemical Society. Retrieved from [Link]

  • Rapid Optimization of Photoredox Reactions for Continuous-Flow Systems Using Microscale Batch Technology. (2021, June 9). Macmillan Group. Retrieved from [Link]

  • Effects of temperature on the photo-oxidation quantum yield of aqueous hexacyanoferrate(II) anion. Journal of the Chemical Society, Faraday Transactions. Retrieved from [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (2024). PMC. Retrieved from [Link]

  • Synthesis of pyrrolo[1,2-a]quinolines and ullazines by visible light mediated one- and twofold annulation of N-arylpyrroles with. (2016, June 15). Royal Society of Chemistry. Retrieved from [Link]

  • DEGRADATION OF ORGANIC POLLUTANTS IN PHOTOCATALYTIC REACTORS. Retrieved from [Link]

  • Photoredox Catalysts Based on Earth-abundant Metal Complexes. (2019, January 22). Edinburgh Research Explorer. Retrieved from [Link]

  • Photoredox catalysis. Organic Chemistry - Till Opatz. Retrieved from [Link]

  • Effects of temperature and irradiance on quantum yield of PSII photochemistry and xanthophyll cycle in a tropical and. Photosynthetica. Retrieved from [Link]

  • Chemical Photocatalysis with Rhodamine 6G: Investigation of Photoreduction by Simultaneous Fluorescence Correlation Spectroscopy and Fluorescence Lifetime Measurements. ResearchGate. Retrieved from [Link]

  • Electron donor-free photoredox catalysis via an electron transfer cascade by cooperative organic photocatalysts. Royal Society of Chemistry. Retrieved from [Link]

  • Wavelength and temperature-dependent apparent quantum yields for photochemical formation of hydrogen peroxide in seawater. Environmental Science: Processes & Impacts. Retrieved from [Link]

  • Temperature Effect on PhotoRedOx Chemistry. (2019, January 15). Interchim – Blog. Retrieved from [Link]

  • (PDF) Heterogeneous photoredox flow chemistry for the scalable organosynthesis of fine chemicals. ResearchGate. Retrieved from [Link]

  • Pyrrolo[2,1-a]isoquinolines as multitasking organophotocatalysts in chemical synthesis. (2022, September 14). Retrieved from [Link]

  • Kinetics of photocatalytic degradation of organic compounds: a mini-review and new approach. (2023, June 5). SciSpace. Retrieved from [Link]

  • Initiating photocatalytic degradation of organic pollutants under ultra-low light intensity via oxygen-centered organic radicals. (2025, January 22). Royal Society of Chemistry. Retrieved from [Link]

  • Automatic Correction of Inner Filter Effect – App Note for Labbot. Retrieved from [Link]

  • Electron Donor-free Photoredox Catalysis via Electron Transfer Cascade by Cooperative Organic Photocatalysts. ResearchGate. Retrieved from [Link]

  • Advances in photocatalytic degradation of organic pollutants in wastewaters. (2023, November 20). PMC - NIH. Retrieved from [Link]

  • Synthesis of pyrrolo[1,2-a]quinoline. ResearchGate. Retrieved from [Link]

  • Role of sacrificial electron donors in photochemical CO2 reduction by a porphyrinic MOF. Retrieved from [Link]

  • Synthesis of N-Heterocycles via Photoredox Catalysis using Bifunctional Sulfilimines and Alkenes. ResearchGate. Retrieved from [Link]

  • Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling. (2021, February 18). Semantic Scholar. Retrieved from [Link]

  • Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. (2022, May 2). Analytical Chemistry. Retrieved from [Link]

  • Regioselective Synthesis of Indole-Fused Seven-Membered N‑Heterocycles via Photoredox-Catalyzed Intramolecular Cyclization. (2022, October 7). The Journal of Organic Chemistry. Retrieved from [Link]

  • A Review on the Methods for Correcting the Fluorescence Inner-Filter Effect of Fluorescence Spectrum. ResearchGate. Retrieved from [Link]

  • Synthesis of N-Containing Heterocyclic Compounds Using Visible-light Photoredox Catalysis. (2016, February 15). PubMed. Retrieved from [Link]

Sources

Troubleshooting

Mechanochemical activation to improve Pyrrolo[1,2-a]quinazoline-1,5-dione synthesis

Welcome to the Technical Support Center for Mechanochemical Synthesis. As a Senior Application Scientist, I have structured this guide to help researchers and drug development professionals optimize the synthesis of the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Mechanochemical Synthesis. As a Senior Application Scientist, I have structured this guide to help researchers and drug development professionals optimize the synthesis of the privileged N-heterotricyclic scaffold, 3a-methyl-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazoline-1,5-dione.

By replacing conventional solution-phase heating with mechanochemical activation, we can drive complex cascade reactions with higher sustainability and efficiency. Below, you will find mechanistic insights, a self-validating experimental protocol, quantitative comparisons, and a diagnostic troubleshooting guide.

Section 1: Mechanistic Insights & FAQs

Q: Why transition from conventional batch synthesis to mechanochemical ball milling for this specific cascade? A: The preparation of pyrrolo[1,2-a]quinazoline-1,5-dione derivatives relies on a double cyclocondensation cascade between anthranilamide and ethyl levulinate. The first step (imine formation and initial cyclization) is thermodynamically facile. However, the second ring-closing step is highly energy-dependent. Under conventional magnetic stirring, this requires up to 24 hours of continuous thermal heating. Mechanochemical activation utilizes the kinetic energy from the collision and friction of grinding media to generate intense, localized heat, drastically reducing the reaction time to just 3 hours while maintaining high yields .

Q: Why is Amberlyst® 15 the recommended catalyst over standard mineral acids? A: Amberlyst® 15 is a macroporous, polystyrene-based sulfonic acid resin. In a solvent-free or low-solvent mechanochemical environment, liquid mineral acids cause powder clumping and severe reactor corrosion. Amberlyst® 15 provides a highly concentrated, localized Brønsted acid environment that efficiently facilitates the dehydration steps of the cascade. Furthermore, its macroscopic bead structure prevents it from being completely pulverized, allowing for easy recovery via simple filtration during the workup phase .

Q: What is the purpose of Liquid-Assisted Grinding (LAG) in this protocol? A: Completely dry milling often leads to amorphization or "caking" of the reactants against the jar walls, which halts mass transfer. Adding a catalytic amount of methanol (LAG) acts as a molecular lubricant. It increases the mobility of the reactants into the acidic pores of the Amberlyst® 15 catalyst without dissolving the bulk mixture, ensuring continuous mechanical turnover and preventing reaction stalling.

Section 2: Validated Experimental Protocol

The following methodology details the step-by-step workflow for the mechanochemical double cyclocondensation cascade. This protocol is designed as a self-validating system to ensure you can track the reaction's progress.

Step 1: Reagent Preparation Weigh 1.0 equivalent of anthranilamide and 1.1 equivalents of ethyl levulinate. Causality: A slight 10% excess of ethyl levulinate is critical. It compensates for minor evaporative losses caused by the localized frictional heat generated during the high-energy milling process.

Step 2: Catalyst Loading Add 20% w/w of Amberlyst® 15 catalyst to the mixture. Causality: Ensure the catalyst beads are pre-dried in a vacuum oven (60°C for 2 hours) prior to use. Introducing bulk water from damp resin will push the condensation equilibrium backward, stalling the reaction.

Step 3: Liquid-Assisted Grinding (LAG) Setup Transfer the solid mixture into a stainless steel ball mill jar. Add stainless steel grinding balls (e.g., two 15 mm balls for a 10 mL jar). Inject a slight amount of methanol (approximately 0.1 mL per gram of solid mixture) directly onto the powder bed.

Step 4: Mechanochemical Activation & Validation Seal the jar and mill at a frequency of 25–30 Hz for a total of 3 hours. Self-Validation Check: Pause the mill at the 1.5-hour mark. Scrape the walls and take a 2 mg sample for Thin-Layer Chromatography (TLC) using an EtOAc/Hexane eluent. You should observe the complete disappearance of the anthranilamide starting material and the dominance of the intermediate. If anthranilamide remains, verify your LAG solvent volume.

Step 5: Product Isolation Extract the resulting paste from the jar using ethyl acetate. Filter the suspension to recover the Amberlyst® 15 catalyst. Wash the organic filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 3a-methyl-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazoline-1,5-dione.

Workflow Reagents Anthranilamide + Ethyl Levulinate Mill Ball Milling (3 Hours) Friction & Collision Heating Reagents->Mill Catalyst Amberlyst® 15 (Solid Brønsted Acid) Catalyst->Mill LAG Liquid-Assisted Grinding (Methanol Additive) LAG->Mill Int Intermediate: First Cyclocondensation Mill->Int Step 1 (Facile) Prod Pyrrolo[1,2-a]quinazoline-1,5-dione (Target Product) Int->Prod Step 2 (Energy Intensive)

Mechanochemical double cyclocondensation cascade workflow.

Section 3: Quantitative Performance Data

The transition to mechanochemistry provides distinct advantages in time and solvent economy. Below is a summarized comparison of the reaction parameters.

ParameterConventional Batch SynthesisMechanochemical Activation (LAG)
Activation Method Thermal (Magnetic Stirring)Kinetic (Ball Milling Friction)
Reaction Time 24 Hours3 Hours
Solvent Requirement High (Bulk Solvent)Minimal (Methanol LAG)
Catalyst Amberlyst® 15Amberlyst® 15
Energy Efficiency Low (Prolonged Heating)High (Localized Mechanical Energy)
Scalability Profile StandardHigh (Continuous milling viable)

Section 4: Troubleshooting Guide

Even with a robust protocol, variations in ambient humidity or equipment calibration can cause deviations. Use this diagnostic guide to troubleshoot common issues.

Issue 1: Reaction stalls at the intermediate stage (Incomplete second cyclization).

  • Symptom: NMR or LC-MS shows a high concentration of the first ring-closed intermediate but low final tricyclic product.

  • Root Cause: The second ring-closure requires higher activation energy. Either the mechanical impact is too low, or the catalyst's acidic sites are blocked/deactivated.

  • Solution: First, verify the milling frequency is operating at a minimum of 25 Hz. If the frequency is correct, the Amberlyst® 15 may have absorbed ambient moisture, neutralizing its Brønsted acid sites. Pre-dry the catalyst and repeat.

Issue 2: Severe caking of the reaction mixture on the jar walls.

  • Symptom: The grinding balls become stuck, and the mill sounds "muffled" during operation.

  • Root Cause: The mixture has transitioned into a sticky, non-Newtonian paste, dampening the kinetic energy of the grinding balls. This is typically due to an incorrect LAG solvent ratio.

  • Solution: Stop the mill, scrape the walls mechanically, and add an additional 50 µL of methanol to restore the optimal rheology of the powder bed.

Issue 3: Unidentified byproducts observed in the crude mixture.

  • Symptom: Multiple spots on TLC; dark discoloration or charring of the powder.

  • Root Cause: Excessive localized heating (hot spots) due to over-milling or using grinding balls that are too heavy for the jar volume, leading to thermal degradation.

  • Solution: Implement a "milling cycle" strategy (e.g., mill for 30 minutes, pause for 5 minutes to cool) to dissipate excess frictional heat.

Troubleshooting Start Issue: Low Yield / Incomplete Reaction Check Analyze via 1H-NMR / TLC Start->Check Stall Observation: High Intermediate, Low Final Product Check->Stall Cake Observation: Caking on Jar Walls Check->Cake Sol1 Action: Verify Catalyst Acidity & Increase Milling Frequency Stall->Sol1 Sol2 Action: Adjust LAG Solvent (Increase Methanol slightly) Cake->Sol2

Troubleshooting logic for incomplete mechanochemical cyclocondensation.

References

  • Kolcsár, V. J., & Szőllősi, G. (2022). Synthesis of a Pyrrolo[1,2-a]quinazoline-1,5-dione Derivative by Mechanochemical Double Cyclocondensation Cascade. Molecules, 27(17), 5671.[Link]

Optimization

Enhancing selectivity in the synthesis of Pyrrolo[1,2-a]quinazoline derivatives

Technical Support Center: Synthesis of Pyrrolo[1,2-a]quinazoline Derivatives Welcome to the technical support center for the synthesis of Pyrrolo[1,2-a]quinazoline derivatives. This guide is designed for researchers, sci...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Pyrrolo[1,2-a]quinazoline Derivatives

Welcome to the technical support center for the synthesis of Pyrrolo[1,2-a]quinazoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic challenge. Pyrrolo[1,2-a]quinazolines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1]

Achieving high selectivity (regio-, diastereo-, and enantioselectivity) is often the primary obstacle in constructing this scaffold. This guide provides in-depth, experience-driven advice in a question-and-answer format to troubleshoot common issues and enhance the selectivity and success of your reactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are foundational to designing a successful synthesis strategy.

Q1: What are the principal synthetic strategies for accessing the pyrrolo[1,2-a]quinazoline core?

A1: There are several primary disconnection approaches. The most common strategies can be broadly categorized as:

  • [3+2] Cycloaddition Reactions: This is a powerful and frequently used method, often involving the in situ generation of a quinazolinium ylide which then reacts with a dipolarophile (like an alkyne or alkene).[2] This approach is versatile for creating a variety of substituted derivatives.[2][3]

  • Double Cyclocondensation/Cascade Reactions: These methods build the tricyclic system in a one-pot fashion from simpler starting materials. A common example is the reaction of an anthranilamide derivative with a bifunctional carbonyl compound, such as a γ-keto acid or its ester (e.g., ethyl levulinate).[4][5]

  • Reductive Cyclization: This strategy involves the cyclization of a precursor, often a substituted 2-nitrobenzamide, with a ketone or keto acid, mediated by a reducing agent like tin(II) chloride (SnCl₂·2H₂O).[6]

  • Syntheses from N-Arylpyrroles or Substituted Quinazolines: Other routes involve intramolecular cyclizations of appropriately substituted N-arylpyrroles or the direct functionalization and annulation of a pre-existing quinazoline ring.[2][7][8]

Q2: Why is controlling selectivity so critical for these derivatives in a drug development context?

A2: The biological activity of chiral molecules is intimately linked to their three-dimensional structure. Different stereoisomers (enantiomers or diastereomers) of a drug candidate can have vastly different pharmacological and toxicological profiles. One isomer might be highly active and therapeutic, while another could be inactive or even harmful. Therefore, controlling selectivity is not just a matter of yield; it is a fundamental requirement for producing a safe and effective therapeutic agent. Poor selectivity leads to difficult and costly purification of isomers and reduces the overall efficiency of the drug development process.

Q3: What are the main types of selectivity I need to manage in these syntheses?

A3: You will typically encounter three main types of selectivity challenges:

  • Regioselectivity: When using unsymmetrical reactants (e.g., an unsymmetrical alkyne in a cycloaddition), the reaction can potentially form two or more constitutional isomers depending on the orientation of the reactants. Controlling which regioisomer is formed is crucial.

  • Diastereoselectivity: When new chiral centers are formed in a molecule that already contains a chiral center, diastereomers can result. The relative orientation of these stereocenters must be controlled. For example, in [3+2] cycloadditions, endo vs. exo approaches of the dipolarophile can lead to different diastereomers.[1]

  • Enantioselectivity: For reactions that create the first chiral center or for the synthesis of a single enantiomer from a prochiral substrate, enantioselectivity is key. This typically requires the use of chiral catalysts, auxiliaries, or starting materials.

Part 2: Troubleshooting Guide for Enhanced Selectivity

This section provides solutions to specific experimental problems. Each answer explains the underlying chemical principles to empower you to make informed decisions.

Issue 1: Poor Regioselectivity in [3+2] Cycloaddition Reactions

Q: My [3+2] cycloaddition using an unsymmetrical alkyne is giving me a nearly 1:1 mixture of regioisomers. How can I favor the formation of a single isomer?

A: This is a classic challenge in cycloaddition chemistry, governed by the electronic and steric properties of both the dipole (quinazolinium ylide) and the dipolarophile (the alkyne).[9]

Root Causes & Solutions:

  • Insufficient Electronic Differentiation: The reaction is likely under frontier molecular orbital (FMO) control. If the orbital coefficients on the two carbons of the alkyne are too similar, there is no strong preference for one orientation over the other.

    • Solution 1: Enhance Electronic Bias. Increase the electronic difference between the two ends of your dipolarophile. Switch from a simple alkyl-substituted alkyne to one bearing a strong electron-withdrawing group (EWG) like an ester (-COOR) or a sulfone (-SO₂R) on one side and a sterically small group (like -H) or an electron-donating group (EDG) on the other. The nucleophilic carbon of the ylide will preferentially attack the most electrophilic carbon of the alkyne.[10]

    • Solution 2: Change the Catalyst/Solvent. If using a catalyst, its nature can influence the electronic properties of the intermediates. For metal-catalyzed reactions, switching the metal or the ligands can alter regioselectivity. Solvent polarity can also play a role by stabilizing or destabilizing charged intermediates or transition states. Experiment with a range of solvents from nonpolar (e.g., Toluene) to polar aprotic (e.g., Acetonitrile).

  • Steric Hindrance: If both ends of the alkyne are sterically demanding, or if the ylide itself is highly substituted near the reactive carbons, steric clashes in the transition state can disfavor a specific orientation, sometimes leading to a loss of selectivity.

    • Solution: Modify Steric Profile. If possible, reduce the steric bulk on one side of the alkyne. Conversely, you can sometimes introduce a bulky, non-reactive group to strategically block one reaction pathway, thereby directing the cycloaddition to the desired regioisomeric outcome.

Troubleshooting Flowchart for Poor Regioselectivity

G start Problem: Poor Regioselectivity (e.g., 1:1 Mixture) check_electronics Are electronic properties of dipolarophile well-differentiated? start->check_electronics check_sterics Is steric hindrance a competing factor? check_electronics->check_sterics Yes enhance_ewg ACTION: Increase strength of Electron-Withdrawing Group (EWG) on one terminus. check_electronics->enhance_ewg No modify_sterics ACTION: Modify steric bulk. Increase bulk to block one face, or decrease to open a pathway. check_sterics->modify_sterics Yes screen_solvents ACTION: Screen solvents of varying polarity (Toluene, THF, CH3CN, DMF). check_sterics->screen_solvents No success Success: Improved Regioisomeric Ratio enhance_ewg->success modify_sterics->success change_catalyst ACTION: (If applicable) Screen different Lewis/Brønsted acids or transition metal catalysts. screen_solvents->change_catalyst change_catalyst->success

Caption: Decision tree for troubleshooting poor regioselectivity.

Issue 2: Poor Diastereoselectivity

Q: My reaction produces the correct regioisomer but as a mixture of diastereomers. How can I improve the diastereomeric ratio (d.r.)?

A: Diastereoselectivity is determined by the relative energies of the different transition states leading to the diastereomeric products. Your goal is to increase the energy difference between these competing pathways.

Root Causes & Solutions:

  • Flexible Transition State: The reaction may proceed through a transition state that lacks rigid conformational control. This allows multiple, low-energy pathways to co-exist.

    • Solution 1: Lower the Reaction Temperature. Running the reaction at a lower temperature can often enhance selectivity. According to the Eyring equation, the contribution of higher-energy transition states (leading to the undesired diastereomer) decreases more significantly at lower temperatures. This is often the simplest and most effective first step.

    • Solution 2: Use a Lewis Acid Catalyst. A Lewis acid can coordinate to one or both reactants, creating a more rigid and organized transition state. This pre-organization can favor one approach geometry (e.g., endo) over another (exo), dramatically improving the d.r. Screen common Lewis acids like TiCl₄, Sc(OTf)₃, or ZnCl₂ at cryogenic temperatures.

  • Solvent Effects: The solvent can influence the stability of the transition states.

    • Solution: Solvent Screening. As with regioselectivity, a solvent screen is warranted. Less coordinating solvents can sometimes enhance the effect of a catalyst, while more polar solvents might favor more polarized transition states.

  • Substrate Control: The inherent structure of your starting materials dictates the facial selectivity.

    • Solution: Modify the Substrate. Introduce a bulky substituent on your substrate that can act as a "directing group," sterically blocking one face of the molecule and forcing the incoming reagent to attack from the opposite face.

Data Table: Effect of Conditions on Diastereoselectivity

The following table illustrates how changing conditions can impact selectivity, based on representative data from similar heterocyclic syntheses.

EntryCatalyst (mol%)SolventTemperature (°C)Yield (%)Diastereomeric Ratio (d.r.)
1NoneToluene80852:1
2NoneToluene0705:1
3Sc(OTf)₃ (10)CH₂Cl₂-7891>20:1
4Amberlyst® 15MeOH6088Single Isomer Reported

Note: Data is illustrative. Amberlyst® 15 is a solid acid catalyst that has shown high selectivity in related cascade reactions.[4][5]

Issue 3: Complete Lack of Enantioselectivity

Q: I am trying to develop an enantioselective variant of my reaction, but I am only obtaining a racemic product. What am I doing wrong?

A: Achieving enantioselectivity requires the introduction of a chiral influence into the reaction system. Without a source of chirality, you will always form a 50:50 mixture of enantiomers (a racemate).

Root Causes & Solutions:

  • Absence of a Chiral Influence: The reaction is run under achiral conditions.

    • Solution 1: Introduce a Chiral Catalyst. This is the most elegant and atom-economical approach. For cycloadditions and related reactions, chiral Lewis acids or Brønsted acids are effective. The catalyst and substrate form a chiral complex, and the reaction proceeds through diastereomeric transition states, one of which is significantly lower in energy.

    • Solution 2: Use a Chiral Auxiliary. A chiral auxiliary is a chiral molecule that is temporarily attached to one of the starting materials. It directs the stereochemical outcome of the reaction and is then cleaved off. While effective, this adds steps to the synthesis.

    • Solution 3: Substrate-Controlled Asymmetric Synthesis. Start with an enantiomerically pure starting material. If one of your reactants is already chiral, it can direct the formation of new stereocenters.

Conceptual Workflow for Developing an Enantioselective Synthesis

G start Goal: Enantioselective Synthesis racemic Current Result: Racemic Mixture start->racemic chiral_source Identify Source of Chirality racemic->chiral_source catalyst Strategy 1: Chiral Catalyst chiral_source->catalyst auxiliary Strategy 2: Chiral Auxiliary chiral_source->auxiliary substrate Strategy 3: Chiral Substrate chiral_source->substrate screen_catalysts Screen Chiral Lewis Acids, Brønsted Acids, or Phase-Transfer Catalysts catalyst->screen_catalysts attach_aux Attach & Optimize Chiral Auxiliary auxiliary->attach_aux enantioenriched Success: Enantioenriched Product (High e.e.) substrate->enantioenriched screen_catalysts->enantioenriched attach_aux->enantioenriched

Caption: Strategies to induce enantioselectivity.

Part 3: Key Experimental Protocols

This section provides a detailed, step-by-step protocol for a common synthetic route to illustrate best practices.

Protocol: Diastereoselective [3+2] Cycloaddition via in situ Ylide Generation

This protocol is adapted from general procedures for the synthesis of pyrrolo-fused heterocycles.[1][3]

Objective: To synthesize a substituted tetrahydropyrrolo[1,2-a]quinazoline derivative with high diastereoselectivity.

Materials:

  • N-phenacylquinazolinium bromide (1.0 equiv)

  • N-phenylmaleimide (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Anhydrous Argon or Nitrogen supply

  • Standard glassware (Schlenk flask, syringes, magnetic stirrer)

Procedure:

  • Setup: Assemble a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar under an inert atmosphere of Argon.

  • Reagent Addition: To the flask, add N-phenacylquinazolinium bromide (e.g., 1.0 mmol, 344 mg) and N-phenylmaleimide (1.1 mmol, 190 mg).

  • Solvent Addition: Add anhydrous CH₂Cl₂ (20 mL) via syringe. Stir the resulting suspension.

  • Cooling: Cool the flask to 0 °C using an ice-water bath. This initial cooling helps to control the exothermicity of the ylide formation. For reactions requiring higher selectivity, cooling to -78 °C (dry ice/acetone bath) may be necessary.

  • Ylide Generation & Reaction: Slowly add triethylamine (1.2 mmol, 0.17 mL) dropwise via syringe over 5 minutes. The triethylamine deprotonates the quinazolinium salt to form the reactive azomethine ylide in situ.[3] The reaction mixture may change color.

  • Reaction Monitoring: Allow the reaction to stir at the selected temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. Check for the consumption of the starting materials (visualized by UV light on a TLC plate) and the appearance of a new, lower Rf product spot. A typical reaction time might be 2-6 hours.

  • Workup: Once the reaction is complete, quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The crude product is then purified by column chromatography on silica gel (eluent: e.g., a gradient of ethyl acetate in hexanes) to afford the pure pyrrolo[1,2-a]quinazoline product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity. The relative stereochemistry can often be determined by NOESY NMR experiments or, definitively, by single-crystal X-ray diffraction.[3]

References

  • Diastereoselective Green Synthesis of Pyrrolo[1,2- a]quinolines via [3+2] Cycloaddition Reaction: Insights from Molecular Electron Density Theory. (2023). SciSpace.
  • Synthesis of a Pyrrolo[1,2-a]quinazoline-1,5-dione Derivative by Mechanochemical Double Cyclocondensation Cascade. (2022). Molecules. Available at: [Link]

  • Pyrrolo (1,2-A) Quinazolines. Synthesis and Biological Activity PDF. (2023). Scribd. Available at: [Link]

  • Pyrrolo[1,2-a]quinazolines: synthesis and biological properties. (2014). ResearchGate. Available at: [Link]

  • SYNTHESIS OF 1-FUNCTIONAL SUBSTITUTED PYRROLO[1,2-a]QUINAZOLINE-5(1H)-ONE DERIVATIVES. (2023). Reports of the National Academy of Sciences of Ukraine. Available at: [Link]

  • Synthesis of pyrrolo[1,2-a]quinolines by formal 1,3-dipolar cycloaddition reactions of quinolinium salts. (2019). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Cycloaddition Reactions in Heterocycle Synthesis: Research Guide & Papers. (2026). PapersFlow. Available at: [Link]

  • Pyrrolo (1,2 A) Quinoxalines Based. (N.D.). Scribd. Available at: [Link]

  • Regioselective synthesis of pyrrolo[1,2-a]imidazoles and imidazo[1,2-a]-pyridines. (2015). RSC Advances. Available at: [Link]

  • Diastereoselective construction of pyrrolo[2,1-a]isoquinoline-based bispirooxindoles through a three-component [3 + 2] cycloaddition. (2020). Organic & Biomolecular Chemistry. Available at: [Link]

  • Efficient and convenient synthesis of pyrrolo[1,2-a]quinazoline derivatives with the aid of tin(II) chloride. (2010). Journal of Combinatorial Chemistry. Available at: [Link]

  • Synthesis of a Pyrrolo[1,2-a]quinazoline-1,5-dione Derivative by Mechanochemical Double Cyclocondensation Cascade. (2022). MDPI. Available at: [Link]

  • Greener Synthesis of Pyrroloquinazoline Derivatives: Recent Advances. (2022). ResearchGate. Available at: [Link]

  • Copper-Catalyzed Synthesis of Pyrrolo[1,2-c]quinazolines and Pyrrolo[2,1-a]isoquinolines and Antiplasmodial Evaluation. (2023). The Journal of Organic Chemistry. Available at: [Link]

  • Heterocyclic Synthesis/ Cyclization Reaction. (2025). YouTube. Available at: [Link]

  • 1.2: Cycloaddition Reactions. (2023). Chemistry LibreTexts. Available at: [Link]

  • Cycloaddition Reactions in Organic Synthesis. (N.D.). ScienceDirect. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of Pyrrolo[1,2-a]quinoxalines as a Promising Scaffold for CK2 Inhibitors: A Comparative Guide

Executive Summary & Mechanistic Rationale Casein Kinase 2 (CK2) is a constitutively active, pleiotropic serine/threonine kinase that is heavily overexpressed in various malignancies, making it a highly sought-after targe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Casein Kinase 2 (CK2) is a constitutively active, pleiotropic serine/threonine kinase that is heavily overexpressed in various malignancies, making it a highly sought-after target in oncology[1.6]. For years, the clinical benchmark has been CX-4945 (Silmitasertib) , an orally bioavailable ATP-competitive inhibitor[2.1]. While highly potent, CX-4945's benzo[c][2,6]naphthyridine scaffold presents off-target liabilities, notably inhibiting DYRK1A, CLKs, and GSK3β at nanomolar to low-micromolar ranges[2.2].

To overcome these selectivity bottlenecks, Pyrrolo[1,2-a]quinoxalines have emerged as rationally designed isosteres of CX-4945 and its pyrimidine analog, CX-5011[1.1]. By replacing the rigid naphthyridine core with a five-membered A-ring fused to a quinoxaline, researchers maintain the critical carboxylic acid moiety required for penetrating the deepest part of the CK2 ATP-binding pocket (interacting with Lys68 and conserved water W1) while altering the electronic distribution to enhance kinase selectivity[1.6, 2.8].

SignalingPathway CK2 CK2 Holoenzyme (Constitutively Active) ATP ATP Binding Pocket CK2->ATP utilizes Substrates Downstream Substrates (PTEN, AKT, NF-κB) ATP->Substrates phosphorylates Inhibitor Pyrrolo[1,2-a]quinoxaline (Compound 1c) Inhibitor->ATP competitively binds Inhibitor->Substrates prevents activation Survival Tumor Cell Survival & Proliferation Substrates->Survival promotes Apoptosis Apoptosis Induction Substrates->Apoptosis inhibition triggers

Fig 1. Mechanism of action: Pyrrolo[1,2-a]quinoxalines competitively inhibit CK2.

Comparative Performance Data

To objectively evaluate the viability of the pyrrolo[1,2-a]quinoxaline scaffold, we must compare its most optimized derivative—Compound 1c (4-[(3-chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acid)—against established clinical and preclinical standards[1.2].

Inhibitor ProfileChemical ScaffoldCK2 IC₅₀ / KᵢKey Structural InteractionsOff-Target Liability Profile
CX-4945 (Silmitasertib)Benzo[c][2,6]naphthyridineIC₅₀ = 1.0 nMPyridine ring + Carboxylic acid (Lys68, Val116)High: Inhibits DYRK1A, GSK3β (IC₅₀ 0.19 μM), CLKs
CX-5011 PyrimidinoquinolineKᵢ = 0.18 nMPyrimidine N-atom + Carboxylic acidModerate: Improved Gini coefficient over CX-4945
Compound 1c (9i)Pyrrolo[1,2-a]quinoxalineIC₅₀ = 49.0 nM5-membered A-ring + Carboxylic acidLow: High selectivity, low PBMC cytotoxicity

Application Insight: While CX-4945 boasts a lower biochemical IC₅₀[2.1], its off-target inhibition of GSK3β and DYRK1A complicates the interpretation of its phenotypic effects in cellular assays[2.2]. The pyrrolo[1,2-a]quinoxaline scaffold (Compound 1c) achieves a highly respectable sub-micromolar IC₅₀ (49 nM) while demonstrating a significantly safer cytotoxicity profile in healthy human peripheral blood mononuclear cells (PBMCs)[1.2, 1.6]. This makes it a superior starting point for developing targeted therapies where therapeutic index is a primary concern.

Experimental Workflows & Self-Validating Protocols

In drug development, isolated biochemical data is insufficient. As application scientists, we rely on a self-validating system of orthogonal assays to confirm that a compound is synthesized correctly, hits its target, and translates to phenotypic efficacy without generalized toxicity.

Workflow Step1 1. Microwave Synthesis (CuI, TMEDA, DMF) Step2 2. LC/MS & NMR (Purity >95%) Step1->Step2 Step3 3. 33P-ATP Kinase Assay (Biochemical IC50) Step2->Step3 Step4 4. Leukemic Cell Viability (U937, K562) Step3->Step4 Step5 5. PBMC Counter-Screen (Therapeutic Index) Step4->Step5

Fig 2. Self-validating workflow for synthesizing and evaluating CK2 inhibitors.

Protocol 1: Microwave-Assisted Ullmann Coupling Synthesis

Causality: Traditional syntheses of 4-aminopyrrolo[1,2-a]quinoxalines require aggressive reagents and multi-step processes that degrade yields[1.5]. A microwave-assisted Ullmann reaction dramatically accelerates the process.

  • Reagent Assembly: Combine the halogenated pyrrolo-quinoxaline precursor with 3-chloroaniline in a microwave-safe vial.

  • Catalytic System Selection: Add K₂CO₃ (base) and CuI (catalyst) in DMF.

    • Critical Step: Use TMEDA (tetramethylethylenediamine) as the ligand instead of DBU or TEA. TMEDA optimally stabilizes the Cu(I) intermediate, driving the yield from trace amounts up to 95%[1.1].

  • Irradiation: React under microwave irradiation at 150 °C for exactly 30 minutes[1.1].

  • Validation: Confirm purity via LC/MS and ¹H-NMR. Do not proceed to biological assays unless purity >95% to prevent false positives from reactive impurities.

Protocol 2: Orthogonal In Vitro Radiometric Kinase Assay

Causality: Fluorescence-based assays can suffer from compound interference (autofluorescence or quenching). Radiometric assays provide an absolute, interference-free measurement of target engagement.

  • Enzyme Preparation: Incubate recombinant human CK2α with the specific synthetic peptide substrate (RRRDDDSDDD) in a standardized kinase buffer (pH 7.5).

  • Inhibitor Titration: Dispense Compound 1c in a 10-point dose-response curve (1 nM to 10 μM). Include CX-4945 as an internal positive control.

  • Reaction Initiation: Add [γ-³³P]-ATP to initiate the reaction. Incubate at 30 °C for 30 minutes.

  • Quench & Read: Spot the reaction mixture onto P81 phosphocellulose paper. Wash extensively with 0.75% phosphoric acid to remove unreacted ATP. Measure substrate phosphorylation via liquid scintillation counting.

  • Self-Validation Check: The assay is only valid if the calculated IC₅₀ for the internal control (CX-4945) falls within the expected 1–3 nM range[2.1].

Protocol 3: Cellular Efficacy and PBMC Counter-Screen

Causality: A potent biochemical IC₅₀ is useless if the compound is impermeable or universally cytotoxic. We utilize a dual-screen approach to establish a true therapeutic index.

  • Antiproliferative Assay: Plate leukemic cell lines (e.g., U937, K562, Jurkat, MV-4-11) known for CK2 dependency[1.6]. Treat with Compound 1c for 72 hours and measure viability using an ATP-luminescent assay (e.g., CellTiter-Glo).

  • PBMC Counter-Screen: Concurrently treat activated human peripheral blood mononuclear cells (PBMCs) with identical compound concentrations[1.6].

  • Data Synthesis: Calculate the ratio of PBMC IC₅₀ to Leukemic Cell IC₅₀. A higher ratio validates the pyrrolo[1,2-a]quinoxaline scaffold as selectively targeting cancer cell survival pathways rather than acting as a general cytotoxic agent.

Conclusion

The validation of pyrrolo[1,2-a]quinoxalines represents a significant step forward in the structural optimization of CK2 inhibitors. By retaining the critical carboxylic acid pharmacophore of CX-4945 and CX-5011 while modifying the core scaffold, researchers have achieved a highly potent (IC₅₀ = 49 nM) and selective profile[1.2, 2.8]. When synthesized via optimized microwave-assisted Ullmann coupling and evaluated through rigorous, self-validating biochemical and cellular assays, this scaffold proves to be a highly promising alternative to first-generation naphthyridine-based inhibitors.

References

  • Title: Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2 (ResearchGate) Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2 (PubMed) Source: NIH / PubMed URL: [Link]

  • Title: A convenient approach to the synthesis of bio-promising 4-amino-substituted pyrrolo[1,2-a]quinoxaline-3-carboxylic acids Source: Arkivoc URL: [Link]

  • Title: Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a] quinoxaline derivatives as inhibitors of the human protein kinase CK2 Source: CONICET Digital URL: [Link]

  • Title: Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective Source: ACS Publications URL: [Link]

  • Title: CK2 Inhibitors Targeting Inside and Outside the Catalytic Box Source: MDPI URL: [Link]

  • Title: 3PE2: Crystal structure of human protein kinase CK2 in complex with the inhibitor CX-5011 Source: RCSB PDB URL: [Link]

Comparative

Comparative In Vitro Evaluation of Pyrrolo[1,2-a]quinoline Derivatives as Next-Generation Anticancer Agents

As a Senior Application Scientist specializing in oncology drug discovery, I frequently evaluate novel heterocyclic scaffolds designed to overcome the limitations of traditional chemotherapeutics, such as systemic toxici...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in oncology drug discovery, I frequently evaluate novel heterocyclic scaffolds designed to overcome the limitations of traditional chemotherapeutics, such as systemic toxicity and multi-drug resistance. Fused polyazaheterocyclic compounds, particularly pyrrolo[1,2-a]quinoline derivatives , have recently emerged as highly potent anticancer agents.

This guide provides a comprehensive, data-driven comparison of pyrrolo[1,2-a]quinoline derivatives against standard reference agents (e.g., Phenstatin, Paclitaxel). It details the mechanistic rationale, comparative in vitro efficacy across human cancer cell lines, and the self-validating experimental protocols required for rigorous preclinical evaluation.

Mechanistic Paradigm: Microtubule Destabilization

Unlike taxanes (e.g., Paclitaxel) which stabilize microtubules, many pyrrolo[1,2-a]quinolines act as microtubule-targeting agents (MTAs) that function as destabilizers. By hybridizing the structural motifs of known inhibitors, these derivatives exhibit enhanced binding affinity within the colchicine site of the tubulin heterodimer interface[1]. This competitive binding inhibits tubulin polymerization, thereby inducing G2/M phase mitotic arrest and subsequent apoptosis[2].

Mechanism Tubulin Tubulin Heterodimers ColchicineSite Colchicine Binding Site Tubulin->ColchicineSite contains Polymerization Microtubule Polymerization (Inhibited) ColchicineSite->Polymerization prevents Pyrrolo Pyrrolo[1,2-a]quinoline Derivatives Pyrrolo->ColchicineSite binds competitively to MitoticArrest Mitotic Arrest (G2/M) Polymerization->MitoticArrest disruption causes Apoptosis Apoptosis MitoticArrest->Apoptosis triggers

Pathway of pyrrolo[1,2-a]quinoline derivatives inducing apoptosis via tubulin inhibition.

Comparative In Vitro Efficacy

To objectively benchmark the performance of these novel derivatives, we analyze their Growth Inhibition 50% (GI50) across select NCI-60 human cancer cell lines. The data highlights specific pyrrolo[1,2-a]quinoline analogs (e.g., Compound 10a, Compound 9a, and azatetracyclic derivative 5a) against Phenstatin, a well-established tubulin polymerization inhibitor[1],[2],[3].

Table 1: Comparative Efficacy of Pyrrolo[1,2-a]quinoline Derivatives vs. Reference Agents

Cell Line (Cancer Type)Compound 10aCompound 9aCompound 5aPhenstatin (Control)
A498 (Renal) 27 nM ActiveN/A> 27 nM (Inferior)
T-47D (Breast) N/AActiveSuperior to Control Baseline
COLO 205 (Colon) N/AActiveSuperior to Control Baseline
NCI-60 Panel (General) Broadly Active0.197 - 3.49 µMMicromolar RangeBroadly Active

Expert Insight & Causality: Compound 10a demonstrates superior potency against the A498 renal cancer cell line (GI50 = 27 nM), significantly outperforming the control Phenstatin[1]. This enhanced efficacy is attributed to the rigid pyrrolo-fused heterocyclic core, which restricts the conformational entropy of the molecule, allowing for a more thermodynamically favorable binding event within the colchicine pocket[4]. Similarly, azatetracyclic derivatives like Compound 5a show exceptional selectivity and potency in colon (COLO 205) and breast (T-47D) cancer lines, indicating that targeted substitutions (e.g., azide groups) on the pyrrole ring optimize target engagement and cellular permeability[3].

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the evaluation of these compounds must follow a strict, self-validating pipeline. The integration of orthogonal assays—phenotypic viability screening followed by target-specific biochemical validation—eliminates false positives.

Workflow Synthesis Compound Synthesis & Purification Screening NCI-60 Cell Viability (SRB Assay) Synthesis->Screening HitSelection Hit Selection (GI50 < 1 µM) Screening->HitSelection TubulinAssay Tubulin Polymerization Assay HitSelection->TubulinAssay Docking Molecular Docking & MD Simulations HitSelection->Docking TubulinAssay->Docking validates

Orthogonal evaluation workflow from phenotypic screening to mechanism-of-action validation.

Protocol 1: Sulforhodamine B (SRB) Cell Viability Assay

Rationale: The SRB assay is preferred over MTT for high-throughput NCI-60 screening because it measures cellular protein content rather than metabolic activity. Mitochondrial respiration can be artificially skewed by chemical interference from novel heterocycles, making SRB a more reliable indicator of true antiproliferative activity.

  • Cell Seeding: Seed human cancer cells (e.g., A498, T-47D) in 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well (depending on the specific cell line's doubling time) in 100 µL of RPMI 1640 medium. Incubate for 24 h at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 5-dose serial dilution of the pyrrolo[1,2-a]quinoline derivatives (e.g., 0.01 to 100 µM) in DMSO, ensuring the final DMSO concentration remains <0.1% to prevent solvent toxicity. Add 100 µL of the drug solution to the wells.

  • Fixation: After 48 h of exposure, fix the cells in situ by adding 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) and incubate for 60 min at 4°C. Wash plates five times with tap water and air dry.

  • Staining & Quantification: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well for 10 min at room temperature. Wash unbound dye five times with 1% acetic acid. Solubilize the bound stain with 10 mM unbuffered Tris base (pH 10.5) and read the optical density (OD) at 515 nm using a microplate reader.

  • Self-Validation Check: The assay is considered valid only if the vehicle control (0.1% DMSO) demonstrates standard logarithmic growth, and the positive control (Phenstatin) yields a historical GI50 within a 10% margin of error.

Protocol 2: In Vitro Fluorescence-Based Tubulin Polymerization Assay

Rationale: To confirm that the cytotoxicity observed in Protocol 1 is mechanistically driven by microtubule destabilization, this cell-free assay directly measures the assembly of purified tubulin into microtubules. Using a cell-free system isolates the target interaction from confounding cellular variables like efflux pump activity.

  • Preparation: Pre-warm a 96-well half-area black plate to 37°C. Keep purified porcine brain tubulin (>99% pure) strictly on ice to prevent premature polymerization.

  • Reaction Mixture: Combine tubulin (final concentration 3 mg/mL), GTP (1 mM), and a fluorescent reporter (e.g., DAPI) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).

  • Compound Addition: Add the test compounds (e.g., Compound 10a at 10 µM). Include Paclitaxel (10 µM) as a polymerization enhancer control, and Phenstatin (10 µM) as a polymerization inhibitor control.

  • Kinetic Measurement: Immediately transfer the plate to a fluorometer pre-heated to 37°C. Measure fluorescence (Ex: 360 nm, Em: 420 nm) every minute for 60 minutes.

  • Self-Validation Check: The assay is valid if the Paclitaxel curve shows a rapid, steep increase in fluorescence (hyper-polymerization) and the vehicle control shows a standard sigmoidal assembly curve. Successful pyrrolo[1,2-a]quinoline hits will mimic the flat, suppressed curve of Phenstatin, confirming inhibition.

Conclusion

Pyrrolo[1,2-a]quinoline derivatives represent a highly promising class of anticancer agents. By rigorously comparing their in vitro profiles against standard MTAs, we observe that specific structural optimizations—such as cyano-substitutions and azatetracyclic formations—yield superior potency and selectivity, particularly in renal and breast cancer models. Future development must focus on in vivo pharmacokinetic profiling and resolving the molecular dynamics of their target binding to fully transition these compounds from bench to bedside.

References
  • Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. National Institutes of Health (NIH) / PMC.4

  • Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach. National Institutes of Health (NIH) / PMC. 1

  • Anticancer Potential of Azatetracyclic Derivatives: In Vitro Screening and Selective Cytotoxicity of Azide and Monobrominated Compounds. National Institutes of Health (NIH) / PubMed. 3

Sources

Validation

Assessing the Selectivity of Pyrrolo[1,2-a]quinoxaline Inhibitors Against TCPTP: A Comparative Guide

Executive Summary & Mechanistic Rationale Protein Tyrosine Phosphatase 1B (PTP1B) is a validated, high-value therapeutic target for Type 2 Diabetes and obesity due to its role as a negative regulator of the insulin and l...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Protein Tyrosine Phosphatase 1B (PTP1B) is a validated, high-value therapeutic target for Type 2 Diabetes and obesity due to its role as a negative regulator of the insulin and leptin signaling pathways. However, the development of clinical candidates has been severely hindered by the high sequence homology within the PTP family. The most critical hurdle is achieving selectivity over T-cell protein tyrosine phosphatase (TCPTP). Because TCPTP knockout models exhibit lethal defects in immune function and hematopoiesis, off-target inhibition of TCPTP is a non-starter for clinical viability 1.

Historically, competitive inhibitors targeting the highly conserved catalytic site failed to achieve this selectivity. The paradigm has successfully shifted toward allosteric inhibitors that bind to the less conserved α3/α6/α7 pocket or the disordered C-terminal regulatory domain. Among emerging scaffolds, Pyrrolo[1,2-a]quinoxaline derivatives have demonstrated exceptional promise, acting as potent insulin mimetics while achieving unprecedented selectivity indices (SI > 40) against TCPTP 2.

Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Activates IRS1 IRS-1 IR->IRS1 Phosphorylates PI3K_AKT PI3K / AKT Pathway IRS1->PI3K_AKT Activates GLUT4 GLUT4 Translocation (Glucose Uptake) PI3K_AKT->GLUT4 Triggers PTP1B PTP1B (Dephosphorylates IR/IRS-1) PTP1B->IR Inactivates PTP1B->IRS1 Inactivates TCPTP TCPTP (Off-Target) Inhibitor Pyrrolo[1,2-a]quinoxaline (Allosteric Inhibitor) Inhibitor->PTP1B Potent Inhibition (α3/α6/α7 pocket) Inhibitor->TCPTP Weak/No Inhibition (Selectivity >40x)

Caption: Selective allosteric inhibition of PTP1B over TCPTP in insulin signaling.

Comparative Performance of PTP1B Inhibitor Scaffolds

To objectively assess the performance of Pyrrolo[1,2-a]quinoxaline derivatives, we must benchmark them against other prominent allosteric scaffolds identified through virtual screening and scaffold hopping 1. The key metric here is the Selectivity Index (SI), calculated as the ratio of TCPTP IC₅₀ to PTP1B IC₅₀.

Quantitative Comparison of Allosteric Inhibitors
Scaffold ClassRepresentative CompoundPTP1B IC₅₀ (µM)TCPTP IC₅₀ (µM)Selectivity Index (SI)Ref
Pyrrolo[1,2-a]quinoxaline C7/C8 Chlorinated Analog~0.24> 9.60> 40.0 2
Diphenyl Ether AU-243943.0230.0~ 5.31
Norathyriol Derivative XWJ240.602.70~ 4.51
Imidazo[1,2-a]quinoxaline Compound 20.49~ 1.10~ 2.21
Biphenylphosphonic Acid Compound 190.003N/AModerate1

Application Scientist Insight: The data clearly illustrates the superiority of the Pyrrolo[1,2-a]quinoxaline core when appropriately substituted. While compounds like Biphenylphosphonic acid achieve nanomolar potency, their selectivity remains moderate. The introduction of chlorine atoms at the C7 and/or C8 positions of the Pyrrolo[1,2-a]quinoxaline scaffold creates specific steric clashes within the TCPTP allosteric site that are well-tolerated in PTP1B, driving the SI above 40.

Experimental Workflows for Selectivity Assessment

A robust, self-validating experimental pipeline is required to distinguish true allosteric selectivity from assay artifacts (such as compound aggregation, a known issue with highly hydrophobic scaffolds) 2.

Workflow Compound Pyrrolo[1,2-a]quinoxaline Library EnzymeAssay In Vitro Enzymatic Assay (pNPP Substrate) Compound->EnzymeAssay PTP1B_IC50 PTP1B IC50 Determination EnzymeAssay->PTP1B_IC50 TCPTP_IC50 TCPTP IC50 Determination EnzymeAssay->TCPTP_IC50 Selectivity Calculate Selectivity Index (TCPTP IC50 / PTP1B IC50) PTP1B_IC50->Selectivity TCPTP_IC50->Selectivity CellAssay Cellular Phenotypic Assay (C2C12 Glucose Uptake) Selectivity->CellAssay If SI > 10 Hit Lead Candidate Selection (SI > 40) CellAssay->Hit Validated Insulin Mimetic

Caption: Experimental workflow for evaluating PTP1B/TCPTP selectivity and cellular efficacy.

Protocol 1: Orthogonal In Vitro Phosphatase Selectivity Assay

Objective: Determine the IC₅₀ values for PTP1B and TCPTP to calculate the Selectivity Index.

Causality & Design Choices: We utilize the PTP1B₁₋₄₀₀ construct rather than the truncated PTP1B₁₋₃₀₀. The region spanning residues 301-400 contains the intrinsically disordered regulatory domain critical for capturing secondary allosteric interactions. Assaying with only the catalytic domain (1-300) will result in artificially low potency readings for allosteric inhibitors 3. To control for compound aggregation (promiscuous inhibition), Triton X-100 (0.01%) must be included in the assay buffer.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.2), 1 mM EDTA, 1 mM DTT, and 0.01% Triton X-100. Self-Validation: The inclusion of Triton X-100 prevents micelle formation, ensuring inhibition is target-specific rather than aggregation-based.

  • Enzyme Preparation: Dilute recombinant human PTP1B₁₋₄₀₀ and TCPTP to a final assay concentration of 10 nM.

  • Inhibitor Pre-incubation: Dispense 1 µL of Pyrrolo[1,2-a]quinoxaline derivatives (serially diluted in DMSO) into 96-well plates. Add 49 µL of the enzyme solution. Incubate for 30 minutes at room temperature. Causality: Allosteric inhibitors require time to induce the necessary conformational shifts in the enzyme before substrate binding.

  • Reaction Initiation: Add 50 µL of 2 mM p-nitrophenyl phosphate (pNPP) to initiate the reaction.

  • Detection: Incubate for 20 minutes at 37°C. Quench the reaction with 10 µL of 1M NaOH. Measure absorbance at 405 nm using a microplate reader.

  • Data Analysis: Normalize data against a DMSO vehicle control (0% inhibition) and a no-enzyme control (100% inhibition). Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: Phenotypic Validation via Cellular Glucose Uptake

Objective: Confirm that biochemical selectivity translates to functional insulin mimetic activity without cellular toxicity.

Causality & Design Choices: Biochemical assays do not account for cell permeability or intracellular target engagement. We use C2C12 murine myoblasts differentiated into myotubes, as skeletal muscle is the primary site of insulin-stimulated glucose disposal 4.

Step-by-Step Methodology:

  • Cell Culture & Differentiation: Seed C2C12 myoblasts in 96-well plates. Upon reaching 80% confluence, switch to differentiation medium (DMEM with 2% horse serum) for 5 days to form mature myotubes.

  • Starvation: Wash cells and incubate in serum-free, low-glucose DMEM for 4 hours to establish a baseline metabolic state.

  • Compound Treatment: Treat cells with the selected Pyrrolo[1,2-a]quinoxaline hit (e.g., 1 µM) or Insulin (100 nM, positive control) for 30 minutes. Self-Validation: Include a vehicle (DMSO) negative control to establish basal glucose uptake.

  • Fluorescent Uptake: Add 50 µM of 2-NBDG (a fluorescent glucose analog) and incubate for an additional 30 minutes.

  • Quantification: Wash cells thrice with cold PBS to remove extracellular 2-NBDG. Lyse cells and measure fluorescence (Ex/Em = 485/535 nm). Normalize fluorescence units to total protein concentration (via BCA assay) to account for variations in cell density.

Conclusion

The Pyrrolo[1,2-a]quinoxaline scaffold represents a significant leap forward in the development of PTP1B inhibitors. By targeting the α3/α6/α7 allosteric pocket and leveraging specific C7/C8 halogen substitutions, researchers can achieve a Selectivity Index >40 against the highly homologous TCPTP 2. When evaluated through rigorous, detergent-controlled enzymatic assays utilizing the full regulatory domain (PTP1B₁₋₄₀₀) 3, these compounds demonstrate reliable, non-aggregating inhibition that translates effectively into cellular insulin mimetic activity.

References

  • Source: ChemMedChem (PubMed)
  • Computational Methods in Cooperation with Experimental Approaches to Design Protein Tyrosine Phosphatase 1B Inhibitors in Type 2 Diabetes Drug Design: A Review of the Achievements of This Century Source: MDPI URL
  • Source: Bioorganic & Medicinal Chemistry (PubMed)
  • The importance of including the C-terminal domain of PTP1B1-400 to identify potential antidiabetic inhibitors Source: Taylor & Francis URL

Sources

Comparative

Strategic Synthesis of the Pyrrolo[1,2-a]quinoline Core: A Comparative Guide to Modern Methodologies

The pyrrolo[1,2-a]quinoline framework is a privileged, nitrogen-containing tricyclic scaffold critical to the development of novel pharmaceuticals, organic semiconductors, and bioactive natural products. For drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

The pyrrolo[1,2-a]quinoline framework is a privileged, nitrogen-containing tricyclic scaffold critical to the development of novel pharmaceuticals, organic semiconductors, and bioactive natural products. For drug development professionals and synthetic chemists, selecting the optimal route to construct this core requires balancing atom economy, scalability, and the tolerance of sensitive functional groups.

This guide objectively compares three distinct, state-of-the-art synthetic methodologies. By analyzing the mechanistic causality behind each approach and providing self-validating experimental protocols, this document serves as an authoritative blueprint for implementing these syntheses in your laboratory.

Transition-Metal-Free Visible-Light Photoredox Catalysis

Traditional methods for synthesizing fused nitrogen heterocycles often rely on harsh transition-metal catalysts and elevated temperatures. To circumvent these limitations, researchers have developed a mild, 1[1].

Mechanistic Causality: This route utilizes Rhodamine 6G (Rh-6G) as an organic photocatalyst and N,N-diisopropylethylamine (DIPEA) as a reductive quencher. When excited by blue light, Rh-6G is reduced by DIPEA to form a highly reactive radical anion. This species transfers an electron to an N-arylpyrrole halide, cleaving the carbon-halogen bond to generate an aryl radical. The radical is then trapped intermolecularly by an arylalkyne, forcing a subsequent intramolecular cyclization to yield the pyrrolo[1,2-a]quinoline core[1].

Photoredox Light Blue Light (455 nm) Rh6G Rh-6G Catalyst Excitation Light->Rh6G RadicalAnion Rh-6G Radical Anion (via DIPEA reduction) Rh6G->RadicalAnion ArylRadical Aryl Radical Generation (Halide Cleavage) RadicalAnion->ArylRadical AlkyneTrap Intermolecular Alkyne Trapping ArylRadical->AlkyneTrap Cyclization Intramolecular Cyclization & Rearomatization AlkyneTrap->Cyclization Product Pyrrolo[1,2-a]quinoline Cyclization->Product

Visible-light photoredox mechanism for pyrrolo[1,2-a]quinoline synthesis.

Self-Validating Protocol
  • Preparation: In a dry reaction vial, combine 1-(2-bromophenyl)-1H-pyrrole (0.1 mmol), the desired arylalkyne (20 equiv), DIPEA (2.2 equiv), and Rh-6G (20 mol%) in 1.5 mL of anhydrous DMSO[1].

  • Degassing: Perform three freeze-pump-thaw cycles to remove oxygen (which would otherwise quench the radical intermediates) and backfill with nitrogen.

  • Irradiation & Validation: Irradiate the mixture using a 455 nm blue LED at room temperature.

    • Self-Validation Checkpoint: The reaction is progressing correctly if the solution maintains the characteristic deep color of the Rh-6G radical anion. Monitor via TLC (hexane/EtOAc); the protocol is validated as complete when the highly fluorescent starting material spot is entirely consumed (typically 12–24 hours).

  • Isolation: Quench with distilled water, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and purify via silica gel flash chromatography[1].

Allene-Based Reaction Cascade (Batch & Flow)

For process chemists prioritizing scalability and rapid throughput, the 2 offers a highly efficient alternative[2].

Mechanistic Causality: This methodology is driven by a[2,3]-sigmatropic rearrangement. By treating propargylic alcohols with chlorodiphenylphosphine, a transient, highly reactive allene intermediate is generated in situ. Because of the spatial proximity of the pendant pyrrole ring, the allene is immediately trapped via intramolecular cyclization. Transitioning this cascade from batch to continuous flow drastically improves heat transfer and mixing, reducing reaction times from several hours to mere minutes[2].

AlleneCascade PropAlcohol Propargylic Alcohol + Chlorophosphine Sigmatropic [2,3]-Sigmatropic Rearrangement PropAlcohol->Sigmatropic Allene Transient Allene Intermediate Sigmatropic->Allene Trapping Intramolecular Trapping by Pendant Pyrrole Allene->Trapping BatchFlow Batch (2-8 h) vs. Flow (10-20 min) Trapping->BatchFlow Product Pyrrolo[1,2-a]quinoline Derivative BatchFlow->Product

Allene-based cascade reaction workflow in batch and continuous flow.

Self-Validating Protocol
  • Activation: Dissolve the propargylic alcohol precursor (1.0 equiv) in chloroform. Add triethylamine (1.5 equiv) and stir at ambient temperature[2].

  • Phosphorylation: Add chlorodiphenylphosphine (1.2 equiv) dropwise.

    • Self-Validation Checkpoint: The immediate formation of a white precipitate (triethylamine hydrochloride) provides physical, observable validation that the phosphorylation of the alcohol has occurred successfully.

  • Flow Processing & Validation: Pump the homogeneous reaction mixture through a heated fluoropolymer reactor coil (100 °C) with a residence time of 10–20 minutes.

    • Self-Validation Checkpoint: In-line UV or IR monitoring must show the complete disappearance of the transient allene intermediate, confirming that the [2,3]-sigmatropic rearrangement and subsequent cyclization are complete.

  • Workup: Perform an aqueous wash to remove phosphine oxide byproducts and purify the tricyclic core via chromatography[2].

Microwave-Assisted 1,3-Dipolar Cycloaddition

Multicomponent 1,3-dipolar cycloadditions are powerful, but traditionally suffer from the need to isolate intermediate quinolinium salts and the requirement of strong bases, which can degrade sensitive substrates. A3 elegantly resolves these issues[3].

Mechanistic Causality: By utilizing 1,2-epoxybutane as both the reaction solvent and an in situ acid scavenger, this method bypasses the need for external alkali bases. The epoxide facilitates the generation of the N-ylide directly from the transient quinolinium salt. Subsequent microwave irradiation provides the precise thermal energy required to overcome the activation barrier for the [3+2] cycloaddition with an electron-deficient alkyne, followed by rapid aromatization[3].

DipolarCyclo Reagents Quinoline + alpha-Haloketone Quaternization Quaternization (Salt Formation) Reagents->Quaternization Epoxide 1,2-Epoxybutane (Solvent & Scavenger) Quaternization->Epoxide Ylide In Situ N-Ylide Generation Epoxide->Ylide Cycloaddition [3+2] Cycloaddition with Alkyne Ylide->Cycloaddition Microwave Microwave Heating (120°C, 120 min) Cycloaddition->Microwave Product Pyrrolo[1,2-a]quinoline Microwave->Product

Microwave-assisted multicomponent 1,3-dipolar cycloaddition pathway.

Self-Validating Protocol
  • Mixture Preparation: In a microwave-safe vessel, combine the quinoline derivative (1.5 mmol), 2-bromoacetophenone (1.5 mmol), and an electron-deficient alkyne (1.75 mmol) in 18 mL of 1,2-epoxybutane[3].

  • Microwave Irradiation & Validation: Seal the reactor and subject the mixture to microwave irradiation at 120 °C for 120 minutes.

    • Self-Validation Checkpoint: The reaction validates itself mechanically and chemically: the microwave pressure profile will stabilize once salt formation is complete, followed by a distinct visual color shift to deep brown/red, signaling the generation of the N-ylide and the onset of cycloaddition.

  • Purification: Cool the vessel to room temperature, evaporate the excess 1,2-epoxybutane in vacuo, and recrystallize the crude product from a chloroform/diethyl ether mixture to yield the pure derivative[3].

Quantitative Data Summary

To aid in route selection, the following table summarizes the operational metrics of the three methodologies:

MethodologyKey Reagents / CatalystsReaction TimeYield RangePrimary Advantage
Visible-Light Photoredox Rh-6G, DIPEA, Blue LED (455 nm)12–24 h40%–85%Transition-metal-free; mild room-temperature conditions.
Allene-Based Cascade (Flow) Chlorodiphenylphosphine, Et₃N10–20 min70%–90%Rapid continuous flow scalability; high atom economy.
Microwave Cycloaddition 1,2-Epoxybutane (solvent/base)120 min42%–75%One-pot multicomponent; no external strong base needed.

References

  • Synthesis of pyrrolo[1,2-a]quinolines and ullazines by visible light mediated one- and twofold annulation of N-arylpyrroles with arylalkynes. Chemical Communications (RSC Publishing).1

  • Batch and Flow Synthesis of Pyrrolo[1,2-a]-quinolines via an Allene-Based Reaction Cascade. The Journal of Organic Chemistry (ACS Publications).2

  • MICROWAVE-ASSISTED MULTICOMPONENT SYNTHESIS OF BENZO[f]PYRROLO[1,2-a]QUINOLINE DERIVATIVES. Revue Roumaine de Chimie.3

Sources

Validation

Validating Tubulin Interaction of Cyano-Substituted Pyrrolo[1,2-a]quinoline Derivatives: A Comparative Guide

Introduction: Targeting the Microtubule Cytoskeleton in Cancer Therapy The microtubule cytoskeleton, composed of dynamic polymers of α- and β-tubulin heterodimers, is a cornerstone of cellular architecture and function.[...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting the Microtubule Cytoskeleton in Cancer Therapy

The microtubule cytoskeleton, composed of dynamic polymers of α- and β-tubulin heterodimers, is a cornerstone of cellular architecture and function.[1] Its roles are critical in cell division, intracellular transport, and the maintenance of cell shape.[1] The dynamic instability of microtubules, a finely tuned balance of polymerization and depolymerization, is essential for the formation of the mitotic spindle, which orchestrates the segregation of chromosomes during cell division. This makes tubulin a highly validated and attractive target for the development of anticancer drugs.[2][3]

Tubulin inhibitors disrupt microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase, which ultimately triggers programmed cell death (apoptosis) in rapidly proliferating cancer cells.[4][5] These agents are broadly classified based on their mechanism of action: microtubule-stabilizing agents like the taxanes, and microtubule-destabilizing agents. The latter category includes vinca alkaloids and a diverse group of molecules that bind to the colchicine binding site on β-tubulin.[2][3] Colchicine binding site inhibitors (CBSIs) are of significant interest as they can inhibit tubulin assembly, leading to microtubule depolymerization.[6][7]

Pyrrolo[1,2-a]quinoline derivatives have emerged as a promising class of heterocyclic compounds with a wide range of biological activities, including antiproliferative and antineoplastic properties.[8][9][10] Recent studies have focused on the synthesis and evaluation of cyano-substituted Pyrrolo[1,2-a]quinolines as potential tubulin inhibitors.[11][12] The introduction of a cyano group can significantly influence the electronic and steric properties of the molecule, potentially enhancing its binding affinity and biological activity.[11][13]

This guide provides a comprehensive comparison of cyano-substituted Pyrrolo[1,2-a]quinoline derivatives, detailing the experimental workflows and supporting data necessary to validate their interaction with tubulin and assess their potential as anticancer agents.

Experimental Validation Workflow

The validation of a potential tubulin inhibitor follows a logical progression from direct biochemical assays to cell-based functional assays. This multi-pronged approach ensures a thorough characterization of the compound's mechanism of action.

G cluster_0 Biochemical Validation cluster_1 Cellular Validation cluster_2 Mechanistic Insight A Synthesis of Cyano-Substituted Pyrrolo[1,2-a]quinoline Derivatives B In Vitro Tubulin Polymerization Assay A->B Direct Interaction C Immunofluorescence Microscopy (Microtubule Disruption) B->C Cellular Target Engagement D Cell Cycle Analysis (G2/M Arrest) C->D Functional Consequence E Antiproliferative Assays (Cytotoxicity) D->E Cellular Outcome F Molecular Docking Studies (Binding Mode Prediction) E->F Structure-Activity Relationship

Caption: Experimental workflow for validating tubulin interaction.

Comparative Analysis of Cyano-Substituted Pyrrolo[1,2-a]quinoline Derivatives

A recent study detailed the synthesis of a series of novel cyano-substituted pyrrolo[1,2-a]quinoline and pyrrolo[2,1-a]isoquinoline derivatives.[11] The synthesis was achieved via a [3+2] cycloaddition reaction of (iso)quinolinium ylides with fumaronitrile.[11] This work identified a particularly potent compound, designated 9a , which demonstrated a broad spectrum of antiproliferative activity against a panel of 60 human cancer cell lines.[11][14]

In Vitro Tubulin Polymerization Inhibition

The most direct method to assess the interaction of a compound with tubulin is the in vitro tubulin polymerization assay. This assay monitors the assembly of purified tubulin into microtubules, typically by measuring the increase in turbidity at 340 nm.[1][15] Inhibitors of tubulin polymerization will suppress this increase in a concentration-dependent manner.

CompoundTubulin Polymerization IC50 (µM)Reference
Derivative 9a 1.5[11][12]
Colchicine 1.2[11][12]
Derivative 2k 5[13]
Derivative 2a > 50[13]

Lower IC50 values indicate greater potency.

As shown in the table, compound 9a exhibits potent inhibition of tubulin polymerization with an IC50 value comparable to the well-known colchicine binding site inhibitor, colchicine.[11][12] This provides strong evidence that 9a directly targets tubulin. In contrast, a similar but distinct derivative, 2a , showed no inhibition of tubulin polymerization up to 50 µM, highlighting the critical role of specific substitutions on the molecular scaffold.[13] Interestingly, a modification of 2a to produce 2k restored potent tubulin polymerization inhibitory activity, demonstrating how subtle changes to the chemical structure can dramatically alter the mechanism of action.[13]

Cellular Effects: Microtubule Disruption and Cell Cycle Arrest

To confirm that the observed in vitro activity translates to a cellular effect, immunofluorescence microscopy is employed to visualize the microtubule network within treated cells. Cells treated with tubulin destabilizing agents are expected to show a disrupted, diffuse microtubule pattern compared to the well-defined filamentous network in untreated cells.

Following the disruption of the mitotic spindle, the spindle assembly checkpoint is activated, leading to an arrest of the cell cycle at the G2/M phase.[5] This can be quantified by flow cytometry analysis of cellular DNA content.

CompoundCellular EffectCancer Cell LinesReference
Derivative 9a Disruption of microtubule network; G2/M cell cycle arrestHCT-8/V[4]
Colchicine Disruption of microtubule network; G2/M cell cycle arrestVarious[4][5]
Nocodazole Disruption of microtubule network; G2/M cell cycle arrestHeLa, HT-29[5]

Studies have shown that compounds like 9a induce significant disruption of the microtubule network in a manner similar to colchicine.[4] This disruption directly leads to a significant increase in the population of cells arrested in the G2/M phase of the cell cycle.[4]

Antiproliferative Activity

The ultimate goal of a potential anticancer agent is to inhibit the growth of cancer cells. The antiproliferative activity of the cyano-substituted Pyrrolo[1,2-a]quinoline derivatives was evaluated against a panel of human cancer cell lines.

CompoundMean GI50 (µM) over 60 cell linesMost Sensitive Cell LinesReference
Derivative 9a 1.38Leukemia, Melanoma, CNS Cancer[11][14]
Derivative 2k Low nM rangeT47D (Breast), HCT116 (Colon)[13]

Compound 9a demonstrated broad and potent antiproliferative activity with a mean GI50 value of 1.38 µM across 60 different human cancer cell lines.[11][14] The compound was particularly effective against leukemia, melanoma, and central nervous system cancer cell lines.[11]

Molecular Docking and Structure-Activity Relationship

Molecular docking studies provide valuable insights into the binding mode of these inhibitors at the atomic level. For the cyano-substituted Pyrrolo[1,2-a]quinolines, docking simulations consistently predict binding at the colchicine binding site of β-tubulin.[11][16] This site is a pocket located at the interface between the α- and β-tubulin subunits.[7][17]

The binding of these compounds within this pocket sterically hinders the conformational changes required for tubulin dimers to assemble into straight protofilaments, thus inhibiting microtubule formation.[2][7]

The structure-activity relationship (SAR) studies reveal that:

  • The cyano group at the 3-position is crucial for activity. Replacing it with an ester or ketone group leads to inactive compounds.[13]

  • Substitutions at the 4-position of the 1-benzoyl group significantly modulate the activity. For instance, the introduction of an imidazole moiety in compound 2k resulted in a highly potent and broadly active compound.[13]

G cluster_0 Tubulin Dimer cluster_1 Inhibitor Binding cluster_2 Consequence tubulin α-Tubulin β-Tubulin outcome outcome tubulin->outcome Disruption of Dynamics inhibitor Cyano-Pyrrolo[1,2-a]quinoline (e.g., Derivative 9a) inhibitor->tubulin:beta Binds to Colchicine Site

Caption: Mechanism of action for colchicine-site inhibitors.

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Absorbance-Based)

This protocol is adapted from established methods.[1][15]

  • Reagent Preparation:

    • Prepare a General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).[15]

    • Prepare a GTP-supplemented buffer by adding GTP to the General Tubulin Buffer to a final concentration of 1 mM. Keep on ice.[1]

    • Reconstitute lyophilized, high-purity (>99%) bovine tubulin in ice-cold GTP-supplemented buffer to a concentration of 3-4 mg/mL. Keep on ice and use within one hour.[1][18]

    • Prepare serial dilutions of the test compounds (e.g., cyano-substituted Pyrrolo[1,2-a]quinoline derivatives) and control compounds (e.g., paclitaxel as a polymerization enhancer, colchicine or nocodazole as inhibitors) in General Tubulin Buffer.

  • Assay Procedure:

    • Pre-warm a 96-well microplate and a spectrophotometer plate reader to 37°C.[15]

    • On ice, prepare the reaction mixes. For a 100 µL final volume, combine 90 µL of the tubulin solution with 10 µL of the diluted test compound, control, or vehicle buffer.[1] It is recommended to perform each condition in triplicate.

    • Carefully transfer 100 µL of each reaction mix to the pre-warmed 96-well plate.

    • Immediately place the plate in the spectrophotometer and begin recording the absorbance at 340 nm every 30-60 seconds for at least 60 minutes.[15]

  • Data Analysis:

    • Plot the absorbance at 340 nm as a function of time for each concentration of the test compound and controls.

    • Determine the IC50 value for inhibition of polymerization by fitting the data to a dose-response curve.

Immunofluorescence Staining of Microtubules

This protocol provides a general guideline for staining microtubules in adherent cells.[19][20]

  • Cell Culture and Treatment:

    • Plate cells (e.g., HeLa or A549) on glass coverslips in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with the desired concentrations of the test compound, positive control (e.g., nocodazole), and vehicle control for a predetermined time (e.g., 16-24 hours).

  • Fixation and Permeabilization:

    • Gently wash the cells with pre-warmed phosphate-buffered saline (PBS).

    • Fix the cells for 10-15 minutes at room temperature with a suitable fixative. A common choice is 3-4% paraformaldehyde in PBS. For better preservation of microtubule structure, a small amount of glutaraldehyde (e.g., 0.1%) can be included.[19]

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 5-10 minutes to allow antibodies to access intracellular structures.[19]

  • Immunostaining:

    • Wash the cells three times with PBS.

    • Block non-specific antibody binding by incubating with a blocking buffer (e.g., PBS containing 3% bovine serum albumin) for 30-60 minutes.

    • Incubate the cells with a primary antibody against α-tubulin or β-tubulin (e.g., rat anti-tubulin) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

    • Wash the cells three times with a wash buffer (e.g., PBS with 0.1% Triton X-100).

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated donkey anti-rat) diluted in blocking buffer for 1 hour at room temperature, protected from light.

    • (Optional) Counterstain the nuclei with a DNA dye like DAPI (4',6-diamidino-2-phenylindole).

    • Wash the cells three times with wash buffer and once with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Image the cells using a fluorescence or confocal microscope.

Conclusion

The validation of cyano-substituted Pyrrolo[1,2-a]quinoline derivatives as tubulin inhibitors requires a systematic and multi-faceted experimental approach. The data presented here for lead compounds like 9a and 2k strongly support their mechanism of action through direct inhibition of tubulin polymerization at the colchicine binding site. This leads to microtubule network disruption, G2/M cell cycle arrest, and potent antiproliferative activity against a broad range of cancer cell lines. These findings underscore the potential of the cyano-substituted Pyrrolo[1,2-a]quinoline scaffold as a promising starting point for the development of novel and effective anticancer therapeutics. Further optimization of this chemical series, guided by SAR and computational modeling, may lead to the discovery of clinical candidates with improved efficacy and safety profiles.

References

  • Wang, Y., et al. (2016). Structures of a diverse set of colchicine binding site inhibitors in complex with tubulin provide a rationale for drug design. The FEBS Journal. Available at: [Link]

  • Kavallaris, M. (2010). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Pharmaceutical Research. Available at: [Link]

  • Bio-protocol. (2018). Immunofluorescence staining of microtubules. Available at: [Link]

  • SciSpace. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Available at: [Link]

  • Cytoskeleton, Inc. Tubulin Polymerization Assay Kit. Available at: [Link]

  • Pashina, E. A., et al. (2023). Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. ACS Omega. Available at: [Link]

  • Pashina, E. A., et al. (2023). Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. ACS Omega. Available at: [Link]

  • Cytoskeleton, Inc. Tubulin Polymerization Assay Kit (Fluorescence Based). Available at: [Link]

  • Giraud, F., et al. (2010). Synthesis and evaluation of the antiproliferative activity of novel pyrrolo[1,2-a]quinoxaline derivatives, potential inhibitors of Akt kinase. Part II. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Cytoskeleton, Inc. Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Available at: [Link]

  • Ferlin, M. G., et al. (2000). Pyrrolo-quinoline derivatives as potential antineoplastic drugs. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • JoVE. (2022). Immuno-fluorescent Labeling of Microtubules and Centrosomal Proteins in Ex Vivo Intestinal Tissue and 3D In Vitro Intestinal Organoids. Available at: [Link]

  • Al-Matarneh, M., et al. (2021). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. Molecules. Available at: [Link]

  • Al-Matarneh, M., et al. (2021). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. Semantic Scholar. Available at: [Link]

  • Goldspink, D. A., et al. (2017). Immuno-fluorescent Labeling of Microtubules and Centrosomal Proteins in Ex Vivo Intestinal Tissue and 3D In Vitro Intestinal Organoids. Journal of Visualized Experiments. Available at: [Link]

  • Li, D., et al. (2017). An innovative strategy to obtain extraordinary specificity in immunofluorescent labeling and optical super resolution imaging of microtubules. RSC Advances. Available at: [Link]

  • Al-Matarneh, M., et al. (2021). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. ResearchGate. Available at: [Link]

  • Al-Matarneh, M., et al. (2021). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. PubMed. Available at: [Link]

  • ResearchGate. MDs inhibit tubulin polymerization and cause G2/M phase cell cycle arrest. Available at: [Link]

  • ResearchGate. Whole-mount immunofluorescent staining of microtubules (green) and nuclei (blue) in various plant cells and tissues. Available at: [Link]

  • ResearchGate. A few examples of pyrrolo[1,2-a]quinoline-containing natural products and pharmaceuticals. Available at: [Link]

  • Kemnitzer, W., et al. (2008). Discovery of 1-benzoyl-3-cyanopyrrolo[1,2-a]quinolines as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. Part 1: Structure-activity relationships of the 1- and 3-positions. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Al-Ostath, S., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society. Available at: [Link]

  • ResearchGate. Do all the microtubule inhibitors act by arresting cell at G2-M?. Available at: [Link]

  • Tay, B. Y., et al. (2005). Cell Cycle Arrest by a Natural Product via G2/M Checkpoint. Journal of Medical Sciences. Available at: [Link]

  • Lera, R., et al. (2024). Controlled Exit from the G2/M Checkpoint in RPE-1 Cells Using RO3306: Enrichment of Phase-Specific Cell Populations for In-Depth Analyses of Mitotic Events. International Journal of Molecular Sciences. Available at: [Link]

Sources

Comparative

A Researcher's Guide to Comparative Docking Analysis of Pyrrolo[1,2-a]quinoline Analogs

Introduction: The Therapeutic Promise of the Pyrrolo[1,2-a]quinoline Scaffold The Pyrrolo[1,2-a]quinoline nucleus is a fused heterocyclic system that has garnered significant attention in medicinal chemistry. This struct...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Promise of the Pyrrolo[1,2-a]quinoline Scaffold

The Pyrrolo[1,2-a]quinoline nucleus is a fused heterocyclic system that has garnered significant attention in medicinal chemistry. This structural motif is present in various natural products, including alkaloids like gephyrotoxin and lamellarin D, and its derivatives have demonstrated a remarkable breadth of biological activities.[1][2] These activities span anticancer, antitubercular, antiviral, and anti-inflammatory properties, making the scaffold a "privileged structure" in drug discovery.[3][4] The versatility of this framework allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological profile.[5]

The rational design of novel therapeutics based on this scaffold is greatly accelerated by computational methods.[6] Among these, molecular docking stands out as an indispensable tool.[5][7] It allows researchers to predict the binding orientation and affinity of a ligand (in this case, a Pyrrolo[1,2-a]quinoline analog) to the active site of a target protein.[8][9] By comparing the docking scores and interaction patterns of multiple analogs against one or more protein targets, we can elucidate structure-activity relationships (SAR), prioritize compounds for synthesis, and guide lead optimization.[10]

This guide provides an in-depth, objective comparison of the performance of Pyrrolo[1,2-a]quinoline analogs in molecular docking studies against key protein targets. It is designed for researchers, scientists, and drug development professionals, offering both a detailed methodological framework and a synthesis of comparative data to support computational drug discovery efforts.

Core Methodology: A Self-Validating Docking Workflow

A robust comparative docking analysis is more than just generating numbers; it is a systematic process where each step validates the next. The causality behind each experimental choice is critical for generating trustworthy and reproducible in silico data.

Step 1: Target Protein Selection and Preparation

The choice of a biological target is the foundational step. The diverse activities of Pyrrolo[1,2-a]quinolines mean they can be studied against a range of proteins. Notable targets include protein kinases (implicated in cancer), tubulin (a target for antiproliferative agents), and essential enzymes in pathogens like Mycobacterium tuberculosis.[1][4][11][12][13]

Experimental Protocol:

  • Obtain Protein Structure: The three-dimensional crystal structure of the target protein is sourced from the Protein Data Bank (PDB). The choice of PDB entry is crucial; prioritize structures with high resolution and, ideally, a co-crystallized ligand in the active site, which helps validate the binding pocket.

  • Prepare the Receptor:

    • Remove Non-Essential Molecules: Water molecules and co-crystallized ligands are typically removed from the PDB file.[8][10] This is because we want to dock our novel compounds into a clean binding site. Retaining crystallographic waters can sometimes be useful if they are known to mediate key interactions, but this requires careful validation.

    • Add Hydrogens: X-ray crystallography often does not resolve hydrogen atoms. They must be computationally added, as they are vital for forming hydrogen bonds, which are key to ligand binding.[8][10]

    • Assign Charges: Appropriate atomic charges (e.g., Gasteiger or AM1-BCC) are assigned to the protein atoms. This is essential for the scoring function to accurately calculate electrostatic interactions.[8]

    • Energy Minimization: A brief energy minimization of the structure helps to relieve any steric clashes or unnatural geometries introduced during the preparation steps.[10]

    • File Conversion: The prepared protein is saved in a format suitable for the chosen docking software, such as the PDBQT format for AutoDock Vina.[8]

Step 2: Ligand Preparation (Pyrrolo[1,2-a]quinoline Analogs)

The accuracy of the docking simulation is equally dependent on the correct preparation of the ligands.

Experimental Protocol:

  • Generate 3D Structures: The 2D structures of the Pyrrolo[1,2-a]quinoline analogs are drawn and converted to 3D structures using software like ChemBioDraw/Chem3D.[9]

  • Ligand Optimization:

    • Assign Partial Charges: As with the protein, correct partial charges are assigned to the ligand atoms.

    • Energy Minimization: Each ligand's geometry is optimized to find its most stable, low-energy conformation.[10] This is a critical step because the docking algorithm will explore rotational flexibility around bonds, but starting from a low-energy state improves efficiency and accuracy.

    • Define Torsions: The rotatable bonds within the ligand are defined, allowing the docking software to explore different conformations during the simulation.

Step 3: Docking Simulation and Grid Generation

The docking process itself involves placing the flexible ligand into the rigid protein's active site and evaluating the fit.

Experimental Protocol:

  • Define the Binding Site: A 3D grid box is defined around the active site of the target protein.[10] The dimensions and center of this grid are critical; it must be large enough to encompass the entire binding pocket and allow for full rotational and translational movement of the ligand, but not so large as to waste computational resources on irrelevant areas. The location is often centered on the position of a known co-crystallized inhibitor.

  • Execute Docking: Using software such as AutoDock Vina, Glide, or GOLD, the docking simulation is run.[8][14][15] The algorithm systematically samples thousands or millions of possible orientations and conformations of the ligand within the grid box.[10]

  • Scoring: Each generated "pose" is evaluated by a scoring function that estimates the free energy of binding (typically in kcal/mol).[16] A more negative score indicates a more favorable predicted binding affinity.[8]

Step 4: Post-Docking Analysis and Validation

The raw docking score is only the beginning. The scientific integrity of the study hinges on a thorough analysis of the results.

Experimental Protocol:

  • Rank and Cluster Poses: The software outputs a series of binding poses for each ligand, ranked by their docking scores.[8] These poses should be examined to see if the lowest-energy poses are clustered together, which can increase confidence in the predicted binding mode.

  • Visualize Interactions: The top-scoring pose for each analog is loaded into a molecular visualization program (e.g., PyMOL, Discovery Studio Visualizer) along with the protein structure.[8][9]

  • Identify Key Interactions: The analysis focuses on identifying specific molecular interactions between the ligand and the protein's amino acid residues. These include:

    • Hydrogen Bonds: Crucial for specificity and affinity.

    • Hydrophobic Interactions: Often the primary driver of binding affinity.

    • π-π Stacking or Cation-π Interactions: Common with aromatic systems like the quinoline core.[10][17]

  • Comparative Analysis: The binding modes and key interactions of different analogs are compared. This allows for the development of a structure-activity relationship (SAR) model. For instance, does adding a hydroxyl group introduce a new hydrogen bond and improve the docking score? Does a bulky substituent create a steric clash? This comparative logic is the core of the analysis.

Visualizing the Process

To better understand the workflow and biological context, the following diagrams illustrate the key processes.

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase p1 Select Target Protein & Ligands p2 Obtain Protein Structure (PDB) p1->p2 l1 Generate 3D Ligand Structures p1->l1 p3 Prepare Protein (Remove water, add H, assign charges) p2->p3 d1 Define Grid Box (Active Site) p3->d1 l2 Prepare Ligands (Minimize energy, assign charges) l1->l2 l2->d1 d2 Run Docking Simulation (e.g., AutoDock Vina) d1->d2 d3 Generate & Score Poses d2->d3 a1 Rank Poses by Score d3->a1 a2 Visualize Best Pose a1->a2 a3 Analyze Interactions (H-bonds, Hydrophobic, etc.) a2->a3 a4 Comparative Analysis (SAR) a3->a4 end end a4->end Prioritize Candidates for Synthesis

Caption: A generalized workflow for comparative molecular docking studies.

G Ext_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (RTK) Ext_Signal->Receptor P_Receptor Phosphorylated RTK (Active) Receptor->P_Receptor Dimerization & Autophosphorylation PI3K PI3K P_Receptor->PI3K Recruits & Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits P_Akt Phosphorylated Akt (Active) PDK1->P_Akt Phosphorylates Akt Akt (Protein Kinase B) Akt->P_Akt Downstream Downstream Cellular Responses (Growth, Proliferation, Survival) P_Akt->Downstream Activates Inhibitor Pyrrolo[1,2-a]quinoline Analog Inhibitor->PI3K Binds to ATP pocket, Inhibits Activity

Sources

Validation

Evaluating drug-likeness and ADME properties of novel Pyrrolo[1,2-a]quinoline compounds

[label="Physicochemical Triage\n(Lipinski's Integrated In Silico and In Vitro ADME Evaluation Workflow for novel scaffolds. Comparative ADME Profiling: Pyrrolo[1,2-a]quinolines vs. Standard Therapeutics To objectively as...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Physicochemical Triage\n(Lipinski's

Integrated In Silico and In Vitro ADME Evaluation Workflow for novel scaffolds.

Comparative ADME Profiling: Pyrrolo[1,2-a]quinolines vs. Standard Therapeutics

To objectively assess the performance of pyrrolo[1,2-a]quinolines, we must benchmark their physicochemical and pharmacokinetic parameters against standard drugs utilized for similar indications. The table below synthesizes data from recent studies evaluating these derivatives as anticancer (Compound 10a vs. Phenstatin) and antifungal (Compound BQ-07 vs. Fluconazole) agents (1)[1].

Table 1: Physicochemical and Predicted Pharmacokinetic Comparison
Compound / DrugPrimary IndicationMolecular Weight ( g/mol )LogP (Lipophilicity)TPSA (Ų)Rotatable BondsGI AbsorptionBBB Permeability
Compound 10a Anticancer433.452.3075.478HighNo
Phenstatin (Control)Anticancer316.352.8565.004HighYes
Compound BQ-07 Antifungal428.283.4568.105HighNo
Fluconazole (Control)Antifungal306.270.5081.664HighYes
Compound 4j Anti-TB421.404.1072.306HighNo

Performance Analysis: Data indicates that pyrrolo[1,2-a]quinoline derivatives (such as 10a and 4j ) consistently demonstrate high predicted gastrointestinal (GI) absorption, satisfying Lipinski's Rule of Five. Notably, Compound 10a exhibits a highly favorable LogP of 2.30, ensuring an optimal balance between aqueous solubility and lipid membrane permeability (1)[1]. Furthermore, unlike standard controls such as Phenstatin and Fluconazole, these novel derivatives generally lack Blood-Brain Barrier (BBB) permeability. This is a significant safety advantage when developing peripheral therapeutics, as it minimizes the risk of central nervous system (CNS) toxicity.

Self-Validating Experimental Protocols for ADME Characterization

While in silico tools like SwissADME provide foundational guidance, empirical validation is mandatory. The following protocols are designed as self-validating systems, incorporating specific controls to ensure data integrity when testing pyrrolo[1,2-a]quinoline compounds.

Protocol A: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To empirically validate the high GI absorption predicted in silico by isolating passive transcellular transport mechanisms. Causality: Pyrrolo[1,2-a]quinolines are highly lipophilic. PAMPA utilizes a lipid-infused artificial membrane devoid of active transporters (like P-glycoprotein), allowing researchers to measure baseline passive diffusion without the confounding variables of active efflux.

Step-by-Step Methodology:

  • Preparation of Solutions: Prepare a 10 mM stock solution of the pyrrolo[1,2-a]quinoline derivative in DMSO. Dilute to a final concentration of 50 µM in PBS (pH 7.4). Caution: Ensure final DMSO concentration does not exceed 1% to prevent membrane degradation.

  • Membrane Coating: Coat the PVDF membrane filter of the donor microplate with 5 µL of a 1% (w/v) lecithin solution in dodecane. Causality: This specific lipid mixture closely mimics the hydrophobic core of the human intestinal epithelium.

  • Assay Assembly: Add 150 µL of the compound solution to the donor compartment. Add 300 µL of fresh PBS (pH 7.4) to the acceptor compartment.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 5 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS. Calculate the effective permeability (

    
    ). Include Propranolol as a high-permeability positive control.
    
Protocol B: Human Liver Microsome (HLM) Metabolic Stability Assay

Objective: To determine the Phase I metabolic half-life and intrinsic clearance of the compounds. Causality: The quinoline core is highly susceptible to Cytochrome P450 (CYP450)-mediated oxidative metabolism. Utilizing HLMs supplemented with NADPH specifically isolates Phase I metabolic liabilities, allowing for targeted structural optimization (e.g., blocking metabolically soft spots with fluorine atoms).

Step-by-Step Methodology:

  • Matrix Preparation: Thaw HLMs on ice. Prepare a reaction mixture containing 0.5 mg/mL HLM protein in 100 mM potassium phosphate buffer (pH 7.4) with 3 mM

    
    . Causality: Standardizing protein concentration prevents enzyme saturation, ensuring the reaction follows first-order kinetics.
    
  • Compound Spiking: Add the pyrrolo[1,2-a]quinoline test compound to achieve a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At predefined time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the reaction mixture.

  • Reaction Termination: Immediately quench the extracted aliquots into 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Cold organic solvent instantly denatures the CYP enzymes and precipitates proteins, halting metabolism at the exact time point for accurate half-life calculation.

  • Centrifugation and Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

Conclusion

The pyrrolo[1,2-a]quinoline scaffold represents a highly promising chemical space for drug discovery. Comparative ADME profiling reveals that these derivatives generally possess excellent passive permeability and favorable lipophilicity profiles compared to standard therapeutics like Fluconazole and Phenstatin (2)[2]. By employing rigorous, self-validating in vitro assays such as PAMPA and HLM stability testing, researchers can accurately identify metabolic liabilities early in the pipeline, ensuring that only compounds with optimal drug-likeness progress to in vivo efficacy models.

References

  • Cytotoxicity and Antimycobacterial Properties of Pyrrolo[1,2-a]quinoline Derivatives: Molecular Target Identification and Molecular Docking Studies Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarb Source: Semantic Scholar / Molecules Journal URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Pyrrolo[1,2-a]quinoline and its Derivatives

Disclaimer: No specific, comprehensive Safety Data Sheet (SDS) detailing the disposal procedures for Pyrrolo[1,2-a]quinoline is readily available in public databases.[1][2] Therefore, this guide is synthesized from estab...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: No specific, comprehensive Safety Data Sheet (SDS) detailing the disposal procedures for Pyrrolo[1,2-a]quinoline is readily available in public databases.[1][2] Therefore, this guide is synthesized from established best practices for handling novel nitrogen-containing heterocyclic compounds with unknown toxicological profiles.[3] All pyrrolo[1,2-a]quinoline waste must be treated as hazardous.[4][5] A thorough, lab-specific risk assessment must be conducted before handling or generating waste containing this compound.

Core Principles: Hazard Assessment and Waste Minimization

The foundation of safe disposal is a proactive approach to waste management, beginning long before a container is full. The pyrrolo[1,2-a]quinoline scaffold is a core component in various pharmacologically active agents, but its own toxicological and ecological profile is not well-characterized.[6][7] Consequently, the precautionary principle dictates that it be handled as a substance with potential health and environmental risks.

1.1. Inferred Hazard Profile

Given its chemical structure, which incorporates both pyrrole and quinoline moieties, we must assume potential hazards associated with these parent compounds. Quinoline is classified as a poison and can be toxic by ingestion, while some pyrrole derivatives are toxic if swallowed and can cause serious eye damage.[8][9] Therefore, all waste streams containing pyrrolo[1,2-a]quinoline must be considered hazardous and are strictly forbidden from sink or sewer disposal.[4][10]

1.2. The Waste Management Hierarchy

The most effective disposal procedure is to minimize waste generation from the outset. This strategy, often termed "green chemistry," not only enhances safety but also reduces environmental impact and disposal costs.[11][12]

  • Source Reduction: Use microscale experimental techniques where possible.

  • Substitution: If the experimental design allows, consider using less hazardous analogues.

  • Inventory Management: Purchase and synthesize only the quantities of pyrrolo[1,2-a]quinoline necessary for your immediate research needs to avoid the eventual disposal of un-used stock.[12]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Due to the unknown toxicological profile, a stringent PPE protocol is mandatory when handling pyrrolo[1,2-a]quinoline in any form, including its waste products.[3] All waste handling and segregation must occur within a certified chemical fume hood.[5][11]

Body Part Protection Level Material/Type Causality and Rationale
Hands Double GlovingNitrile or NeopreneProvides a robust barrier against dermal absorption, which is a potential route of exposure. Double gloving mitigates risk in case of a tear or puncture in the outer glove.[3]
Eyes Chemical Splash GogglesANSI Z87.1 CertifiedProtects eyes from splashes and aerosols. Standard safety glasses are insufficient.[3]
Face Face Shield (in addition to goggles)PolycarbonateRecommended when there is a significant risk of splashes, such as during spill cleanup or when handling larger volumes of liquid waste.[3]
Body Chemically Resistant Lab CoatLong-sleeved, properly fittedProtects skin and personal clothing from contamination.[11]
Respiratory Chemical Fume HoodN/AAll handling of pyrrolo[1,2-a]quinoline and its waste must be performed within a certified chemical fume hood to prevent inhalation of vapors or dust.[5][11]

Waste Segregation and Containment: The Critical Path to Safe Disposal

Proper segregation is the most critical step in the disposal workflow. Mixing incompatible waste streams can lead to dangerous chemical reactions, fires, or explosions.[11][13] All waste containing pyrrolo[1,2-a]quinoline must be collected at or near the point of generation.[10]

3.1. Waste Stream Classification

Create distinct, clearly labeled waste containers for each category:

  • Solid Waste: Contaminated consumables such as gloves, weighing papers, absorbent pads, and silica gel.

  • Liquid Waste (Non-Halogenated): Solutions of pyrrolo[1,2-a]quinoline in solvents like acetone, ethanol, or ethyl acetate.

  • Liquid Waste (Halogenated): Solutions of pyrrolo[1,2-a]quinoline in solvents like dichloromethane (DCM) or chloroform.

  • Sharps Waste: Contaminated needles, syringes, or glass pipettes.

  • Neat/Unused Compound: Original containers of pyrrolo[1,2-a]quinoline that are expired or no longer needed.

3.2. Container Selection and Labeling

The integrity of your disposal process relies on using the correct containers and labeling them accurately from the moment waste is first added.[14]

  • Compatibility: The container material must be chemically compatible with the waste it holds. For instance, do not use metal cans for corrosive waste. The original chemical container is often the best choice for unused material.[4][15]

  • Condition: All containers must be in good condition, free from leaks, cracks, or rust, with a secure, tightly-sealing lid.[14][16]

  • Labeling: This is a strict regulatory requirement.[10][14] Each container must be labeled with:

    • The words "HAZARDOUS WASTE ".[14]

    • The full chemical name: "Pyrrolo[1,2-a]quinoline " (avoid abbreviations or chemical formulas).[5]

    • A list of all other chemical constituents and their approximate percentages (e.g., "Methanol ~80%, Pyrrolo[1,2-a]quinoline ~20%").

    • An indication of the hazard(s) (e.g., Toxic, Flammable).[16]

The following diagram illustrates the decision-making process for proper waste segregation.

G Pyrrolo[1,2-a]quinoline Waste Disposal Workflow cluster_liquid 2. Segregate Liquid Waste cluster_solid 3. Contain Solid Waste cluster_sharp 4. Manage Sharps start Generate Waste Containing Pyrrolo[1,2-a]quinoline is_liquid Liquid? start->is_liquid is_solid Solid? is_sharp Sharp? is_liquid->is_solid No is_halogenated Contains Halogenated Solvents (e.g., DCM)? is_liquid->is_halogenated Yes is_solid->is_sharp No solid_container Collect in 'SOLID HAZARDOUS WASTE' Container (e.g., Lined Bucket) is_solid->solid_container Yes sharp_container Collect in Puncture-Proof 'SHARPS WASTE' Container is_sharp->sharp_container Yes halogenated_container Collect in 'HALOGENATED ORGANIC WASTE' Container is_halogenated->halogenated_container Yes non_halogenated_container Collect in 'NON-HALOGENATED ORGANIC WASTE' Container is_halogenated->non_halogenated_container No

Caption: Decision workflow for segregating Pyrrolo[1,2-a]quinoline waste.

Step-by-Step Disposal Protocols

4.1. Protocol for Contaminated Solid Waste Disposal

  • Preparation: Within a chemical fume hood, designate a hazardous waste container for solid waste (e.g., a plastic bucket with a lid and a chemical waste liner).

  • Labeling: Pre-label the container with "HAZARDOUS WASTE," "Pyrrolo[1,2-a]quinoline Contaminated Solids," and any other relevant hazard information.

  • Collection: Place all contaminated solid items (gloves, absorbent pads, etc.) directly into the designated container.

  • Closure: Keep the container securely closed at all times, except when adding waste.[14][17]

  • Storage: Store the container in a designated satellite accumulation area (SAA) away from incompatible materials.[18]

4.2. Protocol for Contaminated Liquid Waste Disposal

  • Preparation: Select an appropriate, chemically compatible container (e.g., a 4L glass bottle for solvents) for either halogenated or non-halogenated waste.

  • Labeling: Pre-label the container with "HAZARDOUS WASTE" and the full names and percentages of all components.

  • Collection: Using a funnel, carefully pour the liquid waste into the container. Do not fill the container beyond 90% capacity to allow for vapor expansion.[17]

  • Closure: Securely cap the container immediately after adding waste. Never leave a funnel in an open waste container.[18]

  • Storage: Store the liquid waste container in secondary containment (e.g., a chemical-resistant tray) within your designated SAA.[10]

4.3. Protocol for "Empty" Container Decontamination

An empty container that has held pyrrolo[1,2-a]quinoline must be decontaminated before it can be disposed of as regular trash.[4]

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or methanol) that is capable of removing the compound.[4]

  • Collect Rinsate: Each rinse (rinsate) must be collected and disposed of as hazardous liquid waste.[4][18] The rinsate should be added to the appropriate (halogenated or non-halogenated) liquid waste stream.

  • Deface Label: Completely remove or deface the original chemical label on the empty, rinsed container.[4]

  • Final Disposal: Dispose of the decontaminated container in the appropriate recycling or trash receptacle as per your institution's guidelines.

Spill Management

Accidental spills must be treated as hazardous events.[4]

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.

  • Contain: If safe to do so, contain the spill using a chemical spill kit with appropriate absorbent material (e.g., vermiculite or sand).

  • Collect: Carefully collect the absorbent material and spilled chemical using non-sparking tools.

  • Dispose: All materials used in the spill cleanup, including PPE, must be disposed of as solid hazardous waste.[4]

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office immediately.

Final Disposal Logistics

Once a waste container is full (or after a designated accumulation time, typically not exceeding one year), it must be removed from the laboratory for final disposal.[5]

  • Request Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS or equivalent department.[15]

  • Documentation: Ensure all paperwork is completed accurately.

  • Professional Disposal: Your institution's EHS department will work with a licensed hazardous waste disposal company to ensure the waste is transported, treated, and disposed of in compliance with all local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[10]

By adhering to these rigorous procedures, you ensure the safety of yourself and your colleagues, protect the environment, and maintain regulatory compliance in your research endeavors.

References

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Wilco Prime. (2024, October 2). The Importance of Chemical Safety in R&D Labs. Retrieved from [Link]

  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards - Management of Waste. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrrolo[1,2-a]quinoline. PubChem. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 7). Pyrrole - SAFETY DATA SHEET. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • Ali, M. A., et al. (2021). Cytotoxicity and Antimycobacterial Properties of Pyrrolo[1,2-a]quinoline Derivatives: Molecular Target Identification and Molecular Docking Studies. Molecules, 26(11), 3298. Retrieved from [Link]

  • Dumitrascu, F., & Popa, M. M. (2014). Pyrrolo[1,2-a]quinazolines: synthesis and biological properties. ARKIVOC, 2014(i), 428-452. Retrieved from [Link]

  • University of Louisville. (n.d.). WASTE DISPOSAL MANUAL. Department of Environmental Health and Safety (DEHS). Retrieved from [Link]

  • Northwestern University. (2015, September 15). Hazardous Waste Disposal Guide. Office for Research Safety (ORS). Retrieved from [Link]

  • Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrrolo[1,2-a]quinoline
Reactant of Route 2
Pyrrolo[1,2-a]quinoline
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